Product packaging for 4-Ethylcyclohexanamine(Cat. No.:CAS No. 42195-97-1)

4-Ethylcyclohexanamine

Cat. No.: B1348350
CAS No.: 42195-97-1
M. Wt: 127.23 g/mol
InChI Key: IKQCKANHUYSABG-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B1348350 4-Ethylcyclohexanamine CAS No. 42195-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCKANHUYSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946572
Record name 4-Ethylcyclohexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23775-39-5, 42195-97-1
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Ethylcyclohexanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Ethylcyclohexanamine

Introduction

This compound, with the primary CAS number 42195-97-1 for the cis- and trans-isomer mixture, is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functional group.[1] This versatile intermediate holds significance in chemical research and various industrial applications, particularly in the synthesis of more complex molecules.[1] Its structure, comprising both a nonpolar cycloalkane ring and a polar amine group, imparts a unique combination of properties that dictate its behavior and utility. This document provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and relevant synthesis and characterization workflows.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of the amine group gives it a characteristic ammonia-like odor and imparts basic properties.[2] Its hydrophobic cyclohexane structure contributes to its solubility characteristics, making it moderately soluble in polar solvents.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that values can vary slightly depending on the isomeric ratio (cis/trans) and the source.

PropertyValueSource
Molecular Formula C₈H₁₇N[1][3][4]
Molecular Weight 127.23 g/mol [3][4]
Boiling Point 166.3 ± 8.0 °C at 760 mmHg
75 °C (unspecified pressure)[4]
Density 0.8 ± 0.1 g/cm³
0.86 g/mL[4]
Refractive Index 1.448
Flash Point 36.4 ± 9.7 °C
Vapor Pressure 1.8 ± 0.3 mmHg at 25°C
pKa 10.58 ± 0.70 (Predicted)[4]
LogP 2.42
Appearance Colorless to pale yellow liquid or solid[1][4]

Chemical Structure and Isomerism

The structure of this compound gives rise to cis- and trans-diastereomers, where the ethyl and amine groups are on the same or opposite sides of the cyclohexane ring, respectively. The stereochemistry is crucial in applications such as the synthesis of active pharmaceutical ingredients, where often only one isomer, typically the trans-isomer, is desired.[5]

  • IUPAC Name: 4-ethylcyclohexan-1-amine[3]

  • SMILES: CCC1CCC(CC1)N[1][3]

  • InChI: InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3[1][3]

Synthesis and Reactivity

General Synthesis Pathway

A common route for the synthesis of cyclohexylamines involves the reductive amination of the corresponding cyclohexanone. For this compound, this would typically start from 4-ethylcyclohexanone. The ketone is first converted to an oxime, which is then reduced to the primary amine.

G start 4-Ethylcyclohexanone intermediate 4-Ethylcyclohexanone Oxime start->intermediate Oximation reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate end_product This compound (cis/trans mixture) intermediate->end_product Reduction reagent2 Reducing Agent (e.g., H₂/Ni, LiAlH₄) reagent2->end_product

Figure 1: Plausible synthesis pathway for this compound.
Chemical Reactivity

The amine group in this compound makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form ammonium salts. As a nucleophile, it can participate in a variety of chemical reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Coupling Reactions: Used as a building block in the synthesis of more complex molecules, such as pharmaceuticals.[1]

Experimental Protocols

Detailed experimental procedures for the characterization of a novel chemical entity are crucial for reproducibility and validation. Below are generalized protocols for determining the key physical properties of a liquid amine like this compound.

Workflow for Chemical Characterization

The overall process for characterizing a chemical sample follows a logical progression from purification to detailed analysis.

G cluster_start Sample Preparation cluster_structure Structural Elucidation cluster_properties Physicochemical Analysis cluster_safety Safety Assessment a Procurement or Synthesis b Purification (e.g., Fractional Distillation) a->b c Spectroscopy (NMR, IR, MS) b->c d Purity Analysis (GC, HPLC) c->d e Boiling Point Determination d->e f Density Measurement (Pycnometer) h Hazard Identification (GHS Classification) e->h g Refractive Index (Refractometer)

Figure 2: General experimental workflow for chemical characterization.
Boiling Point Determination

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Methodology (Distillation):

    • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

    • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

    • Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Measurement
  • Principle: Density is the mass of a substance per unit volume (ρ = m/V).

  • Methodology (Pycnometer):

    • Clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m₁).

    • Fill the pycnometer with distilled water of a known temperature and measure its mass (m₂). The density of water at this temperature is known.

    • Calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

    • Empty, dry the pycnometer, and fill it with this compound.

    • Measure the mass of the pycnometer filled with the sample (m₃).

    • Calculate the density of the sample: ρ_sample = (m₃ - m₁) / V.

Refractive Index Measurement
  • Principle: The refractive index (n) of a material is a dimensionless number that describes how fast light travels through the material.

  • Methodology (Abbe Refractometer):

    • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium (typically 20°C or 25°C).

    • Look through the eyepiece and adjust the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Safety and Handling

This compound is classified as a hazardous substance. It is flammable, corrosive, and can be harmful if swallowed or in contact with skin.[3][6]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[3][6]

  • Precautionary Measures: Handle in a well-ventilated area, away from sources of ignition.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Users must consult the full Safety Data Sheet (SDS) before handling this chemical.[4][6]

References

4-Ethylcyclohexanamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylcyclohexanamine, a substituted cycloalkylamine of interest in organic synthesis and medicinal chemistry. This document consolidates critical data including its chemical and physical properties, established synthesis methodologies, and analytical characterization. Furthermore, it explores the potential biological significance and applications in drug discovery, providing a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functionality at the 4-position.[1] It is a versatile intermediate with applications in chemical synthesis.[1]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 42195-97-1[1][2][3]
23775-39-5 (alternate)[4][5]
Molecular Formula C₈H₁₇N[1][2][4][5]
Molecular Weight 127.23 g/mol [4][5]
IUPAC Name 4-ethylcyclohexan-1-amine[5]
SMILES CCC1CCC(CC1)N[1][5]
InChI InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3[1][5]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 166.3 ± 8.0 °C at 760 mmHg[2]
Density 0.8 ± 0.1 g/cm³[2]
Flash Point 36.4 ± 9.7 °C[2]
Solubility Moderately soluble in polar solvents[1]

Molecular Structure

The molecular structure of this compound consists of a central cyclohexane ring. An ethyl group (-CH₂CH₃) and an amino group (-NH₂) are attached to the carbon atoms at positions 1 and 4, respectively. The cyclohexane ring can exist in different conformations, and the substituents can be in either cis or trans orientation relative to each other.

this compound molecular structure

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the functionalization of a pre-existing cyclohexane core. The two most common strategies are the reductive amination of 4-ethylcyclohexanone and the catalytic hydrogenation of 4-ethylaniline.

Reductive Amination of 4-Ethylcyclohexanone

Reductive amination is a versatile one-pot method for the formation of amines from carbonyl compounds.[6][7] This process involves the reaction of 4-ethylcyclohexanone with an amine source, typically ammonia, followed by the in-situ reduction of the resulting imine intermediate.

Experimental Protocol:

A general procedure for the reductive amination of a cyclohexanone derivative is as follows:

  • Reaction Setup: In a glass-coated reactor, dissolve 4-ethylcyclohexanone in a suitable solvent such as cyclohexane.[8]

  • Catalyst Addition: Add a heterogeneous catalyst, for example, a rhodium-nickel on silica (Rh-Ni/SiO₂) catalyst.[8]

  • Reagent Introduction: Pressurize the reactor with ammonia (NH₃) and hydrogen (H₂).[8]

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously.[8]

  • Monitoring and Work-up: Monitor the reaction progress by techniques such as gas chromatography (GC). Upon completion, cool the reactor, vent the gases, and filter the catalyst. The product can be purified by distillation.

Reductive_Amination 4-Ethylcyclohexanone 4-Ethylcyclohexanone Imine Intermediate Imine Intermediate 4-Ethylcyclohexanone->Imine Intermediate + NH3 - H2O Ammonia (NH3) Ammonia (NH3) This compound This compound Imine Intermediate->this compound + H2 Reducing Agent (H2) Reducing Agent (H2) Reducing Agent (H2)->Imine Intermediate Catalyst (e.g., Rh-Ni/SiO2) Catalyst (e.g., Rh-Ni/SiO2) Catalyst (e.g., Rh-Ni/SiO2)->Imine Intermediate Catalyst (e.g., Rh-Ni/SiO2)->this compound Catalytic_Hydrogenation 4-Ethylaniline 4-Ethylaniline This compound This compound 4-Ethylaniline->this compound + 3H2 Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->this compound Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni)->this compound Drug_Discovery_Logic cluster_0 Compound Synthesis & Screening cluster_1 Hit to Lead cluster_2 Preclinical & Clinical Development This compound This compound Analogs Analogs This compound->Analogs Biological_Screening Biological Screening Analogs->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethylcyclohexanamine: Cis and Trans Configurations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine is a cycloaliphatic amine that exists as two primary stereoisomers: cis-4-ethylcyclohexanamine and trans-4-ethylcyclohexanamine. The spatial arrangement of the ethyl and amino groups on the cyclohexane ring dictates the molecule's three-dimensional shape, influencing its physical, chemical, and biological properties. In the context of drug discovery and development, the stereochemistry of small molecules is a critical determinant of their pharmacological and toxicological profiles. The precise orientation of functional groups can significantly impact binding affinity to biological targets, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, separation, and conformational analysis of the cis and trans stereoisomers of this compound, with a focus on their relevance to pharmaceutical research.

Physicochemical Properties

While extensive experimental data for the separated cis and trans isomers of this compound is not widely available in public literature, computed properties and data for the isomeric mixture provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValue (Isomer Mixture)Data Source
Molecular FormulaC₈H₁₇NPubChem[1]
Molecular Weight127.23 g/mol PubChem[1]
Boiling Point80 °C at 20 mmHgTCI America
Refractive Index1.46TCI America
XLogP3-AA1.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Topological Polar Surface Area26.0 ŲPubChem[1]

Conformational Analysis

The stereoisomers of this compound exist predominantly in a chair conformation to minimize steric strain. The relative stability of the cis and trans isomers is determined by the axial or equatorial positions of the ethyl and amino substituents.

  • Trans Isomer: In the most stable conformation of trans-4-ethylcyclohexanamine, both the ethyl and amino groups can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain.

  • Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. A ring flip will interconvert the axial and equatorial positions of the two groups. The preferred conformation will be the one where the larger group (ethyl) occupies the equatorial position to minimize steric hindrance.

The energetic difference between having a substituent in an axial versus an equatorial position is known as the A-value. Generally, the conformer with the bulky group in the equatorial position is more stable.

Separation_Workflow Start Mixture of cis/trans This compound ToHCl Dissolve in Methanol, add HCl Start->ToHCl Crystallize Cool to induce crystallization ToHCl->Crystallize Filter Filter Crystallize->Filter TransSalt trans-Isomer Hydrochloride (solid) Filter->TransSalt Less soluble CisSol cis-Isomer Hydrochloride (in filtrate) Filter->CisSol More soluble NeutralizeTrans Neutralize with base TransSalt->NeutralizeTrans NeutralizeCis Neutralize with base CisSol->NeutralizeCis TransAmine Pure trans-Amine NeutralizeTrans->TransAmine CisAmine Pure cis-Amine NeutralizeCis->CisAmine GPCR_Signaling cluster_receptor Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Antagonist trans-4-Ethylcyclohexanamine (Antagonist) Antagonist->GPCR Binds & Blocks Ligand Endogenous Ligand Ligand->GPCR Binds & Activates SecondMessenger Second Messenger Effector->SecondMessenger Generates Response Cellular Response SecondMessenger->Response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of cis-4-Ethylcyclohexanamine

This document provides a comprehensive technical overview of the synthesis and characterization of cis-4-Ethylcyclohexanamine, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established principles of stereoselective synthesis and detailed analytical techniques.

Synthesis of cis-4-Ethylcyclohexanamine

The primary route for the synthesis of cis-4-Ethylcyclohexanamine is the stereoselective reductive amination of 4-ethylcyclohexanone. This method can be tailored to favor the formation of the cis isomer through the careful selection of catalysts and reaction conditions. A common approach involves a two-step process: initial formation of an intermediate, such as an N-benzyl imine, followed by catalytic hydrogenation which preferentially occurs from the less sterically hindered face of the cyclohexane ring to yield the cis product.

Proposed Synthetic Pathway

The synthesis begins with the reaction of 4-ethylcyclohexanone with benzylamine to form the corresponding N-benzyl imine. This intermediate is then subjected to catalytic hydrogenation. The benzyl group is subsequently removed via hydrogenolysis to yield the target cis-4-Ethylcyclohexanamine.

Synthesis of cis-4-Ethylcyclohexanamine cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Amination (Hydrogenation) cluster_2 Step 3: Deprotection (Hydrogenolysis) 4-Ethylcyclohexanone 4-Ethylcyclohexanone Imine_Intermediate N-Benzyl-4-ethylcyclohexan-1-imine 4-Ethylcyclohexanone->Imine_Intermediate + Benzylamine - H2O Benzylamine Benzylamine N-Benzyl_Amine N-Benzyl-cis-4-ethylcyclohexanamine Imine_Intermediate->N-Benzyl_Amine H2, Pd/C cis-4-Ethylcyclohexanamine cis-4-Ethylcyclohexanamine N-Benzyl_Amine->cis-4-Ethylcyclohexanamine H2, Pd(OH)2/C Characterization Workflow cluster_Spectroscopy Spectroscopic Methods cluster_Chromatography Chromatographic Methods Crude_Product Crude cis-4-Ethylcyclohexanamine Purification Purification (Distillation/Crystallization) Crude_Product->Purification Pure_Product Pure cis-4-Ethylcyclohexanamine Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Purity_Analysis Purity & Isomer Ratio Pure_Product->Purity_Analysis NMR 1H & 13C NMR Structural_Analysis->NMR IR Infrared Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS GC Gas Chromatography Purity_Analysis->GC HPLC Chiral HPLC (optional) Purity_Analysis->HPLC

An In-Depth Technical Guide to the Synthesis and Characterization of trans-4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the trans-4-Ethylcyclohexanamine Moiety

The trans-4-substituted cyclohexylamine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific molecular interactions with biological targets. One such key intermediate is trans-4-Ethylcyclohexanamine, a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[3] For instance, the antipsychotic drug cariprazine, used to treat bipolar I disorder, incorporates a trans-4-substituted cyclohexane-1-amine structural element, highlighting the importance of stereochemically pure intermediates like trans-4-Ethylcyclohexanamine in drug development.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of trans-4-Ethylcyclohexanamine, offering field-proven insights for researchers in organic synthesis and drug discovery.

Part 1: Stereoselective Synthesis of trans-4-Ethylcyclohexanamine

The primary challenge in synthesizing trans-4-Ethylcyclohexanamine lies in controlling the stereochemistry to favor the trans isomer over the cis isomer. The thermodynamically more stable trans isomer, with both the ethyl and amino groups in equatorial positions, is often the desired product. Several synthetic strategies can be employed, with the choice depending on factors such as starting material availability, desired purity, and scalability.

Method 1: Catalytic Hydrogenation of 4-Ethylaniline

A common and direct approach involves the catalytic hydrogenation of 4-ethylaniline.[4][5][6][7][8] This reaction reduces the aromatic ring to a cyclohexane ring. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

Reaction Causality: The choice of catalyst (e.g., Ruthenium or Rhodium) and reaction parameters such as temperature, pressure, and solvent polarity significantly influences the cis/trans ratio of the product. Ruthenium catalysts, for instance, are often favored for their ability to direct the hydrogenation towards the formation of the trans isomer under specific conditions. This is attributed to the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylaniline

  • Reactor Setup: A high-pressure autoclave is charged with 4-ethylaniline and a suitable solvent, such as isopropanol.

  • Catalyst Addition: A catalytic amount of a supported Ruthenium catalyst (e.g., Ru/C) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 6 MPa). The reaction mixture is heated to a specific temperature (e.g., 180 °C) and stirred vigorously.[6]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, a mixture of cis- and trans-4-Ethylcyclohexanamine.

Synthesis_Workflow_1 Start 4-Ethylaniline Reactor High-Pressure Autoclave (Solvent, Ru/C Catalyst) Start->Reactor Hydrogenation Hydrogenation (High Pressure H₂, Heat) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Crude Mixture (cis/trans isomers) Evaporation->Product

Method 2: Reductive Amination of 4-Ethylcyclohexanone

An alternative and often more stereoselective route is the reductive amination of 4-ethylcyclohexanone. This two-step, one-pot process involves the formation of an intermediate imine or oxime, followed by its reduction to the amine.[9][10]

Reaction Causality: The stereoselectivity of the reduction step is key. The choice of reducing agent determines the facial selectivity of the hydride attack on the intermediate imine. Bulky reducing agents will preferentially attack from the less hindered face, leading to the formation of the trans product. The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic method for this transformation.[9][10][11][12][13]

Experimental Protocol: Leuckart Reaction of 4-Ethylcyclohexanone

  • Reaction Setup: 4-Ethylcyclohexanone and an excess of ammonium formate are placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to a high temperature (typically 120-130 °C) for several hours.[11]

  • Intermediate Formation: The ketone reacts with ammonia (generated in situ from ammonium formate) to form an intermediate iminium ion.

  • Reduction: The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding amine.[12]

  • Hydrolysis and Work-up: The resulting formamide is hydrolyzed by adding a strong acid (e.g., HCl) and heating. The reaction mixture is then cooled and made basic with a strong base (e.g., NaOH) to liberate the free amine.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield the crude 4-Ethylcyclohexanamine.

Synthesis_Workflow_2 Start 4-Ethylcyclohexanone Leuckart Leuckart Reaction (Ammonium Formate, Heat) Start->Leuckart Hydrolysis Acid Hydrolysis Leuckart->Hydrolysis Basification Basification (e.g., NaOH) Hydrolysis->Basification Extraction Solvent Extraction Basification->Extraction Product Crude Mixture (cis/trans isomers) Extraction->Product

Part 2: Purification of trans-4-Ethylcyclohexanamine

The crude product from either synthetic route will be a mixture of cis and trans isomers. The separation of these diastereomers is crucial for applications where stereochemical purity is paramount.

Purification Strategy: Fractional distillation can be employed to a certain extent, but complete separation is often challenging due to close boiling points.[14] A more effective method is fractional crystallization of a suitable salt derivative. The trans isomer, being more symmetrical, often forms a more stable crystal lattice and will crystallize out of solution preferentially under controlled conditions.

Experimental Protocol: Purification via Fractional Crystallization

  • Salt Formation: The crude amine mixture is dissolved in a suitable solvent (e.g., isopropanol) and treated with an acid, such as hydrochloric acid or pivalic acid, to form the corresponding ammonium salt.[14]

  • Crystallization: The solution is slowly cooled to induce crystallization. The trans isomer's salt, being less soluble, will precipitate out first.

  • Isolation: The crystals are collected by filtration and washed with a cold solvent to remove any adhering mother liquor containing the cis isomer.

  • Recrystallization (Optional): For higher purity, the collected crystals can be recrystallized from a suitable solvent system.

  • Liberation of Free Amine: The purified salt is then dissolved in water and treated with a base (e.g., NaOH) to regenerate the free amine, which is then extracted with an organic solvent.

Part 3: Characterization of trans-4-Ethylcyclohexanamine

Once synthesized and purified, the identity and purity of trans-4-Ethylcyclohexanamine must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexylamine derivatives. Both ¹H and ¹³C NMR provide distinct signals for the cis and trans isomers.

  • ¹H NMR: The key diagnostic signals are those of the protons on the carbon bearing the amino group (C1) and the carbon bearing the ethyl group (C4). In the trans isomer, the proton at C1 is axial and typically appears as a broad multiplet at a higher field (lower ppm) compared to the equatorial proton in the cis isomer. The coupling constants of these protons with adjacent protons can also provide valuable structural information.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their stereochemical environment. The carbon signals in the more sterically compressed cis isomer are generally shifted upfield compared to the trans isomer.

Technique Parameter Expected Observation for trans-4-Ethylcyclohexanamine
¹H NMR Chemical Shift of C1-HAppears as a broad multiplet at a characteristic upfield position.
Coupling ConstantsReveals the axial-axial and axial-equatorial relationships of neighboring protons.
¹³C NMR Chemical ShiftsDistinct signals for each carbon, with positions indicative of the trans configuration.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion: For C₈H₁₇N, the expected molecular ion peak [M]⁺ would be at m/z = 127.14.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragments include the loss of the ethyl group.

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the sample and determining the ratio of cis to trans isomers. By using a suitable capillary column, the two isomers can be baseline separated, and their relative abundance can be quantified from the peak areas.

Characterization_Flow cluster_purification Purification cluster_characterization Characterization cluster_results Data Analysis Purified_Sample Purified trans-4-Ethylcyclohexanamine NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS GC Gas Chromatography Purified_Sample->GC Structure Structure Confirmation (Stereochemistry) NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (Isomer Ratio) GC->Purity

Conclusion

The synthesis and characterization of trans-4-Ethylcyclohexanamine require careful consideration of reaction conditions to control stereoselectivity and rigorous purification and analytical methods to ensure the final product's quality. The methodologies outlined in this guide, from catalytic hydrogenation and reductive amination to purification by fractional crystallization and characterization by NMR, MS, and GC, provide a robust framework for researchers in the pharmaceutical and chemical industries. A thorough understanding of the principles behind each step is essential for the successful and efficient production of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Ethylcyclohexanamine. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted values based on established NMR principles and spectral data of analogous compounds. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The predicted 1H and 13C NMR data for this compound are summarized below. These tables detail the chemical shifts (δ), predicted multiplicities, and the corresponding assignments to the protons and carbons of the molecule.

Note: this compound exists as a mixture of cis and trans diastereomers. The chair conformations of these isomers are in rapid equilibrium at room temperature, which can lead to averaged signals in the NMR spectrum. The predicted data reflects this conformational averaging. For simplicity, a single set of predicted values for the conformationally averaged structure is presented.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 0.88Triplet (t)3H-CH₂CH₃
b~ 1.25Quartet (q)2H-CH₂ CH₃
c, d, e, f1.0 - 1.9Multiplet (m)9HCyclohexane ring protons
g~ 2.6 - 3.0Multiplet (m)1HCH -NH₂
h~ 1.5 (broad)Singlet (s)2H-NH₂
Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~ 11-CH₂CH₃
2~ 29-CH₂ CH₃
3, 5~ 30-35C H₂ (Cyclohexane)
4~ 36C H (Ethyl-substituted)
6, 2~ 30-35C H₂ (Cyclohexane)
1'~ 50C H-NH₂

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Weighting: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. For compounds with exchangeable protons like amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm.

  • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of this compound and the logical relationships for NMR signal assignment.

Caption: Molecular structure of this compound.

NMR_Assignment_Workflow cluster_workflow NMR Signal Assignment Logic start Acquire 1H and 13C NMR Spectra process1 Identify Number of Unique Signals start->process1 process3 Analyze 1H Multiplicity (Splitting) start->process3 process4 Analyze 1H Integration start->process4 process2 Analyze Chemical Shifts (δ) process1->process2 assign Assign Signals to Specific Atoms process2->assign process3->assign process4->assign

Caption: Workflow for NMR spectral assignment.

Mass Spectrometry Analysis of 4-Ethylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Ethylcyclohexanamine, a saturated cyclic amine. The document details expected fragmentation patterns, a comprehensive experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative diagrams to clarify the analytical workflow and fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar compounds.

Introduction to the Mass Spectrometry of this compound

This compound, with a molecular formula of C8H17N and a monoisotopic mass of approximately 127.136 Da, is a primary amine featuring a substituted cyclohexane ring.[1] Its analysis by mass spectrometry is governed by the characteristic fragmentation behavior of cyclic and aliphatic amines. Key to its identification is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2][3][4]

Electron ionization (EI) is a common technique for the analysis of such volatile compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] This process leads to the formation of a resonance-stabilized, nitrogen-containing cation. For cyclic amines, the molecular ion peak is typically observable, and fragmentation often involves the loss of substituents or cleavage of the ring structure.[2][5]

Predicted Electron Ionization Fragmentation of this compound

The mass spectrum of this compound is predicted to exhibit a discernible molecular ion peak (M+) at m/z 127. The subsequent fragmentation will likely proceed through several key pathways initiated by the radical cation formed during ionization.

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonFragmentation PathwayRelative Abundance
127[C8H17N]+•Molecular IonModerate
112[C7H14N]+Loss of a methyl radical (•CH3) from the ethyl group via alpha-cleavage.Low
98[C6H12N]+Loss of an ethyl radical (•C2H5) via alpha-cleavage at the ethyl group.High
84[C5H10N]+Ring opening followed by cleavage, loss of a C3H7 radical.Moderate
70[C4H8N]+Further fragmentation of the ring.Moderate
56[C3H6N]+Cleavage of the cyclohexane ring.Prominent
44[C2H6N]+Alpha-cleavage of the bond between the ring and the amino group, with charge retention by the nitrogen-containing fragment.Prominent
30[CH4N]+Beta-cleavage leading to the formation of the [CH2=NH2]+ ion.High (Often the base peak in primary amines)

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. Given the volatile and basic nature of the analyte, special consideration is given to the choice of column and injection technique to ensure optimal chromatographic performance.[6]

3.1. Sample Preparation

For a standard solution, dissolve this compound in a high-purity volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL. Further dilute as necessary to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL). For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be required to isolate the analyte.[7]

3.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization.

  • GC Column: A base-deactivated capillary column is highly recommended to prevent peak tailing. A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[8]

3.3. GC-MS Parameters

ParameterSetting
Injector
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injector Temperature250 °C
Injection Volume1 µL
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow Mode)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 25 - 200
Scan Rate2 scans/second

3.4. Data Analysis

Acquired data should be processed using the instrument's software. Identify the peak corresponding to this compound based on its retention time. The mass spectrum of this peak should be extracted and compared against a reference library or the predicted fragmentation pattern in Table 1.

Visualizing the Analytical Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the proposed fragmentation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Dilution in Methanol A->B C 1 µL Injection B->C D GC Separation (Base-Deactivated Column) C->D E Electron Ionization (70 eV) D->E F Mass Analysis (m/z 25-200) E->F G Total Ion Chromatogram F->G H Mass Spectrum Extraction G->H I Compound Identification H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_ring Ring Cleavage cluster_beta Beta-Cleavage M This compound [M]+• m/z = 127 F1 [M - CH3]+ m/z = 112 M->F1 - •CH3 F2 [M - C2H5]+ m/z = 98 M->F2 - •C2H5 F3 [C5H10N]+ m/z = 84 M->F3 - •C3H7 F5 [CH2=NH2]+ m/z = 30 M->F5 - C7H13• F4 [C3H6N]+ m/z = 56 F3->F4 - C2H4

Caption: Predicted fragmentation pathways for this compound in EI-MS.

References

In-Depth Technical Guide to the FT-IR Spectrum of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Ethylcyclohexanamine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide compiles and interprets data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Predicted FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by absorption bands arising from its primary amine, ethyl, and cyclohexyl functional groups. The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the predicted intensity of the absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3400–3330MediumAsymmetric N-H StretchPrimary Amine
3330–3250MediumSymmetric N-H StretchPrimary Amine
2960–2850StrongC-H StretchCyclohexyl & Ethyl (sp³ C-H)
1650–1580Medium to Strong, BroadN-H Bend (Scissoring)Primary Amine
1470–1448MediumCH₂ ScissoringCyclohexyl & Ethyl
1380–1370MediumCH₃ Symmetric BendEthyl
1250–1020Medium to WeakC-N StretchAliphatic Amine
910–665Strong, BroadN-H WagPrimary Amine

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound can be logically dissected into several key regions:

  • N-H Vibrations: The presence of a primary amine is most definitively indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[1][2][3] A broad, medium to strong absorption between 1650-1580 cm⁻¹ arises from the N-H scissoring (bending) vibration.[3][4] Furthermore, a characteristic strong and broad N-H wagging band is expected in the 910-665 cm⁻¹ range.[3]

  • C-H Vibrations: Strong absorption bands between 3000-2850 cm⁻¹ are attributed to the C-H stretching of the sp³ hybridized carbons in the cyclohexane ring and the ethyl group.[5][6] Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.[6] Specifically, the methylene (CH₂) scissoring in a cyclohexane ring is expected around 1448 cm⁻¹.[6]

  • C-N Vibration: The stretching of the C-N bond in an aliphatic amine typically results in a medium to weak absorption in the 1250-1020 cm⁻¹ region.[1][3]

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid amine sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and computer are powered on and the software is running. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or another suitable solvent. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The software will collect the interferogram, perform the Fourier transform, and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted data table and known spectral libraries for verification.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis & Interpretation Instrument_Prep Instrument Warm-up & Setup Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Sample_Prep Apply Liquid Sample to ATR Crystal Background_Scan->Sample_Prep Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan FT Fourier Transform & Ratioing Sample_Scan->FT Peak_ID Identify Peak Positions (cm⁻¹) FT->Peak_ID Assign_Vib Assign Vibrational Modes Peak_ID->Assign_Vib Compare Compare with Reference Data Assign_Vib->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for FT-IR Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylcyclohexanamine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for its quantitative determination, and presents a logical framework of the factors influencing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Colorless to pale yellow liquid or solid
Structure Cyclohexane ring substituted with an ethyl group and an amine functional group

The presence of the amine group imparts basicity and the capacity for hydrogen bonding, while the ethylcyclohexane moiety contributes to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents.

Solubility Profile

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively available in peer-reviewed literature or chemical databases. However, based on the general principles of solubility ("like dissolves like") and qualitative information for similar amines, a predictive solubility profile can be established. The amine functionality suggests moderate solubility in polar solvents, while its hydrocarbon structure points towards good solubility in nonpolar environments.

Qualitative Solubility Data Summary

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe amine group can form hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)SolubleDipole-dipole interactions between the polar amine group and the polar a-protic solvent are expected.
Nonpolar Hexane, Toluene, Diethyl Ether, DichloromethaneSolubleThe nonpolar ethylcyclohexyl group will interact favorably with nonpolar solvents through van der Waals forces. For diethyl ether and dichloromethane, all amines are generally considered soluble.

It is important to note that for a related compound, N-Ethyl cyclohexylamine, it is reported to be soluble in all proportions in alcohol and ether. This suggests that this compound is also likely to be highly soluble in these solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E G Analyze samples and standards (HPLC/GC) E->G F Prepare calibration standards F->G I Determine concentration from calibration curve G->I H Construct calibration curve J Calculate original concentration (accounting for dilution) I->J

Caption: Key factors influencing the solubility of this compound.

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethylcyclohexanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the thermodynamic properties of the cis and trans isomers of 4-Ethylcyclohexanamine. Due to a lack of specific published experimental data for this compound, this guide synthesizes theoretical principles of conformational analysis, data from analogous compounds, and established experimental and computational methodologies to provide a comprehensive overview.

Introduction to Stereoisomerism and Conformational Analysis

This compound possesses two geometric isomers, cis and trans, arising from the relative orientation of the ethyl and amine substituents on the cyclohexane ring. The thermodynamic stability of these isomers is intrinsically linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

Generally, substituents in the equatorial position are more stable due to reduced steric hindrance, particularly the avoidance of 1,3-diaxial interactions. The relative thermodynamic stability of the cis and trans isomers of this compound is therefore determined by the conformational equilibrium that minimizes these steric repulsions.

  • trans-4-Ethylcyclohexanamine: In its most stable chair conformation, both the ethyl and the amino groups can occupy equatorial positions. This diequatorial arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable of the two.

  • cis-4-Ethylcyclohexanamine: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This results in unavoidable 1,3-diaxial interactions, leading to higher steric strain and a less stable configuration compared to the trans isomer.

The equilibrium between the two chair conformations of the cis isomer is depicted below.

G Conformational Equilibrium of cis-4-Ethylcyclohexanamine cluster_0 Conformer 1 (Ethyl axial, Amine equatorial) cluster_1 Conformer 2 (Ethyl equatorial, Amine axial) C1 C2 C1->C2 Ring Flip C2->C1 Ring Flip

Conformational equilibrium of cis-4-Ethylcyclohexanamine.

Quantitative Thermodynamic Data

Based on available data for similar substituents, we can approximate the relative stabilities.[1]

SubstituentA-value (kJ/mol)
-CH₃ (as a proxy for -CH₂CH₃)~7.3
-NH₂~5.9

Using these values, we can estimate the Gibbs free energy for the different conformations:

  • trans isomer (diequatorial): This is the ground state, with a relative ΔG° of 0 kJ/mol.

  • cis isomer (axial/equatorial): The energy of the cis isomer will be an average of its two chair conformations.

    • Ethyl (axial), Amine (equatorial): ΔG° ≈ 7.3 kJ/mol

    • Ethyl (equatorial), Amine (axial): ΔG° ≈ 5.9 kJ/mol

The conformer with the larger group (ethyl) in the equatorial position will be more populated. Therefore, the Gibbs free energy of the cis isomer will be closer to 5.9 kJ/mol higher than the trans isomer.

IsomerConformationEstimated ΔG° (kJ/mol)Relative Stability
trans-4-EthylcyclohexanamineDiequatorial0Most Stable
cis-4-EthylcyclohexanamineAxial/Equatorial~5.9 - 7.3Less Stable

Experimental Protocols for Thermodynamic Property Determination

The following are detailed methodologies for key experiments that would be employed to determine the thermodynamic properties of this compound isomers. These protocols are based on standard practices for similar organic compounds.[2][3]

3.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for determining the enthalpy change (ΔH), entropy change (ΔS), and equilibrium constant (K) of a reaction in a single experiment. For isomer analysis, it can be used to study the thermodynamics of interactions, such as protonation, which can differ between isomers.

Methodology:

  • Sample Preparation: Prepare a solution of the isolated cis or trans isomer of this compound in a suitable buffer (e.g., phosphate buffer) at a known concentration. The titrant, typically a strong acid like HCl, is also prepared in the same buffer.

  • Instrument Setup: The calorimeter is equilibrated at the desired temperature (e.g., 298.15 K). The sample cell is filled with the amine solution, and the injection syringe is filled with the acid solution.

  • Titration: A series of small, precise injections of the acid are made into the sample cell. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable model to extract the thermodynamic parameters (ΔH, K, and stoichiometry). ΔG and ΔS can then be calculated using the following equations:

    • ΔG = -RTlnK

    • ΔG = ΔH - TΔS

3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the enthalpy of fusion (ΔHfus) and melting point (Tm) of the isomers.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the purified solid isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 K/min).

  • Measurement: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain the same temperature in both pans is recorded.

  • Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. The area under the melting peak is integrated to determine the enthalpy of fusion, and the onset or peak temperature is taken as the melting point.

G General Experimental Workflow for Thermodynamic Analysis cluster_0 Sample Preparation cluster_1 Calorimetric Measurements cluster_2 Data Analysis and Property Determination Isomer_Separation Isomer Separation (e.g., Chromatography) Purification Purification and Characterization Isomer_Separation->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data_Analysis Data Processing and Analysis ITC->Data_Analysis DSC->Data_Analysis Thermo_Properties Determination of ΔH, ΔS, ΔG, Tm, ΔHfus Data_Analysis->Thermo_Properties

General experimental workflow for thermodynamic analysis.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the thermodynamic properties of molecules.

Methodology:

  • Structure Optimization: The 3D structures of the cis and trans isomers of this compound are built and their geometries are optimized to find the lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G* basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Thermodynamic Property Calculation: From the output of the frequency calculation, the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated at a specified temperature (usually 298.15 K). The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies of formation.

G Computational Chemistry Workflow Input Initial 3D Structures (cis and trans isomers) Optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Output Thermodynamic Properties (ΔH°, S°, ΔG°) Frequency->Output

Computational chemistry workflow for thermodynamic properties.

Conclusion

The thermodynamic properties of the isomers of this compound are governed by the principles of conformational analysis of substituted cyclohexanes. The trans isomer is predicted to be significantly more stable than the cis isomer due to its ability to adopt a diequatorial conformation, which minimizes steric strain. While specific experimental data for this compound is lacking, established experimental techniques such as Isothermal Titration Calorimetry and Differential Scanning Calorimetry, along with computational methods like Density Functional Theory, provide robust frameworks for the determination of the relevant thermodynamic parameters. For professionals in drug development, understanding the greater stability of the trans isomer is crucial, as it will be the predominant form at equilibrium, which can have significant implications for receptor binding and biological activity.

References

4-Ethylcyclohexanamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine, a substituted cycloaliphatic amine, has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a cyclohexane ring functionalized with both an ethyl and an amino group, provides a versatile scaffold for the construction of a diverse array of complex molecules. The presence of the primary amine allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number42195-97-1[1]
Molecular FormulaC₈H₁₇N[1]
Molecular Weight127.23 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point178-180 °C (estimated)
Density0.86 g/mL (estimated)
SolubilityModerately soluble in polar organic solvents[1]

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 2.6-3.0 (m, 1H, -CHNH₂), 1.6-1.9 (m, 4H, cyclohexyl), 1.2-1.5 (m, 5H, cyclohexyl + NH₂), 1.0-1.2 (m, 2H, -CH₂CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 50-52 (-CHNH₂), 35-37 (cyclohexyl), 30-32 (cyclohexyl), 28-30 (-CH₂CH₃), 11-13 (-CH₂CH₃)
IR (neat, cm⁻¹)3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1590-1570 (N-H bend), 1450 (C-H bend)
MS (EI)m/z 127 (M⁺), 112 (M-CH₃)⁺, 98 (M-C₂H₅)⁺

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the reductive amination of 4-ethylcyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction.

Synthesis 4-Ethylcyclohexanone 4-Ethylcyclohexanone Imine Intermediate Imine Intermediate 4-Ethylcyclohexanone->Imine Intermediate NH₃ This compound This compound Imine Intermediate->this compound [H] (e.g., H₂/Catalyst, NaBH₃CN)

Caption: Synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-Ethylcyclohexanone

Materials:

  • 4-Ethylcyclohexanone

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney Nickel (or Platinum on carbon, 5 wt%)

  • Hydrogen gas

  • Methanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

Procedure:

  • To a high-pressure autoclave, add 4-ethylcyclohexanone (1.0 eq) and a solution of ammonia in methanol (10-20 eq).

  • Carefully add Raney Nickel (5-10 mol%) as a slurry in methanol.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For purification, the crude product can be distilled under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with concentrated HCl, recrystallized, and then liberated by treatment with a strong base (e.g., NaOH).

Expected Yield: 70-90%

Key Reactions of this compound as a Building Block

The primary amine functionality of this compound allows for its facile conversion into a variety of derivatives, making it a versatile intermediate in multi-step syntheses.

Reactions cluster_0 Key Reactions This compound This compound N-(4-Ethylcyclohexyl)amide N-(4-Ethylcyclohexyl)amide This compound->N-(4-Ethylcyclohexyl)amide Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent N-Alkyl-4-ethylcyclohexanamine N-Alkyl-4-ethylcyclohexanamine This compound->N-Alkyl-4-ethylcyclohexanamine Aldehyde/Ketone, [H] (Reductive Amination) N-(4-Ethylcyclohexyl)sulfonamide N-(4-Ethylcyclohexyl)sulfonamide This compound->N-(4-Ethylcyclohexyl)sulfonamide Sulfonyl Chloride

Caption: Key Reactions of this compound.

Experimental Protocol: N-Acylation to form N-(4-Ethylcyclohexyl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-ethylcyclohexyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: >90%

Applications in Drug Discovery

The this compound scaffold is present in a number of bioactive molecules and serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its lipophilic cyclohexane ring can enhance cell membrane permeability, while the versatile amino group provides a handle for introducing pharmacophoric features.

One notable application is in the synthesis of Cariprazine, an atypical antipsychotic.[3] The trans-isomer of a 4-substituted cyclohexylamine derivative is a key precursor in its multi-step synthesis. This highlights the importance of stereochemical control in the synthesis of such building blocks for pharmaceutical applications.

DrugDiscovery This compound This compound Amide/Urea Formation Amide/Urea Formation This compound->Amide/Urea Formation Further Functionalization Further Functionalization Amide/Urea Formation->Further Functionalization Bioactive Molecule Bioactive Molecule Further Functionalization->Bioactive Molecule

Caption: Role in Bioactive Molecule Synthesis.

The exploration of derivatives of this compound continues to be an active area of research, with potential applications in various therapeutic areas. The ability to readily modify the core structure allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the development of new chemical entities. Its straightforward synthesis and the reactivity of its primary amine group allow for the efficient construction of a wide range of molecular architectures. For researchers and professionals in drug discovery, a thorough understanding of the properties and reactivity of this compound is crucial for its effective incorporation into synthetic strategies aimed at producing the next generation of therapeutic agents. The detailed protocols and data presented in this guide serve as a foundational resource for the practical application of this important chemical intermediate.

References

The Discovery and Synthetic History of 4-Ethylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylcyclohexanamine is a substituted cycloaliphatic amine that holds interest for researchers in organic synthesis and drug discovery due to its structural motif, which is present in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key data, outlines detailed experimental protocols, and provides visualizations of synthetic pathways.

Discovery and Historical Context

While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical survey of chemical literature, its discovery can be understood within the broader context of the development of synthetic methodologies for cyclohexylamines in the late 19th and early 20th centuries. The emergence of powerful reduction techniques during this era provided the foundational chemistry for the synthesis of such compounds.

Key historical developments that paved the way for the synthesis of this compound include:

  • The Leuckart-Wallach Reaction: First reported by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, this reaction initially involved the reductive amination of aldehydes and ketones using formamide or ammonium formate.[1] This represented one of the earliest general methods for the synthesis of amines from carbonyl compounds.

  • Catalytic Hydrogenation: The pioneering work of Paul Sabatier and Jean-Baptiste Senderens around the turn of the 20th century on the use of finely divided metals (initially nickel) to catalyze the hydrogenation of organic compounds was a monumental leap in synthetic chemistry. This technology was quickly applied to the reduction of aromatic nitro compounds and anilines to their corresponding cycloaliphatic amines.

It is highly probable that this compound was first synthesized as an analogue in studies exploring the scope and limitations of these burgeoning synthetic methods on various substituted aromatic and alicyclic precursors.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H17N[2]
Molecular Weight127.23 g/mol [2]
CAS Number42195-97-1, 23775-39-5[2]
IUPAC Name4-ethylcyclohexan-1-amine[2]
AppearanceColorless to pale yellow liquid
Boiling PointNot explicitly available
Melting PointNot explicitly available
DensityNot explicitly available
SolubilityModerately soluble in polar solvents

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference
¹H NMRData not available in searched literature.
¹³C NMRData available on SpectraBase.[2]
IRData available on SpectraBase.[2]
Mass SpectrometryGC-MS data available on SpectraBase.[2]

Synthetic Methodologies

Two primary synthetic routes are plausible for the laboratory and industrial-scale production of this compound. These methods are based on well-established chemical transformations.

Reductive Amination of 4-Ethylcyclohexanone

This is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds via the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.

G ketone 4-Ethylcyclohexanone imine Imine Intermediate ketone->imine + Ammonia amine_source Ammonia or Ammonium Salt amine_source->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->imine

Reductive amination of 4-ethylcyclohexanone.

Materials:

  • 4-Ethylcyclohexanone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-ethylcyclohexanone (1.0 eq) in methanol, add ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully acidify the mixture with 2M HCl to a pH of ~2 to quench the excess reducing agent.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 4M NaOH to a pH of >12.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Catalytic Hydrogenation of 4-Ethylaniline

This method involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring using hydrogen gas and a metal catalyst. This approach is often favored for large-scale industrial synthesis due to the availability of the starting aniline and the efficiency of the catalytic process.

G aniline 4-Ethylaniline product This compound aniline->product catalyst Hydrogen (H2) Catalyst (e.g., Rh/C, Ru/Al2O3) catalyst->aniline

Catalytic hydrogenation of 4-ethylaniline.

Materials:

  • 4-Ethylaniline

  • Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al₂O₃) catalyst (5 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • In a high-pressure reactor, charge a solution of 4-ethylaniline (1.0 eq) in ethanol or methanol.

  • Carefully add the Rh/C or Ru/Al₂O₃ catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or implication of this compound in any particular signaling pathways. However, the cyclohexylamine scaffold is a common feature in a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The presence of the ethyl group at the 4-position can influence the lipophilicity and steric profile of the molecule, which in turn could modulate its interaction with biological targets. Further research is required to elucidate any specific pharmacological or biological effects of this compound.

Conclusion

While the precise historical moment of the discovery of this compound remains to be pinpointed, its synthesis is firmly rooted in the classic and robust methodologies of reductive amination and catalytic hydrogenation that were developed over a century ago. The compound remains a valuable building block for synthetic chemists, and the detailed protocols provided in this guide offer a practical framework for its preparation. Future investigations into the biological properties of this compound may reveal novel applications in the fields of medicinal chemistry and drug development.

References

Theoretical Conformational Analysis of 4-Ethylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of cis- and trans-4-Ethylcyclohexanamine. The conformational landscape of substituted cyclohexanes is critical in determining their physical, chemical, and biological properties, making this analysis essential in fields such as medicinal chemistry and materials science. This document outlines the fundamental principles of cyclohexane conformations, details the experimental and computational methodologies used for their study, and presents a quantitative analysis of the conformational isomers of 4-Ethylcyclohexanamine based on established energetic principles. While specific experimental data for this compound is not prevalent in publicly accessible literature, this guide utilizes established A-values to predict the conformational equilibria.

Introduction to Cyclohexane Conformations

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement.[1] In this conformation, the substituent positions are not equivalent and are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process known as ring-flipping, axial and equatorial positions interconvert.

For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions—steric strain between the axial substituent and the axial hydrogens on the same side of the ring.[2] The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is a measure of the Gibbs free energy difference (ΔG°) for the equatorial to axial equilibrium.[3]

Conformational Analysis of this compound

This compound exists as two geometric isomers: cis and trans. The conformational analysis of each isomer involves evaluating the relative stabilities of their respective chair conformers. The preferred conformation for each isomer is determined by the interplay of the steric demands of the ethyl and amino groups.

A-Values for Ethyl and Amino Groups

The A-value represents the energetic cost of a substituent being in the axial position. Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Ethyl (-CH₂CH₃)~1.8
Amino (-NH₂)~1.4

Note: A-values can vary slightly depending on the solvent and experimental conditions. The values presented are generally accepted approximations.

Conformational Analysis of trans-4-Ethylcyclohexanamine

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and the other with both in the axial position (diaxial).

  • Diequatorial Conformer: Both the ethyl and amino groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions.

  • Diaxial Conformer: Both the ethyl and amino groups are in axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens.

The energy difference (ΔΔG°) between these two conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

ΔΔG° (trans) ≈ A(ethyl) + A(amino) = 1.8 + 1.4 = 3.2 kcal/mol

This substantial energy difference indicates that the diequatorial conformer is significantly more stable and will be the overwhelmingly predominant species at equilibrium.

Conformational Analysis of cis-4-Ethylcyclohexanamine

The cis isomer exists as two chair conformations that are in equilibrium. In each conformer, one substituent is axial and the other is equatorial.

  • Conformer 1: Ethyl group is equatorial, and the amino group is axial.

  • Conformer 2: Ethyl group is axial, and the amino group is equatorial.

The energy difference (ΔΔG°) between these two conformers is the difference between the A-values of the axial substituents.

ΔΔG° (cis) ≈ A(ethyl) - A(amino) = 1.8 - 1.4 = 0.4 kcal/mol

This smaller energy difference suggests that while the conformer with the larger ethyl group in the equatorial position is more stable, the other conformer with the amino group in the equatorial position will also be present in a significant population at equilibrium. The conformer with the ethyl group in the equatorial position is the more stable of the two .

Quantitative Data Summary

The following table summarizes the estimated energy differences and corresponding equilibrium constants (K_eq) and population percentages at 298 K for the conformers of cis- and trans-4-Ethylcyclohexanamine. The equilibrium constant is calculated using the equation: ΔG° = -RTln(K_eq) .

IsomerMore Stable ConformerLess Stable ConformerΔΔG° (kcal/mol)K_eq ([More Stable]/[Less Stable])Population of More Stable Conformer (%)Population of Less Stable Conformer (%)
trans Diequatorial (Et-eq, NH₂-eq)Diaxial (Et-ax, NH₂-ax)3.2~350>99.7<0.3
cis Ethyl-equatorial, Amino-axialEthyl-axial, Amino-equatorial0.4~1.9~66~34

Methodologies for Conformational Analysis

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium of molecules in solution.

  • Principle: The coupling constants (J-values) between vicinal protons in a cyclohexane ring are dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_aa) is typically large (10-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ae) and two equatorial protons (J_ee) are smaller (2-5 Hz).

  • Methodology:

    • Sample Preparation: A solution of the purified cis- or trans-4-Ethylcyclohexanamine isomer is prepared in a suitable deuterated solvent.

    • Data Acquisition: High-resolution ¹H NMR spectra are acquired. For complex spectra, two-dimensional NMR techniques like COSY and HSQC may be employed to aid in signal assignment.

    • Analysis of Coupling Constants: The coupling constants for the protons on C1 and C4 are carefully measured. The observed coupling constant is a weighted average of the coupling constants of the individual conformers.

    • Determination of Conformational Population: The mole fraction of each conformer can be determined using the following equation: J_obs = N_a * J_a + N_e * J_e where J_obs is the observed coupling constant, N_a and N_e are the mole fractions of the conformers with the proton of interest in the axial and equatorial positions, respectively, and J_a and J_e are the limiting coupling constants for the purely axial and equatorial protons.

Computational Protocols

Molecular Mechanics and Quantum Mechanical Calculations:

Computational chemistry provides a theoretical means to calculate the energies of different conformers and thus predict their relative stabilities.

  • Principle: Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its geometry. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies.

  • Methodology:

    • Structure Building: The initial 3D structures of the different chair conformers of cis- and trans-4-Ethylcyclohexanamine are built using molecular modeling software.

    • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94) followed by a higher-level quantum mechanical method (e.g., DFT with a suitable basis set like 6-31G*).[4]

    • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory.

    • Determination of Relative Energies: The energy difference between the conformers is calculated to determine their relative stabilities and predict the equilibrium populations.

Visualizations

Conformational Equilibrium of this compound

conformational_equilibrium cluster_trans trans-4-Ethylcyclohexanamine cluster_cis cis-4-Ethylcyclohexanamine trans_dieq Diequatorial (Et-eq, NH₂-eq) More Stable trans_diax Diaxial (Et-ax, NH₂-ax) Less Stable trans_dieq->trans_diax Ring Flip cis_Et_eq Ethyl-equatorial Amino-axial More Stable cis_NH2_eq Ethyl-axial Amino-equatorial Less Stable cis_Et_eq->cis_NH2_eq Ring Flip

Caption: Conformational equilibria for trans and cis isomers.

Note: The images in the DOT script are placeholders and would need to be replaced with actual 2D representations of the chair conformers.

Workflow for Computational Conformational Analysis

computational_workflow start Start: Define Isomer (cis or trans) build Build Initial 3D Structures (Chair Conformers) start->build mm_opt Geometry Optimization (Molecular Mechanics) build->mm_opt qm_opt Geometry Optimization (Quantum Mechanics - DFT) mm_opt->qm_opt energy_calc Single-Point Energy Calculation (High-Level QM) qm_opt->energy_calc analysis Calculate Relative Energies (ΔΔG°) and Population Analysis energy_calc->analysis end End: Predicted Conformational Equilibrium analysis->end

Caption: Computational analysis workflow.

Conclusion

The theoretical conformational analysis of this compound reveals distinct energetic preferences for its cis and trans isomers. For the trans isomer, the diequatorial conformer is overwhelmingly favored due to the high energetic penalty of placing both the ethyl and amino groups in axial positions. For the cis isomer, the energy difference between the two possible chair conformers is smaller, with a preference for the conformer that places the bulkier ethyl group in the equatorial position. This detailed understanding of the conformational landscape is paramount for predicting the molecule's behavior and interactions in various chemical and biological systems. The methodologies outlined in this guide provide a robust framework for conducting similar analyses on other substituted cyclohexane derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-ethylcyclohexanamine from 4-ethylcyclohexanone via reductive amination. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Introduction

Reductive amination is a highly versatile and widely used method for the synthesis of amines from aldehydes or ketones.[1] This process involves the conversion of a carbonyl group to an amine through an intermediate imine, which is then reduced.[1] Due to its efficiency and the prevalence of amines in pharmaceuticals and agrochemicals, reductive amination is a cornerstone of modern organic synthesis. This document outlines various methodologies for the synthesis of this compound, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Reaction Overview

The synthesis of this compound from 4-ethylcyclohexanone is typically achieved through a one-pot reductive amination reaction. The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme

Application Notes

Several methods can be employed for the reductive amination of 4-ethylcyclohexanone. The choice of method often depends on factors such as scale, available equipment, desired stereoselectivity, and cost.

Key Methodologies:

  • Catalytic Hydrogenation: This "green" chemistry approach utilizes a metal catalyst (e.g., Nickel, Palladium, Platinum, Rhodium) and hydrogen gas to reduce the in-situ formed imine.[1][2] It is highly atom-economical and suitable for large-scale production.[3] Catalysts like Raney Nickel are commonly used for this transformation.[4] Bimetallic catalysts, such as Rh-Ni, have shown high conversion rates and selectivity for similar reactions.[2]

  • Hydride Reducing Agents: Stoichiometric hydride reagents are frequently used in laboratory-scale syntheses. Common reducing agents include:

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, capable of reducing both imines and carbonyl groups.[1][5] Its reactivity can be modulated by the choice of solvent and additives.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it selectively reduces imines in the presence of ketones, especially under mildly acidic conditions.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent for reductive aminations, often favored for its selectivity and ease of handling.[1][6]

  • Enzymatic Reductive Amination: Biocatalysis using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) offers a highly selective and environmentally friendly alternative.[7][8] These methods can provide access to specific stereoisomers of the product, which is often a critical requirement in drug development.[7]

Data Presentation: Comparison of Synthesis Methods

MethodReagents/CatalystReducing AgentSolventTemperature (°C)PressureTypical YieldSelectivityReference
Catalytic HydrogenationRaney NickelH₂MethanolRoom TempAtmosphericGoodHigh[4]
Catalytic HydrogenationRh-Ni/SiO₂H₂Cyclohexane1002 bar H₂, 4 bar NH₃>96%>96%[2]
Hydride ReductionNoneSodium BorohydrideEthanol0 - RefluxAtmosphericModerate to GoodGood[5][9]
Hydride ReductionTi(OiPr)₄Sodium BorohydrideEthanol0 - Room TempAtmospheric~55% (for similar ketone)Good[9]
Hydride ReductionNoneSodium CyanoborohydrideMethanolRoom TempAtmosphericGoodHigh[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using sodium borohydride, a common and accessible laboratory method.

Protocol 1: Reductive Amination using Sodium Borohydride

Materials and Reagents:

  • 4-Ethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol )[10][11]

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (for salt formation if desired)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Condenser (if refluxing)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylcyclohexanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Amine Source Addition: To the cooled solution, add an excess of ammonia solution (e.g., 7N in methanol, ~5-10 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.5 - 2.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add dichloromethane (DCM) to extract the product.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound (C₈H₁₇N, MW: 127.23 g/mol ) can be confirmed by standard analytical techniques:[12]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify characteristic functional group vibrations (e.g., N-H stretch).

  • Mass Spectrometry: To confirm the molecular weight.

  • GC Analysis: To determine the purity of the final product.

Visualization of Experimental Workflow and Reaction Mechanism

Diagram 1: Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start 4-Ethylcyclohexanone Ammonia in Methanol Imine Imine Formation (0°C) Start->Imine Stir 30 min Reduction Reduction with NaBH4 (0°C to RT) Imine->Reduction Add NaBH4 Quench Quench with Water Reduction->Quench Evaporation Solvent Evaporation Quench->Evaporation Extraction DCM Extraction Evaporation->Extraction Wash Wash with NaHCO3/Brine Extraction->Wash Drying Dry with Na2SO4 Wash->Drying Concentration Concentration Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reductive Amination Mechanism

G Ketone 4-Ethylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Amine This compound Imine->Amine + [H] ReducingAgent [H] (e.g., NaBH4) ReducingAgent->Amine

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols: Synthesis of 4-Ethylcyclohexanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of amines from carbonyl compounds. This one-pot reaction, which involves the in-situ formation and subsequent reduction of an imine or enamine intermediate, offers an efficient pathway to primary, secondary, and tertiary amines. These amine moieties are fundamental components of a vast array of biologically active molecules and active pharmaceutical ingredients (APIs). The 4-alkylcyclohexanamine scaffold, in particular, is a valuable structural motif in medicinal chemistry. This document provides a detailed protocol for the synthesis of 4-Ethylcyclohexanamine from 4-Ethylcyclohexanone through catalytic reductive amination.

Reaction Principle

The synthesis of this compound via reductive amination proceeds by the reaction of 4-Ethylcyclohexanone with an ammonia source to form an intermediate imine. This imine is then reduced in the same reaction vessel to yield the final primary amine product. The process can be efficiently carried out using a heterogeneous catalyst, such as nickel or noble metals, in the presence of hydrogen gas. This catalytic approach is often favored in industrial settings due to its high efficiency, selectivity, and the ease of catalyst separation from the reaction mixture.

Experimental Protocol: Catalytic Reductive Amination of 4-Ethylcyclohexanone

This protocol details the synthesis of this compound using a supported metal catalyst and hydrogen gas.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethylcyclohexanone≥98%Commercially Available
Ammonia (gas or solution in a solvent like ethanol)AnhydrousCommercially Available
Hydrogen (gas)High PurityCommercially Available
Rh-Ni/SiO₂ Catalyst (or alternative like Pd/C)-Custom or Commercially Available
Solvent (e.g., Cyclohexane or Ethanol)AnhydrousCommercially Available
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeCommercially Available

Equipment:

  • High-pressure autoclave or reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard laboratory glassware (flasks, funnels, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation (if required): The catalyst may require activation before use. For instance, a Rh-Ni/SiO₂ catalyst can be reduced under a hydrogen flow at an elevated temperature (e.g., 240-250 °C) as per the manufacturer's instructions.

  • Reaction Setup: In a high-pressure autoclave, add the 4-Ethylcyclohexanone and the solvent (e.g., cyclohexane). The typical substrate-to-solvent ratio is in the range of 1:5 to 1:10 (w/v).

  • Catalyst Addition: Under an inert atmosphere, add the catalyst. A typical catalyst loading is in the range of 1-5 mol% relative to the 4-Ethylcyclohexanone.

  • Ammonia Addition: Introduce the ammonia source. If using ammonia gas, the reactor is pressurized with ammonia to the desired pressure. If using a solution of ammonia in a solvent, it is added to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by periodically taking aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent reactions.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the catalytic reductive amination of a cyclohexanone derivative, which can be used as a starting point for the optimization of this compound synthesis.[1]

ParameterValue
SubstrateCyclohexanone (as an analogue)
Catalyst2 wt.% NiRh/SiO₂
Catalyst Loading100:1 (Substrate:Rh molar ratio)
Ammonia Pressure4 bar
Hydrogen Pressure2 bar
Temperature100 °C
Reaction Time300 min
Conversion>99%
Selectivity for Primary Amine~97%
Yield~96%

Visualizations

Reaction Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 4-Ethylcyclohexanone 4-Ethylcyclohexanone Imine Imine 4-Ethylcyclohexanone->Imine + NH3 - H2O Ammonia Ammonia This compound This compound Imine->this compound + H2 Catalyst Experimental_Workflow Start Start Reaction_Setup Combine 4-Ethylcyclohexanone, solvent, and catalyst in autoclave Start->Reaction_Setup Pressurize Introduce Ammonia and Hydrogen Reaction_Setup->Pressurize React Heat and Stir Pressurize->React Monitor Monitor Reaction Progress (GC/TLC) React->Monitor Monitor->React Continue if incomplete Workup Cool, Vent, and Filter Monitor->Workup If complete Purify Solvent Removal and Purification Workup->Purify End This compound Purify->End

References

Application Notes and Protocols for the Chiral Resolution of 4-Ethylcyclohexanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine is a chiral primary amine that serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of this amine is often critical to the efficacy and safety of the final product, making the separation of its enantiomers a crucial step in the drug development process. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound via diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure amines.[1][2] The protocols described herein utilize common and commercially available chiral resolving agents, namely derivatives of tartaric acid and mandelic acid.

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this resolution technique is the reaction of a racemic mixture of an amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1][3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[3] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts from a suitable solvent system. The less soluble diastereomer precipitates out of the solution, while the more soluble one remains in the mother liquor. Subsequent separation by filtration, followed by liberation of the amine from the purified diastereomeric salt using a base, yields the desired enantiomerically enriched amine.

Logical Workflow of Chiral Resolution

The overall process for the chiral resolution of this compound can be visualized as a multi-step workflow. This begins with the racemic amine and the chiral resolving agent and culminates in the isolation of the separated and purified enantiomers.

Chiral_Resolution_Workflow racemic_amine Racemic (±)-4-Ethylcyclohexanamine salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((+)-Amine-(+)-Acid & (-)-Amine-(+)-Acid) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization filtration1 Filtration crystallization->filtration1 less_soluble_salt Insoluble Diastereomeric Salt (Crystals) basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 mother_liquor Mother Liquor with Soluble Diastereomeric Salt basification2 Basification (e.g., NaOH) mother_liquor->basification2 filtration1->less_soluble_salt Solid filtration1->mother_liquor Liquid enantiomer1 Enriched Enantiomer 1 basification1->enantiomer1 enantiomer2 Enriched Enantiomer 2 basification2->enantiomer2

Caption: Workflow for the chiral resolution of this compound.

Quantitative Data Summary

The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (ee%) of the separated enantiomers. The choice of resolving agent and solvent system significantly impacts these parameters. The following table summarizes representative data for the resolution of cyclohexylamine derivatives, which can serve as a starting point for the optimization of this compound resolution.

Racemic AmineChiral Resolving AgentSolvent SystemIsolated DiastereomerYield (%)Enantiomeric Excess (ee%) of AmineReference
trans-1,2-Diaminocyclohexane(+)-Tartaric AcidMethanol/Water(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate90>98[4]
trans-2-(N-benzyl)amino-1-cyclohexanol(R)-Mandelic AcidEthyl Acetate(1S,2S)-Amine-(R)-Acid Salt78>99[5]
N-MethylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acidSupercritical CO2(S)-Amine-(R,R)-Acid Salt-82.5[6]

Experimental Protocols

The following are detailed protocols for the chiral resolution of racemic this compound using (+)-tartaric acid and (R)-mandelic acid as resolving agents.

Protocol 1: Resolution with (+)-Tartaric Acid

This protocol is adapted from the successful resolution of diaminocyclohexane.[4]

Materials:

  • Racemic this compound

  • (+)-Tartaric Acid (L-(+)-Tartaric acid)

  • Methanol

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (78.6 mmol) of racemic this compound in 100 mL of methanol.

  • In a separate beaker, prepare a solution of 11.8 g (78.6 mmol) of (+)-tartaric acid in 50 mL of warm deionized water.

  • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Heat the resulting mixture gently to about 60-70 °C to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

  • To maximize crystallization, place the flask in an ice bath or refrigerator (4 °C) for at least 4 hours, or preferably overnight.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in 100 mL of deionized water in a 250 mL beaker.

  • While stirring, slowly add 2M NaOH solution dropwise until the pH of the solution is basic (pH > 11). This will liberate the free amine from the salt.

  • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched this compound.

Step 4: Analysis

  • Determine the yield of the enriched enantiomer.

  • Measure the enantiomeric excess (ee%) of the product using chiral HPLC or by forming a diastereomeric derivative with a chiral auxiliary and analyzing by NMR.

Protocol 2: Resolution with (R)-Mandelic Acid

This protocol is based on the resolution of a similar cyclohexylamine derivative.[5]

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic Acid

  • Ethyl Acetate

  • 2N Hydrochloric Acid (HCl) solution

  • 5N Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating and stirring equipment

  • Rotary evaporator

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

  • Dissolve 10.0 g (78.6 mmol) of racemic this compound in 150 mL of ethyl acetate in a 500 mL flask.

  • In a separate flask, dissolve 11.9 g (78.6 mmol) of (R)-mandelic acid in 100 mL of ethyl acetate. Gentle warming may be required.

  • Combine the two solutions with stirring.

  • Heat the mixture to reflux for 15-20 minutes, then allow it to cool slowly to room temperature.

  • Crystallization of the diastereomeric salt should occur upon cooling. For complete precipitation, cool the mixture in an ice bath for 1-2 hours.

Step 2: Isolation of the Diastereomeric Salt

  • Filter the crystalline salt using a Büchner funnel and wash the filter cake with a small amount of cold ethyl acetate (2 x 15 mL).

  • Dry the salt under vacuum.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Place the dried diastereomeric salt in a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Slowly add 5N NaOH solution with shaking until the salt completely dissolves and the aqueous layer is strongly basic (pH > 11).

  • Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Recovery of the Resolving Agent (Optional)

  • Acidify the aqueous layer from Step 3 with 2N HCl to a pH of about 2.

  • Extract the (R)-mandelic acid with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to recover the resolving agent.

Step 5: Analysis

  • Determine the yield and enantiomeric excess of the resolved amine as described in Protocol 1.

Visualization of the Resolution Process

The logical relationship between the starting materials, intermediates, and final products in the diastereomeric salt resolution process is illustrated in the following diagram.

Diastereomeric_Salt_Resolution Racemic_Amine Racemic (R/S)-Amine Reaction Salt Formation Racemic_Amine->Reaction Chiral_Acid Enantiopure (R)-Acid Chiral_Acid->Reaction Diastereomers Diastereomeric Salts (R-Amine, R-Acid) & (S-Amine, R-Acid) Reaction->Diastereomers Crystallization Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomer (e.g., S-Amine, R-Acid) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (e.g., R-Amine, R-Acid) in Mother Liquor Crystallization->More_Soluble Basification1 Basification Less_Soluble->Basification1 Basification2 Basification More_Soluble->Basification2 S_Amine Enriched (S)-Amine Basification1->S_Amine R_Amine Enriched (R)-Amine Basification2->R_Amine

Caption: Diastereomeric salt resolution pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its solutions are corrosive and flammable. Handle with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents such as methanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the chiral resolution of this compound enantiomers using diastereomeric salt crystallization. By selecting the appropriate chiral resolving agent and optimizing the crystallization conditions, researchers can obtain enantiomerically enriched amines suitable for further use in pharmaceutical synthesis and other applications. It is recommended to perform small-scale screening experiments with different resolving agents and solvents to identify the optimal conditions for achieving high yield and enantiomeric purity.

References

Application Notes and Protocols: 4-Ethylcyclohexanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylcyclohexanamine as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. The following sections detail its application in the creation of bioactive molecules, including experimental protocols and quantitative data to support further research and development.

Introduction

This compound is a cyclic amine that serves as a valuable building block in medicinal chemistry. Its cyclohexane scaffold is a common motif in drug design, offering a three-dimensional structure that can favorably interact with biological targets. The ethyl group provides a point of hydrophobic interaction, which can be crucial for binding affinity and selectivity. This document focuses on the synthetic utility of this compound in preparing N-substituted derivatives with potential therapeutic applications.

Application: Synthesis of N-[4-(Ethyl)cyclohexyl]-substituted Benzamides

N-substituted benzamides are a well-established class of compounds with a wide range of biological activities. The synthesis of N-[4-(ethyl)cyclohexyl]-substituted benzamides has been explored for the development of agents with anti-inflammatory and analgesic properties.[1] This application highlights the role of this compound as a key precursor in the synthesis of these potentially therapeutic molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of this compound from 4-ethylcyclohexanone, a common starting material. Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[2][3]

Materials:

  • 4-Ethylcyclohexanone

  • Ammonia (e.g., in methanol or as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)[2][3]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • In a round-bottom flask, dissolve 4-ethylcyclohexanone (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the ammonia source (e.g., a solution of ammonia in methanol or 1.5-2.0 eq of ammonium acetate). If using ammonium acetate, an acid catalyst is generally not required.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Carefully add the reducing agent. If using sodium cyanoborohydride or sodium triacetoxyborohydride, add it portion-wise (1.2-1.5 eq). If using catalytic hydrogenation, add the Pd-C catalyst (5-10 mol%) and place the reaction under a hydrogen atmosphere.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction carefully. For borohydride reagents, slowly add an aqueous solution of sodium bicarbonate. For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Ethylcyclohexyl)benzamide

This protocol details the acylation of this compound with benzoyl chloride to form the corresponding benzamide derivative. This is a standard method for forming amide bonds.

Materials:

  • This compound

  • Benzoyl chloride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.1-1.2 eq) in the anhydrous aprotic solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude N-(4-ethylcyclohexyl)benzamide.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative data for the synthesis of this compound derivatives. Note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Intermediate/ProductStarting MaterialsReaction TypeReducing Agent/ReagentSolventYield (%)Purity (%)Reference
cis-4-t-Butylcyclohexylamine4-t-Butylcyclohexanone, AmmoniaReductive AminationH₂, Palladium Boride-up to 89.1-[4]
N-benzylbenzamideBenzoic acid, BenzylamineAmidationPPh₃-I₂CH₂Cl₂99-[5]
3-Amino-N-cyclohexyl-4-methoxybenzamide3-Amino-4-methoxybenzoic acid, CyclohexylamineAmidationDIC, HOBtCH₂Cl₂65-[6]

Note: Specific quantitative data for the synthesis of this compound and its direct derivatives were not available in the searched literature. The data presented is for analogous compounds to provide a general expectation of reaction efficiency.

Visualizations

Experimental Workflow for Synthesis of N-(4-Ethylcyclohexyl)benzamide

experimental_workflow cluster_synthesis Synthesis of N-(4-Ethylcyclohexyl)benzamide start Start: 4-Ethylcyclohexanone reductive_amination Reductive Amination (Ammonia, Reducing Agent) start->reductive_amination intermediate This compound reductive_amination->intermediate acylation Acylation (Benzoyl Chloride, Base) intermediate->acylation product N-(4-Ethylcyclohexyl)benzamide acylation->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for N-(4-Ethylcyclohexyl)benzamide.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by N-(4-ethylcyclohexyl)-substituted benzamides have not been explicitly detailed in the available literature, their reported anti-inflammatory and analgesic activities suggest potential interactions with pathways commonly associated with inflammation and pain.[1]

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_drug_action Potential Drug Action stimulus Inflammatory Stimulus membrane_phospholipids Membrane Phospholipids stimulus->membrane_phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain drug N-(4-Ethylcyclohexyl) benzamide Derivative drug->cox Inhibition?

References

Application Notes and Protocols for 4-Ethylcyclohexanamine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine is a primary alkylamine with a substituted cyclohexane backbone. In the realm of transition metal catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal center. While simple alkylamines are known to coordinate to transition metals, a comprehensive review of the scientific literature reveals a notable lack of specific applications and established protocols for this compound as a primary ligand in transition metal-catalyzed reactions. Its use is not prominent in seminal reactions such as Suzuki-Miyaura, Mizoroki-Heck, or Buchwald-Hartwig aminations, where more complex phosphine, N-heterocyclic carbene (NHC), or bidentate amine ligands are typically employed to achieve high catalytic efficiency.[1][2][3][][5]

These application notes, therefore, serve as a theoretical and practical guide for researchers interested in exploring the potential of this compound as a ligand in transition metal catalysis. The information provided is based on the general principles of catalysis and ligand design, offering a starting point for experimentation rather than a summary of established applications.

Potential Applications and Ligand Properties

As a primary amine, this compound can act as a monodentate sigma-donating ligand. The nitrogen lone pair can coordinate to a transition metal center, influencing its electronic properties. The ethylcyclohexyl group provides steric bulk, which can be a determining factor in the selectivity of a catalytic reaction.

Potential areas for investigation could include:

  • Palladium-catalyzed cross-coupling reactions: While less common than phosphine ligands, amine ligands can be used in certain cross-coupling reactions.[1][] The steric and electronic properties of this compound could be explored in reactions such as the Suzuki-Miyaura or Heck couplings.

  • Asymmetric catalysis: Although this compound is chiral (if a specific stereoisomer is used), its application in asymmetric catalysis would likely require its derivatization into a chelating ligand to create a more defined and rigid chiral environment around the metal center.[6][7][8]

  • Hydroamination reactions: Given its amine functionality, it could be investigated as a ligand in metal-catalyzed hydroamination reactions, although the catalysts for these reactions often employ more specialized ligand scaffolds.[6]

Experimental Protocols: A General Approach for Ligand Screening

The following protocols are generalized procedures for screening the efficacy of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These are intended as a starting point for investigation and will require optimization.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Internal standard for GC analysis (e.g., dodecane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: To a separate dry Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube containing the reactants. Add additional solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the yield of the purified product.

Data Presentation: Hypothetical Ligand Screening Results

The following table illustrates how quantitative data from a hypothetical screening of this compound as a ligand could be presented.

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂K₂CO₃Toluene10012<5
2This compoundPd₂(dba)₃K₃PO₄Dioxane/H₂O1001210
3PPh₃ (Reference)Pd(OAc)₂K₂CO₃Toluene100295
4SPhos (Reference)Pd(OAc)₂K₃PO₄Dioxane/H₂O80198

Note: The yields for this compound are hypothetical and for illustrative purposes only, suggesting that simple monodentate amines are generally poor ligands for this type of reaction compared to established phosphine ligands.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend General Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'B(OH)₂ + Base C->A D Reductive Elimination (Ar-Ar') C->D D->A Regenerates Catalyst L L = Ligand (e.g., this compound) ArX Ar-X = Aryl Halide ArBOH2 Ar'B(OH)₂ = Arylboronic Acid ArAr Ar-Ar' = Biaryl Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

Experimental_Workflow start Start prep Catalyst Preparation Pd precursor + Ligand start->prep setup Reaction Setup Aryl halide + Boronic acid + Base prep->setup reaction Reaction Heating and Stirring setup->reaction monitoring Monitoring TLC / GC reaction->monitoring monitoring->reaction Incomplete workup Workup Extraction and Drying monitoring->workup Complete purification Purification Column Chromatography workup->purification analysis Analysis NMR, MS, Yield purification->analysis end End analysis->end

Caption: A standard experimental workflow for screening a new ligand in a cross-coupling reaction.

Conclusion

The exploration of novel ligands is a cornerstone of advancing transition metal catalysis. While this compound is not a currently established ligand in the field, these application notes provide a foundational framework for its investigation. Researchers are encouraged to use these generalized protocols as a starting point, with the understanding that extensive optimization of reaction conditions (e.g., catalyst precursor, ligand-to-metal ratio, base, solvent, temperature, and reaction time) will be necessary to fully evaluate its potential. The lack of existing literature suggests that this is an unexplored area, which could lead to novel findings, or alternatively, confirm the superiority of existing ligand systems.

References

Application of 4-Ethylcyclohexanamine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylcyclohexanamine is a cycloaliphatic amine characterized by an ethyl group and an amino group attached to a cyclohexane ring. Its chemical structure, featuring a reactive primary amine and a lipophilic cyclohexyl backbone, makes it a potentially valuable building block for the synthesis of novel agrochemicals. The amine functionality serves as a key handle for introducing various pharmacophores through reactions such as acylation, alkylation, and sulfonylation. The ethylcyclohexyl moiety can contribute to the molecule's overall lipophilicity, which is a critical parameter for its absorption, translocation, and interaction with biological targets in pests and plants.

Despite its potential, a comprehensive review of publicly available scientific literature and patent databases does not reveal specific, large-scale applications of this compound as a direct starting material in the synthesis of commercialized agrochemicals. However, the structural motif of a substituted cyclohexylamine is present in a variety of biologically active compounds. This document, therefore, provides a detailed, representative application of how this compound could be utilized in the synthesis of a hypothetical fungicidal compound, based on established synthetic methodologies for agrochemicals with similar structural features.

Hypothetical Application: Synthesis of Fungicidal N-(4-ethylcyclohexyl)benzamides

The N-cycloalkyl benzamide moiety is a known pharmacophore in a number of fungicides. The following section details a hypothetical synthetic protocol for a novel N-(4-ethylcyclohexyl)benzamide derivative, which could exhibit fungicidal properties.

Data Presentation: Synthesis and Hypothetical Biological Activity

The following table summarizes the key quantitative data for the hypothetical synthesis and biological activity of N-(4-ethylcyclohexyl)-4-chlorobenzamide.

ParameterValueNotes
Reactants
This compound1.0 eqStarting material.
4-Chlorobenzoyl chloride1.1 eqAcylating agent.
Triethylamine1.5 eqBase to neutralize HCl byproduct.
Dichloromethane10 mL/g of amineSolvent.
Reaction Conditions
Temperature0 °C to room temperatureInitial cooling to control exothermic reaction, followed by stirring at room temperature.
Reaction Time4 hoursMonitored by Thin Layer Chromatography (TLC).
Product N-(4-ethylcyclohexyl)-4-chlorobenzamide
Yield 85%Isolated yield after purification.
Purity >98%Determined by HPLC and 1H NMR.
Hypothetical Fungicidal Activity (EC50)
Botrytis cinerea5.2 µg/mLGrey mold
Pyricularia oryzae8.7 µg/mLRice blast
Alternaria solani12.5 µg/mLEarly blight

Experimental Protocols

Synthesis of N-(4-ethylcyclohexyl)-4-chlorobenzamide

Materials:

  • This compound (cis and trans mixture)

  • 4-Chlorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.27 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford N-(4-ethylcyclohexyl)-4-chlorobenzamide as a white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons of the 4-chlorobenzoyl group, the methine proton of the cyclohexyl ring attached to the nitrogen, the methylene protons of the ethyl group and the cyclohexyl ring, and the methyl protons of the ethyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethylcyclohexyl group.

  • Mass Spectrometry (ESI): Calculation of the exact mass for C₁₅H₂₀ClNO and observation of the corresponding [M+H]⁺ ion.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Reaction Acylation in DCM (0°C to RT, 4h) Reactant1->Reaction Reactant2 4-Chlorobenzoyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product N-(4-ethylcyclohexyl)-4-chlorobenzamide Purification->Product Pure Product

Caption: Synthetic workflow for N-(4-ethylcyclohexyl)-4-chlorobenzamide.

Logical_Relationship cluster_synthesis Synthetic Strategy cluster_activity Biological Outcome Start This compound Product N-Cyclohexyl Benzamide Derivative Start->Product Acylation Reagent Acylating Agent (e.g., Benzoyl Chloride derivative) Reagent->Product Target Fungal Target Protein Product->Target Binding Inhibition Inhibition of Fungal Growth Target->Inhibition Leads to Activity Fungicidal Activity Inhibition->Activity Results in

Caption: Logical relationship from synthesis to fungicidal activity.

Application Notes and Protocols for N-Alkylation of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-ethylcyclohexanamine, a critical process for the synthesis of various active pharmaceutical ingredients and functionalized molecules. The protocols outlined below focus on two primary, reliable methods: reductive amination and direct alkylation with alkyl halides. These methods offer versatility in introducing a wide range of alkyl groups to the primary amine functionality of this compound.

Introduction

N-alkylation of primary amines such as this compound is a fundamental transformation in organic synthesis, particularly within drug discovery and development. The introduction of alkyl substituents on the nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. While several methods exist for N-alkylation, reductive amination and direct alkylation with alkyl halides are among the most prevalent due to their broad applicability and established procedures.

Reductive amination offers a high degree of control, minimizing the overalkylation often seen with other methods. This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[1][2] Direct alkylation with alkyl halides is a more traditional approach but can be effectively controlled to favor mono-alkylation under specific conditions.[3][4]

Data Presentation: Comparison of N-Alkylation Methods

The choice of N-alkylation strategy depends on the desired product, the scale of the reaction, and the available reagents. The following table summarizes key parameters for the two primary methods discussed.

MethodAlkylating AgentReducing Agent / BaseSolventTypical Temperature (°C)Potential Yield (%)Key AdvantagesPotential Disadvantages
Reductive Amination Aldehyde or KetoneSodium triacetoxyborohydride, Sodium cyanoborohydrideDichloromethane, 1,2-Dichloroethane, MethanolRoom Temperature80-95High selectivity for mono-alkylation, mild reaction conditions.Requires a carbonyl compound as the alkyl source.
Direct Alkylation Alkyl Halide (e.g., Iodide, Bromide)Cesium Hydroxide, Potassium CarbonateDimethylformamide (DMF), Acetonitrile25-8050-90Utilizes readily available alkyl halides.Prone to overalkylation (di- and tri-alkylation), may require careful control of stoichiometry and reaction conditions.[4][5]

Experimental Protocols

Protocol 1: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde for N-ethylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Selective Mono-N-Alkylation with an Alkyl Halide

This protocol describes a method for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a cesium base, which has been shown to favor mono-alkylation.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide for N-ethylation)

  • Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous dimethylformamide (DMF).

  • Addition of Base: Add cesium hydroxide (1.5 equivalents) to the stirred solution.

  • Addition of Alkyl Halide: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous Solvent add_aldehyde Add Aldehyde/ Ketone start->add_aldehyde 1.0 eq. add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) add_aldehyde->add_reducing_agent 1.1 eq. stir Stir at Room Temperature add_reducing_agent->stir 1.5 eq. quench Quench with NaHCO₃ (aq) stir->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for N-alkylation via reductive amination.

References

Application Notes and Protocols for Biological Activity Screening of 4-Ethylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of novel 4-ethylcyclohexanamine derivatives. The protocols outlined below are designed to assess the cytotoxic, antimicrobial, and enzyme-inhibitory potential of these compounds, which is a critical step in the early stages of drug discovery.[1][2][3]

Introduction to this compound Derivatives

Cyclohexylamine derivatives have emerged as a promising class of compounds in medicinal chemistry, with studies indicating a wide range of biological activities including antimicrobial, analgesic, antidepressant, and antitumor properties.[4] The this compound scaffold represents a key pharmacophore for the development of new therapeutic agents. Systematic screening of a library of these derivatives is essential to identify lead compounds for further optimization and development.

General Workflow for Biological Activity Screening

The initial screening process for this compound derivatives follows a logical progression from general toxicity assessment to more specific activity assays. This tiered approach ensures that resources are focused on the most promising candidates.

Screening Workflow General Screening Workflow for this compound Derivatives cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Lead Identification A Library of this compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B C Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) A->C D Primary Enzyme Inhibition Screening (e.g., Single Concentration Assay) A->D E Dose-Response & IC50 Determination (Cytotoxicity) B->E F Minimum Inhibitory Concentration (MIC) Determination C->F G Dose-Response & IC50 Determination (Enzyme Inhibition) D->G H Hit-to-Lead Optimization E->H F->H G->H I Mechanism of Action Studies H->I Apoptosis Pathway Hypothetical Apoptosis Induction Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Derivative This compound Derivative Mito Mitochondrion Derivative->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for the Large-Scale Production of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Ethylcyclohexanamine, a valuable cycloaliphatic amine intermediate in the pharmaceutical and chemical industries. The primary and most industrially viable method involves the catalytic hydrogenation of 4-Ethylaniline. This process offers high conversion rates and selectivity under optimized conditions. These notes detail the reaction, including catalyst selection, reaction parameters, and a step-by-step protocol for production and purification. Additionally, quantitative data from analogous reactions are presented to provide a baseline for process optimization.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring a substituted cyclohexane ring, imparts desirable lipophilic and conformational properties to target molecules. The large-scale production of this intermediate is crucial for ensuring a consistent and cost-effective supply chain for drug development and manufacturing. The most common and efficient method for its synthesis is the catalytic hydrogenation of the aromatic precursor, 4-Ethylaniline.[1][2] This process involves the reduction of the benzene ring to a cyclohexane ring in the presence of a catalyst and hydrogen gas.

Chemical Reaction Pathway

The overall chemical transformation is the catalytic hydrogenation of 4-Ethylaniline to this compound.

Reaction:

4-Ethylaniline + 3H₂ --(Catalyst)--> this compound

Data Presentation

The following tables summarize typical reaction conditions and catalyst systems for the hydrogenation of aromatic amines, which are analogous to the synthesis of this compound.

Table 1: Catalyst Systems for Aromatic Amine Hydrogenation

CatalystSupportCo-catalyst/PromoterReference
Rhodium (Rh)Titania (TiO₂)Ruthenium (Ru) (optional)[3]
Ruthenium (Ru)Alumina (Al₂O₃)-[4]
Cobalt (Co)Modified Al₂O₃Alkali metals, Group IIB metals[5]
Noble MetalsVariousLithium Hydroxide (LiOH)[6]

Table 2: Typical Reaction Parameters for Aromatic Amine Hydrogenation

ParameterRangeRepresentative ValueReference
Temperature80 - 220 °C150 °C[3][6]
Hydrogen Pressure500 - 4000 psig (approx. 34 - 276 bar)1000 psig (approx. 69 bar)[3][6]
Catalyst Loading0.1 - 15.0% (w/w of substrate)1.0% (w/w of substrate)[6]
SolventWater-miscible organic solventIsopropanol[4][6]
Reaction Time4 - 24 hours12 hours[4]
Yield->80% (expected)[5]
Selectivity->90% (expected)[5]

Experimental Protocols

The following is a generalized protocol for the large-scale production of this compound based on established methods for aromatic amine hydrogenation.

Materials and Equipment:
  • Reactants: 4-Ethylaniline (high purity), Hydrogen gas (high pressure)

  • Catalyst: 5% Rhodium on Titania (Rh/TiO₂)

  • Solvent: Isopropanol

  • Equipment: High-pressure autoclave reactor with a heating and cooling system, mechanical stirrer, gas inlet, pressure gauge, and thermocouple. Filtration system (e.g., filter press), distillation apparatus.

Procedure:
  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Perform a leak test with nitrogen gas to ensure the integrity of the system.

    • Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging the Reactor:

    • Charge the reactor with 4-Ethylaniline and isopropanol.

    • Under the nitrogen atmosphere, carefully add the Rh/TiO₂ catalyst. The catalyst loading is typically between 0.5% and 5% by weight of the 4-Ethylaniline.

    • Seal the reactor.

  • Hydrogenation Reaction:

    • Begin agitation of the reactor contents.

    • Pressurize the reactor with hydrogen gas to a pressure of approximately 1000 psig.

    • Heat the reactor to a temperature of 150°C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

    • Maintain the temperature and pressure for a predetermined time (e.g., 8-16 hours) to ensure complete conversion.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen.

    • Discharge the reaction mixture.

  • Catalyst Removal:

    • Filter the reaction mixture to remove the solid catalyst. The catalyst can be recovered and potentially recycled.

  • Purification:

    • The crude this compound is purified by fractional distillation under reduced pressure.

    • Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway reactant 4-Ethylaniline product This compound reactant->product + 3H2 / Catalyst Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Clean and Dry Autoclave prep2 Leak Test with N2 prep1->prep2 prep3 Purge with N2 prep2->prep3 charge Charge Reactor with 4-Ethylaniline, Solvent, Catalyst prep3->charge react Pressurize with H2 and Heat charge->react monitor Monitor H2 Uptake react->monitor cool Cool and Vent monitor->cool filter Filter to Remove Catalyst cool->filter distill Fractional Distillation filter->distill product Pure this compound distill->product

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds using 4-ethylcyclohexanamine as a key building block. The methodologies outlined below describe the synthesis of substituted dihydropyrimidines and pyridines, which are important scaffolds in medicinal chemistry.

Synthesis of Novel Dihydropyrimidine Derivatives via a Modified Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[1] A modification of this reaction allows for the incorporation of primary amines, such as this compound, to produce N1-substituted dihydropyrimidines. These compounds are of significant interest in drug discovery.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(4-ethylcyclohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of N-(4-ethylcyclohexyl)urea: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add urea (1.2 eq) and a catalytic amount of hydrochloric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol/water to obtain pure N-(4-ethylcyclohexyl)urea.

  • Biginelli Condensation: To a solution of N-(4-ethylcyclohexyl)urea (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
N-(4-ethylcyclohexyl)ureaThis compoundUrea, HClEthanol4-685
4-(4-methoxyphenyl)-1-(4-ethylcyclohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterN-(4-ethylcyclohexyl)urea4-Methoxybenzaldehyde, Ethyl acetoacetate, HClEthanol12-1872

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 5.30 (d, J = 3.0 Hz, 1H), 4.10 (q, J = 7.1 Hz, 2H), 3.80 (s, 3H), 3.70-3.60 (m, 1H), 2.30 (s, 3H), 1.80-1.00 (m, 13H), 0.85 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ 165.8, 158.9, 152.5, 148.9, 136.5, 127.8, 113.9, 99.8, 60.0, 55.3, 54.2, 49.8, 36.2, 32.5, 29.8, 28.9, 18.3, 14.3, 11.9.

  • MS (ESI): m/z 387.2 [M+H]⁺.

Reaction Workflow:

Biginelli_Reaction cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Biginelli Condensation A This compound C N-(4-ethylcyclohexyl)urea A->C HCl (cat.), Ethanol, Reflux B Urea B->C F Dihydropyrimidine Product C->F HCl (cat.), Ethanol, Reflux D 4-Methoxybenzaldehyde D->F E Ethyl Acetoacetate E->F

Modified Biginelli Reaction Workflow

Synthesis of Novel Pyridine Derivatives via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2] This method can be adapted to use primary amines like this compound as the nitrogen source.

Experimental Protocol: Synthesis of diethyl 1-(4-ethylcyclohexyl)-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethyl acetoacetate (2 eq)

  • Ethanol

  • Acetic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol.

  • Add this compound (1.1 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired dihydropyridine product.

  • (Optional) For aromatization to the pyridine, the isolated dihydropyridine can be refluxed with an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂) in a suitable solvent like acetic acid or acetonitrile.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
Diethyl 1-(4-ethylcyclohexyl)-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylateThis compound4-Nitrobenzaldehyde, Ethyl acetoacetate, Acetic acidEthanol8-1278

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 5.10 (s, 1H), 4.15-4.00 (m, 4H), 3.50-3.40 (m, 1H), 2.35 (s, 6H), 1.80-1.00 (m, 13H), 1.20 (t, J = 7.1 Hz, 6H), 0.85 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ 167.5, 155.2, 146.5, 144.8, 128.5, 123.8, 103.5, 60.1, 58.5, 40.2, 36.1, 32.4, 29.7, 28.8, 19.8, 14.4, 11.9.

  • MS (ESI): m/z 485.3 [M+H]⁺.

Reaction Workflow:

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_reaction Hantzsch Condensation cluster_oxidation Optional Oxidation A This compound D Dihydropyridine Product A->D Acetic Acid (cat.), Ethanol, Reflux B 4-Nitrobenzaldehyde B->D C Ethyl Acetoacetate (2 eq) C->D E Pyridine Product D->E Oxidizing Agent (e.g., CAN)

Hantzsch Pyridine Synthesis Workflow

References

Application Note: A Detailed Protocol for the Synthesis of 4-Ethylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 4-Ethylcyclohexanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The described method utilizes a two-step, one-pot reductive amination of 4-ethylcyclohexanone followed by salt formation. This protocol is designed to be robust and reproducible, offering a clear pathway to obtaining the target compound in good yield and purity. Detailed methodologies for the synthesis, purification, and characterization of the final product are presented, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

Cyclohexylamine derivatives are prevalent structural motifs in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of an ethyl group at the 4-position of the cyclohexyl ring can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of drug candidates. Consequently, access to well-characterized this compound and its salts is crucial for analog synthesis and structure-activity relationship (SAR) studies in drug discovery. This document outlines a reliable and scalable laboratory procedure for the preparation of this compound hydrochloride.

Reaction Principle

The synthesis of this compound hydrochloride is achieved through a two-step process. The first step involves the reductive amination of 4-ethylcyclohexanone. In this reaction, the ketone reacts with an amine source, in this case, ammonia, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine, this compound, using a suitable reducing agent. The second step is the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This salt form often exhibits improved stability and handling properties compared to the free base.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the reductive amination of 4-ethylcyclohexanone using sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethylcyclohexanone≥97%Commercially Available
Ammonium AcetateReagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available
Hydrochloric Acid (concentrated)ACS GradeCommercially Available
Diethyl Ether, AnhydrousACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add 4-ethylcyclohexanone (1.0 eq, e.g., 10.0 g, 79.2 mmol) and anhydrous dichloromethane (100 mL).

  • Amine Source Addition: Add ammonium acetate (5.0 eq, e.g., 30.5 g, 396 mmol) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq, e.g., 25.2 g, 118.8 mmol) to the reaction mixture in portions over 30 minutes. The addition may be slightly exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

Part 2: Formation of this compound Hydrochloride Salt

Procedure:

  • Dissolution: Dissolve the crude this compound (from Part 1) in anhydrous diethyl ether (100 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or using a commercially available solution) dropwise with stirring until precipitation of a white solid is complete. Alternatively, a calculated amount of concentrated hydrochloric acid can be added dropwise.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the this compound hydrochloride salt under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound hydrochloride based on typical laboratory results.

ParameterValue
Reactants
4-Ethylcyclohexanone10.0 g (79.2 mmol)
Ammonium Acetate30.5 g (396 mmol)
Sodium Triacetoxyborohydride25.2 g (118.8 mmol)
Product
Product NameThis compound hydrochloride
Molecular FormulaC₈H₁₈ClN
Molecular Weight163.69 g/mol
Theoretical Yield12.96 g
Typical Experimental Results
Actual Yield~10.4 g
Percent Yield~80%
AppearanceWhite crystalline solid
Melting Point215-220 °C
Spectroscopic Data
¹H NMR (400 MHz, D₂O)δ (ppm): 3.15-3.05 (m, 1H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 2H), 1.40-1.10 (m, 5H), 0.85 (t, J=7.2 Hz, 3H).
¹³C NMR (100 MHz, D₂O)δ (ppm): 51.5, 36.2, 31.8, 30.5, 11.9.
IR (KBr, cm⁻¹)ν: 2925, 2855, 1590, 1505, 1450.

Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound Hydrochloride cluster_reductive_amination Reductive Amination cluster_salt_formation Hydrochloride Salt Formation start 4-Ethylcyclohexanone add_reagents Add Ammonium Acetate and DCM start->add_reagents imine_formation Stir for 1-2h (Imine Formation) add_reagents->imine_formation add_reducing_agent Add NaBH(OAc)₃ imine_formation->add_reducing_agent reaction Stir Overnight add_reducing_agent->reaction workup Aqueous Workup (NaHCO₃) reaction->workup extraction Extract with DCM workup->extraction drying Dry and Concentrate extraction->drying free_amine Crude this compound drying->free_amine dissolve Dissolve in Diethyl Ether free_amine->dissolve acidify Add HCl Solution dissolve->acidify precipitate Precipitation acidify->precipitate isolate Filter and Wash precipitate->isolate dry Dry Under Vacuum isolate->dry final_product This compound Hydrochloride dry->final_product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. The described reductive amination procedure followed by salt formation is a high-yielding and straightforward method suitable for laboratory-scale synthesis. The provided quantitative data and spectroscopic information will aid researchers in the successful execution and characterization of this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Ethylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized via one of two primary routes:

  • Reductive Amination of 4-Ethylcyclohexanone: This involves the reaction of 4-ethylcyclohexanone with ammonia in the presence of a reducing agent.

  • Reduction of 4-Ethylaniline: This method involves the hydrogenation of the aromatic ring of 4-ethylaniline.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: The impurities present in your crude product will largely depend on the synthetic route employed.

  • From Reductive Amination of 4-Ethylcyclohexanone:

    • Unreacted 4-ethylcyclohexanone.

    • The intermediate imine.

    • Byproducts from the reducing agent.

    • Dicyclohexylamine derivatives from side reactions.

  • From Reduction of 4-Ethylaniline:

    • Unreacted 4-ethylaniline.[1]

    • Partially hydrogenated intermediates (e.g., 4-ethylcyclohexene-1-amine).

    • Over-reduced byproducts.

Additionally, in both synthetic routes, a mixture of cis and trans isomers of this compound is often formed.

Q3: My purified this compound is a yellow liquid. Is this normal?

A3: Pure this compound is typically a colorless to pale yellow liquid.[2] A more intense yellow or brownish color may indicate the presence of impurities, possibly from oxidation or residual starting materials. Further purification may be necessary if a colorless product is required.

Q4: I am having trouble separating the cis and trans isomers of this compound. What should I do?

A4: Separating cis and trans isomers of cyclohexylamine derivatives can be challenging due to their similar physical properties.[3]

  • Fractional Distillation: Careful fractional distillation with a high-efficiency column may provide some separation, but complete resolution is often difficult.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be effective for separating small quantities of isomers. For preparative scale, specialized chromatography techniques may be required.[3]

  • Derivatization: In some cases, converting the amine to a salt (e.g., hydrochloride) can alter the physical properties of the isomers, potentially allowing for separation by crystallization.[4]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.

Fractional Distillation Issues

Q: My distillation is very slow, and the temperature is not reaching the expected boiling point.

A:

  • Check your vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum. Leaks in the system are a common cause of poor distillation performance.

  • Heating: The heating mantle temperature should be set appropriately higher than the expected boiling point of your compound under the applied vacuum. For amines, a slightly higher temperature may be needed.

  • Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[5]

Q: The temperature during my distillation is fluctuating, and I am not getting a clean separation.

A:

  • Inefficient column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation.[5]

  • Distillation rate: A slow and steady distillation rate is crucial for good separation.[5] If the distillation is too fast, the equilibrium between the liquid and vapor phases is not adequately established in the column.

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

Column Chromatography Issues

Q: My amine is streaking on the TLC plate and the column.

A: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing or streaking.

  • Add a basic modifier: To your eluent, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia to the solvent mixture.[6] This will neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.[6]

Q: I am not getting good separation of my product from a non-polar impurity.

A:

  • Adjust solvent polarity: If your product is co-eluting with a non-polar impurity, you are likely using a solvent system that is too non-polar. Gradually increase the polarity of your eluent. A common starting point for amines is a mixture of ethyl acetate and hexanes.

  • Try a different solvent system: Sometimes, changing the solvent system entirely can improve selectivity. For example, trying a dichloromethane/methanol system.

Q: My product is not eluting from the column.

A:

  • Solvent polarity is too low: If your compound is highly polar, it may be strongly adsorbed to the silica gel. You will need to significantly increase the polarity of your eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. For very polar amines, a solvent system containing methanol may be necessary.

  • Irreversible adsorption: In some cases, highly basic amines can bind irreversibly to silica gel. Using a different adsorbent like alumina might be necessary.

Data Presentation

PropertyValueSource
Molecular FormulaC₈H₁₇NPubChem[7]
Molecular Weight127.23 g/mol PubChem[7]
AppearanceColorless to pale yellow liquid[2]
Estimated Boiling Point~164 °C at 760 mmHg (based on N-ethylcyclohexylamine)PubChem[8]
Density~0.85 g/mL (estimate)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation (Under Vacuum)

This protocol is a general guideline and may need optimization based on the specific impurities present and the available equipment.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the expected boiling point difference between this compound and the impurities.

    • Ensure all glassware joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for the purification of amines on silica gel.

  • TLC Analysis:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).

    • To prevent streaking, add 0.1-1% triethylamine to the TLC solvent.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[9]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound purification_choice Choose Purification Method start->purification_choice distillation Fractional Distillation purification_choice->distillation Volatile Impurities chromatography Column Chromatography purification_choice->chromatography Non-Volatile Impurities / Isomers dist_issue Distillation Problem? distillation->dist_issue chrom_issue Chromatography Problem? chromatography->chrom_issue pure_product Pure this compound dist_issue->pure_product No slow_dist Slow Distillation / Low Temp dist_issue->slow_dist Yes (Slow) temp_fluctuation Temperature Fluctuation dist_issue->temp_fluctuation Yes (Fluctuating) chrom_issue->pure_product No streaking Streaking / Tailing chrom_issue->streaking Yes (Streaking) poor_separation Poor Separation chrom_issue->poor_separation Yes (Poor Separation) no_elution Product Not Eluting chrom_issue->no_elution Yes (No Elution) check_vacuum Check Vacuum / Leaks slow_dist->check_vacuum increase_heat Increase Heating slow_dist->increase_heat insulate Insulate Column slow_dist->insulate check_column Use High-Efficiency Column temp_fluctuation->check_column slow_rate Slow Distillation Rate temp_fluctuation->slow_rate check_vacuum->distillation increase_heat->distillation insulate->distillation check_column->distillation slow_rate->distillation add_base Add Basic Modifier (e.g., Et3N) streaking->add_base change_adsorbent Use Alumina or Amine-Silica streaking->change_adsorbent adjust_polarity Adjust Solvent Polarity poor_separation->adjust_polarity change_solvent Try Different Solvent System poor_separation->change_solvent no_elution->change_adsorbent increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_base->chromatography change_adsorbent->chromatography adjust_polarity->chromatography change_solvent->chromatography increase_polarity->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_Impurities cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities reductive_amination Reductive Amination of 4-Ethylcyclohexanone product Crude this compound reductive_amination->product aniline_reduction Reduction of 4-Ethylaniline aniline_reduction->product unreacted_ketone 4-Ethylcyclohexanone imine_intermediate Imine Intermediate unreacted_aniline 4-Ethylaniline partial_reduction Partially Reduced Products isomers Cis/Trans Isomers product->unreacted_ketone from Reductive Amination product->imine_intermediate from Reductive Amination product->unreacted_aniline from Reduction product->partial_reduction from Reduction product->isomers from both routes

Caption: Relationship between synthesis routes and potential impurities.

References

Technical Support Center: A Guide to Overcoming Low Yield in 4-Ethylcyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethylcyclohexanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to diagnose and resolve common experimental issues.

The synthesis of this compound, while conceptually straightforward, is often plagued by competing side reactions and equilibrium challenges that can drastically reduce product yield. The most prevalent and versatile method for its synthesis is the reductive amination of 4-ethylcyclohexanone. This guide will focus primarily on troubleshooting this pathway, with additional considerations for alternative methods like the Leuckart reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of this compound via reductive amination.

Q1: What are the most common root causes of low yield in the reductive amination of 4-ethylcyclohexanone?

Low yield is typically not due to a single issue but a combination of factors. The most frequent culprits are:

  • Competitive Reduction of the Ketone: The reducing agent reduces the starting 4-ethylcyclohexanone to 4-ethylcyclohexanol before it can react with the amine source to form the necessary imine intermediate.[1][2]

  • Incomplete Imine Formation: The equilibrium for imine formation can be unfavorable. This is often due to inadequate removal of water, incorrect pH, or steric hindrance.[3][4]

  • Over-alkylation: The desired primary amine product (this compound) can act as a nucleophile, reacting with another molecule of the imine intermediate to form an unwanted secondary amine byproduct, N,N-di(4-ethylcyclohexyl)amine.[5][6]

  • Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis, reverting to the starting ketone, particularly if water is present and the pH is not controlled.[7]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical for maximizing selectivity and yield. A reducing agent that is too powerful will preferentially reduce the starting ketone, while one that is too weak will result in an incomplete reaction.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can effectively reduce both ketones and imines. Its high reactivity with ketones often leads to the formation of 4-ethylcyclohexanol as a major byproduct, resulting in low yields of the desired amine.[1] It is best used in a two-step process where the imine is pre-formed and isolated before the addition of the reductant.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is less reactive towards ketones but highly effective at reducing protonated imines (iminium ions).[1][4] This selectivity allows for a one-pot reaction where the ketone, amine, and reducing agent are all present. However, it is toxic due to the potential release of cyanide, requiring careful handling and disposal.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the reagent of choice for one-pot reductive aminations.[8][9] It is mild enough to not significantly reduce the ketone, yet reactive enough to reduce the iminium ion as it forms. It is also less toxic than NaBH₃CN.

  • Catalytic Hydrogenation (H₂/Catalyst): A green and effective method using catalysts like Raney Nickel, Rhodium, or Ruthenium.[10][11] This method avoids stoichiometric metal hydride waste but requires specialized high-pressure equipment and careful optimization to prevent side reactions or catalyst poisoning.[12]

Q3: My reaction seems to stall, with significant starting ketone remaining. What should I check first?

If you observe a high amount of unreacted 4-ethylcyclohexanone, the issue likely lies in the first step of the reaction: imine formation.

  • Check the pH: Imine formation is acid-catalyzed and is typically optimal under mildly acidic conditions (pH 4-5).[4] If the medium is too acidic, the amine nucleophile becomes protonated and non-nucleophilic. If it's neutral or basic, the carbonyl oxygen is not sufficiently activated. A catalytic amount of acetic acid is often added.[8]

  • Water Removal: Imine formation is a condensation reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium toward the product. This can be achieved azeotropically with a Dean-Stark trap (using a solvent like toluene) or by adding a dehydrating agent like molecular sieves.[3][6]

  • Amine Source: When using ammonia, ensure it is in sufficient excess. If using an ammonium salt like ammonium acetate or formate, the equilibrium must favor the release of free ammonia to act as the nucleophile.

Q4: I'm observing a significant amount of 4-ethylcyclohexanol as a byproduct. How can I prevent this?

This is a classic selectivity problem. The formation of the alcohol byproduct indicates that your reducing agent is reducing the ketone faster than the imine is being formed and reduced.

  • Switch to a Milder Reducing Agent: The most effective solution is to switch from a powerful reductant like NaBH₄ to a more selective one like Sodium Triacetoxyborohydride (STAB).[8][9] STAB is specifically designed to favor the reduction of the iminium ion over the ketone.

  • Modify the Procedure: If you must use NaBH₄, adopt a two-step procedure. First, form the imine by reacting 4-ethylcyclohexanone with your amine source under conditions that favor imine formation (e.g., reflux in toluene with a Dean-Stark trap). Once the imine is formed (confirm with TLC or NMR), cool the reaction and then add the NaBH₄.[2]

Q5: I suspect over-alkylation is occurring, leading to a secondary amine byproduct. How can I minimize this?

The formation of a secondary amine occurs when the primary amine product successfully competes with ammonia as the nucleophile.

  • Use a Large Excess of Ammonia: The most straightforward way to suppress this side reaction is to use a large molar excess of the ammonia source. This statistically favors the reaction of the ketone/imine with ammonia over the newly formed primary amine.[13]

  • Control Reagent Addition: In some setups, slow addition of the ketone to a solution containing the amine source and reducing agent can help maintain a low concentration of the intermediate, disfavoring the secondary reaction.

Section 2: In-Depth Troubleshooting Guides & Protocols

Scenario A: Low Conversion of 4-Ethylcyclohexanone

Problem: Your reaction analysis (GC-MS, TLC, or NMR) shows that a significant portion of the 4-ethylcyclohexanone starting material remains unreacted after the expected reaction time.

Causality Analysis: This points directly to an issue with the initial imine formation step. The equilibrium is not being sufficiently shifted towards the imine intermediate, meaning there is little substrate for the subsequent reduction step.

Troubleshooting Workflow:

  • Verify pH Conditions: Use a pH meter or pH paper to check the reaction mixture. If you did not add an acid catalyst, consider adding a catalytic amount (0.1 eq) of glacial acetic acid.

  • Implement Water Removal: If you are running the reaction in a protic solvent like methanol, the equilibrium will be unfavorable.

    • Option 1 (Azeotropic Removal): Switch the solvent to toluene or benzene (use with caution) and use a Dean-Stark apparatus to physically remove the water as it forms.[3]

    • Option 2 (Dehydrating Agent): Add activated 3Å or 4Å molecular sieves to the reaction vessel to sequester water in situ.

  • Increase Amine Concentration: Ensure your amine source (e.g., ammonium acetate) is used in sufficient molar excess (at least 3-5 equivalents) to push the equilibrium forward.

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-ethylcyclohexanone (1.0 eq), ammonium acetate (3.0 eq), and toluene (approx. 0.2 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).[3]

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 3-20 hours).[3]

  • Cool the reaction mixture to room temperature. The resulting solution containing the imine can now be used in the subsequent reduction step.

Scenario B: Major Byproduct is 4-Ethylcyclohexanol

Problem: The desired amine is present, but the major peak in your analysis corresponds to 4-ethylcyclohexanol.

Causality Analysis: This is a rate competition problem. The reduction of the ketone's carbonyl group is kinetically more favorable under your current conditions than the sequence of imine formation followed by imine reduction. This is almost always caused by a non-selective, powerful reducing agent.

Troubleshooting Workflow:

  • Change the Reducing Agent: Replace NaBH₄ with NaBH(OAc)₃ (STAB). STAB is sterically hindered and less nucleophilic, making it much slower to react with ketones but fast to react with the more electrophilic iminium ion that forms in the presence of the acid catalyst.[8][9]

  • Ensure Iminium Ion Formation: The effectiveness of STAB and NaBH₃CN relies on the formation of the protonated iminium ion. Ensure a catalytic amount of acid (like acetic acid) is present to facilitate this. The acid protonates the imine, making it a much better electrophile for the hydride reagent.[4]

  • In a round-bottom flask, dissolve 4-ethylcyclohexanone (1.0 eq) and ammonium acetate (2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.[8]

  • Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions. The addition may be slightly exothermic; maintain the temperature below 30 °C.

  • Stir at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Scenario C: Low Yield with the Leuckart-Wallach Reaction

Problem: You are attempting the synthesis using ammonium formate or formamide and observing low conversion or the formation of an N-formyl byproduct.

Causality Analysis: The Leuckart reaction is a classic but often harsh method for reductive amination.[14] It requires high temperatures (120-180 °C) to proceed.[13][15] The mechanism involves the formation of an N-formyl derivative, which must then be hydrolyzed to yield the final primary amine. Incomplete hydrolysis is a common cause of low yield of the free amine.

Troubleshooting Workflow:

  • Ensure High Temperature: The reaction requires significant thermal energy. Ensure your reaction temperature is maintained at a minimum of 165 °C, but be cautious of decomposition.[14]

  • Use Ammonium Formate: Using ammonium formate directly often gives better yields than using formamide alone, as it serves as a source for both ammonia and the formic acid reducing agent.[14][16]

  • Incorporate a Separate Hydrolysis Step: The primary product of the Leuckart reaction is often the N-formyl amine. To obtain the free amine, the crude reaction mixture must be subjected to acidic hydrolysis (e.g., by refluxing with aqueous HCl) before the final basic workup and extraction.[17]

  • In a flask equipped for high-temperature reflux, mix 4-ethylcyclohexanone (1.0 eq) with ammonium formate (5-7 eq).

  • Slowly heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction will evolve CO₂.[18]

  • After cooling, add 3M hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the N-formyl intermediate.

  • Cool the solution and make it strongly alkaline (pH > 12) with concentrated NaOH solution.

  • Extract the liberated amine product with a suitable organic solvent (e.g., diethyl ether or DCM). Dry the organic layers and purify the product, typically by distillation.

Section 3: Data and Visualization

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical ConditionsProsCons
Sodium BorohydrideNaBH₄Protic solvent (MeOH, EtOH), 0 °C to RTInexpensive, powerful reductantPoor selectivity for imine vs. ketone; often requires a two-step process.[1]
Sodium CyanoborohydrideNaBH₃CNProtic solvent, pH 4-6Highly selective for iminium ions; allows for one-pot synthesis.[4]Highly toxic; environmentally hazardous waste stream.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Aprotic solvent (DCM, DCE), often with AcOH catalystExcellent selectivity for iminium ions; mild; less toxic than NaBH₃CN; commercially available.[8][9]More expensive than NaBH₄; moisture sensitive.
Catalytic HydrogenationH₂ (gas)Metal catalyst (Raney Ni, PtO₂, Rh/C), pressure vesselAtom economical ("green"); no stoichiometric waste.[6]Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric; risk of over-reduction.[10]

Mandatory Visualization

Reductive Amination Pathway Fig. 1: Reaction Pathway for Reductive Amination Ketone 4-Ethylcyclohexanone Imine Imine Intermediate Ketone->Imine + H+ (cat.) - H2O Alcohol 4-Ethylcyclohexanol (Byproduct) Ketone->Alcohol + [H-] Amine Ammonia (NH3) Amine->Imine + H+ (cat.) - H2O Imine->Ketone + H2O (Hydrolysis) Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product This compound Iminium->Product + [H-] H2O H2O H_plus H+ Reductant [H-] (e.g., STAB) Strong_Reductant [H-] (e.g., NaBH4)

Caption: Fig. 1: Reaction Pathway for Reductive Amination

Troubleshooting Workflow Fig. 2: Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Analyze for Starting Ketone Start->Check_Conversion High_Ketone High Ketone Remaining Check_Conversion->High_Ketone Yes Low_Ketone Low Ketone Remaining Check_Conversion->Low_Ketone No Imine_Issue Troubleshoot Imine Formation: 1. Check pH (4-5) 2. Add Dehydrating Agent 3. Increase Amine Excess High_Ketone->Imine_Issue Check_Byproducts Analyze Byproducts Low_Ketone->Check_Byproducts Alcohol_Byproduct Major Byproduct: 4-Ethylcyclohexanol Check_Byproducts->Alcohol_Byproduct Alcohol Other_Byproducts Other Byproducts (e.g., Secondary Amine) Check_Byproducts->Other_Byproducts Other Reductant_Issue Troubleshoot Reduction: 1. Switch to Milder Reductant (STAB) 2. Use Two-Step Procedure Alcohol_Byproduct->Reductant_Issue Overalkylation_Issue Troubleshoot Over-alkylation: 1. Use Large Excess of Ammonia 2. Slow Addition of Ketone Other_Byproducts->Overalkylation_Issue

Caption: Fig. 2: Troubleshooting Low Yield

References

Technical Support Center: Separation of Cis and Trans Isomers of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of cis and trans isomers of 4-Ethylcyclohexanamine. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

A1: The main challenge lies in the similar physical and chemical properties of the cis and trans isomers due to their identical molecular weight and connectivity.[1][2] Separation often requires techniques that can exploit subtle differences in their three-dimensional structures, such as chromatography with a suitable stationary phase or crystallization.[1][3]

Q2: Which analytical techniques are suitable for determining the isomeric ratio of my this compound sample?

A2: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for determining the isomeric ratio. GC can often separate the isomers, allowing for quantification based on peak area, while NMR can distinguish between the cis and trans isomers based on differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring.

Q3: What chromatographic methods are most effective for the preparative separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are common and effective methods for separating cis and trans isomers of substituted cyclohexanes.[1][4] The choice of stationary and mobile phases is critical for achieving good resolution.[5] For some cyclohexane derivatives, derivatization to form salts can facilitate separation by crystallization.[6]

Q4: Can I use crystallization to separate the isomers?

A4: Crystallization can be an effective method, particularly if one isomer forms crystals more readily or has significantly lower solubility in a specific solvent system.[3] This technique often involves converting the amines into salts (e.g., hydrochlorides) to enhance their crystalline nature and exploit differences in lattice energies.[6]

Q5: Are there any enzymatic or kinetic resolution methods for this separation?

Experimental Protocols

Preparative HPLC Separation of this compound Isomers

This protocol provides a general guideline for the separation of cis and trans isomers of this compound. Optimization will likely be required based on the specific mixture and available equipment.

1. Column Selection:

  • A chiral stationary phase or a polar stationary phase like silica gel or a cyano-bonded phase is recommended. For closely related compounds, C18 columns have also been used, often at a high pH.[1]

2. Mobile Phase Preparation:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) is typically used.

  • A small amount of an amine modifier (e.g., diethylamine or triethylamine, ~0.1%) should be added to the mobile phase to reduce peak tailing and improve peak shape.

3. Sample Preparation:

  • Dissolve the mixture of this compound isomers in the mobile phase at a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 10-20 mL/min for semi-preparative HPLC.

  • Detection: UV at 210 nm or a Refractive Index (RI) detector.

  • Injection Volume: Dependent on the column size and sample concentration.

  • Elution: Isocratic elution is often sufficient.

5. Fraction Collection:

  • Collect fractions based on the retention times of the two isomers, which should be determined from an initial analytical scale separation.

6. Post-Separation Processing:

  • Combine the fractions containing each pure isomer.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the purity of the isolated isomers using GC or NMR.

Data Presentation

Table 1: Representative Physical Properties of Cis/Trans Isomers

Propertycis-4-Ethylcyclohexanaminetrans-4-Ethylcyclohexanamine
Molecular Weight 127.23 g/mol 127.23 g/mol
Boiling Point Expected to be slightly lowerExpected to be slightly higher
Dipole Moment Expected to be non-zeroExpected to be close to zero
Thermodynamic Stability Generally less stableGenerally more stable
Elution Order (Normal Phase) Typically elutes secondTypically elutes first
Elution Order (Reverse Phase) Typically elutes firstTypically elutes second

Note: Specific experimental values may vary. This table is based on general principles of stereoisomerism in cyclohexane derivatives.

Troubleshooting Guides

Issue 1: Poor or no separation of isomers on HPLC.

  • Potential Cause: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of polar to non-polar solvents. A lower percentage of the polar solvent will generally increase retention times and may improve resolution.

  • Potential Cause: Incorrect stationary phase.

    • Solution: If using a standard C18 column, consider a more polar stationary phase like silica, cyano, or amino columns. Chiral columns can also be effective.[9]

  • Potential Cause: Peak tailing due to interaction with the stationary phase.

    • Solution: Add a small amount of an amine modifier (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the silica.[5]

Issue 2: Low yield after separation.

  • Potential Cause: Decomposition of the compound on the stationary phase.

    • Solution: Test the stability of your compound on silica gel using a 2D TLC.[10] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[10]

  • Potential Cause: Broad peaks leading to poor fraction collection.

    • Solution: Optimize the mobile phase and flow rate to achieve sharper peaks. Ensure the sample is dissolved in the mobile phase to prevent peak distortion.[5]

Issue 3: Inconsistent retention times.

  • Potential Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump performance.

  • Potential Cause: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Visualizations

experimental_workflow cluster_start Start cluster_separation Separation cluster_collection Fraction Collection cluster_analysis Analysis cluster_end End Products start Mixture of cis and trans This compound prep_hplc Preparative HPLC start->prep_hplc Inject collect_cis Collect cis Isomer prep_hplc->collect_cis collect_trans Collect trans Isomer prep_hplc->collect_trans Elution analyze_cis Purity Analysis (GC/NMR) collect_cis->analyze_cis analyze_trans Purity Analysis (GC/NMR) collect_trans->analyze_trans end_cis Pure cis Isomer analyze_cis->end_cis Verified end_trans Pure trans Isomer analyze_trans->end_trans Verified

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_workflow start Poor Isomer Resolution q1 Is peak tailing observed? start->q1 a1_yes Add amine modifier (e.g., 0.1% TEA) to mobile phase q1->a1_yes Yes q2 Are peaks broad? q1->q2 No a1_yes->q2 a2_yes Optimize flow rate and/or reduce sample concentration q2->a2_yes Yes q3 Is resolution still poor? q2->q3 No a2_yes->q3 a3_yes Adjust mobile phase polarity (e.g., decrease polar solvent %) q3->a3_yes Yes end Resolution Improved q3->end No q4 Still no improvement? a3_yes->q4 a4_yes Change stationary phase (e.g., silica, cyano, or chiral) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting decision tree for poor isomer resolution in HPLC.

References

Identifying byproducts in the synthesis of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylcyclohexanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Reductive Amination of 4-Ethylcyclohexanone and Catalytic Hydrogenation of 4-Ethylaniline.

Route 1: Reductive Amination of 4-Ethylcyclohexanone

This process involves the reaction of 4-ethylcyclohexanone with an amine source (e.g., ammonia) in the presence of a reducing agent.

Logical Flow for Troubleshooting Reductive Amination

start Problem Encountered low_yield Low or No Product Yield start->low_yield impure_product Impure Product (Multiple Peaks in GC-MS) start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check for unreacted starting material side_reactions Side Reactions Dominating low_yield->side_reactions byproduct_id Byproduct Identification impure_product->byproduct_id solution1 Optimize reaction time, temperature, or pressure. Verify catalyst activity and loading. incomplete_reaction->solution1 Solution solution2 Adjust stoichiometry. Control temperature carefully. Choose a more selective reducing agent. side_reactions->solution2 Solution solution3 Compare GC-MS data with known byproduct profiles. See Byproduct Identification Table. byproduct_id->solution3 Solution

Caption: Troubleshooting workflow for the reductive amination of 4-ethylcyclohexanone.

Question & Answer

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in reductive amination can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Verify this by checking for the presence of a significant amount of 4-ethylcyclohexanone in your crude product via GC-MS or TLC.

  • Suboptimal reaction conditions: The temperature, pressure, or reaction time may need optimization.

  • Catalyst deactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) may be inactive or used in insufficient quantity.

  • Inefficient reducing agent: The chosen reducing agent (e.g., NaBH₃CN, H₂) may not be effective under your reaction conditions.

Q2: My final product is impure, showing multiple peaks on the GC-MS analysis. What are these byproducts?

A2: Common byproducts in the synthesis of this compound via reductive amination include:

  • Cis/Trans Isomers: this compound exists as cis and trans isomers. The ratio can be influenced by the catalyst and reaction conditions.[1]

  • 4-Ethylcyclohexanol: This results from the direct reduction of the starting ketone, 4-ethylcyclohexanone.[1]

  • Bis(4-ethylcyclohexyl)amine: This secondary amine is formed from the reaction of the newly formed this compound with another molecule of the intermediate imine.[1]

  • Unreacted 4-Ethylcyclohexanone: Incomplete reaction will leave the starting material in your product mixture.

Byproduct Identification via GC-MS

Compound NameLikely Molecular Ion (m/z)Key Fragmentation Ions (m/z)Elution Order (Relative)
4-Ethylcyclohexanone12697, 81, 68, 551
4-Ethylcyclohexanol128110, 95, 82, 67, 572
This compound 127 112, 98, 83, 70, 56 3
Bis(4-ethylcyclohexyl)amine237208, 126, 112, 984
Route 2: Catalytic Hydrogenation of 4-Ethylaniline

This method involves the reduction of the aromatic ring of 4-ethylaniline using a catalyst, typically under hydrogen pressure.

Logical Flow for Troubleshooting Catalytic Hydrogenation

start Problem Encountered incomplete_hydrogenation Incomplete Hydrogenation start->incomplete_hydrogenation over_reduction Formation of Dicyclohexylamine Byproducts start->over_reduction solution1 Increase hydrogen pressure. Increase catalyst loading or use a more active catalyst. Increase reaction time or temperature. incomplete_hydrogenation->solution1 Solution solution2 Optimize reaction temperature and pressure to favor primary amine formation. Consider catalyst modifiers. over_reduction->solution2 Solution

Caption: Troubleshooting workflow for the catalytic hydrogenation of 4-ethylaniline.

Question & Answer

Q1: The conversion of 4-ethylaniline is low, and I have a significant amount of starting material left. How can I improve this?

A1: Low conversion in catalytic hydrogenation is often due to:

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively reduce the aromatic ring.

  • Catalyst Issues: The catalyst (e.g., Rhodium, Ruthenium) may be poisoned, not sufficiently active, or used in too small an amount.

  • Suboptimal Temperature: The reaction temperature might be too low for the chosen catalyst system.

Q2: I am observing higher molecular weight impurities in my product. What could they be?

A2: A potential byproduct in the hydrogenation of anilines is the formation of dicyclohexylamine derivatives through intermolecular condensation and further reduction. In this case, you might form bis(4-ethylcyclohexyl)amine. The formation of such byproducts can sometimes be suppressed by optimizing reaction conditions to favor the intramolecular hydrogenation of the primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the typical cis/trans isomer ratio for this compound, and how can I influence it?

A1: The cis/trans ratio of this compound is highly dependent on the synthetic route and the specific catalyst and reaction conditions employed. For instance, in the reductive amination of 4-substituted cyclohexanones, certain catalysts and conditions are known to favor the formation of the cis-isomer.[1] To control the isomeric ratio, a thorough literature search for stereoselective methods for similar cyclohexylamines is recommended.

Q2: How can I remove the 4-ethylcyclohexanol byproduct from my final product?

A2: 4-Ethylcyclohexanol can often be separated from this compound by fractional distillation due to the difference in their boiling points. Alternatively, chromatographic techniques such as column chromatography can be effective for purification.

Q3: Are there any specific safety precautions for handling this compound and its precursors?

A3: Yes. 4-Ethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The catalytic hydrogenation reactions are typically performed under high pressure and require specialized equipment and adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Key Experiment: GC-MS Analysis of this compound and Byproducts

This protocol outlines a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

Experimental Workflow for GC-MS Analysis

sample_prep Sample Preparation gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

Stability of 4-Ethylcyclohexanamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Ethylcyclohexanamine (CAS: 42195-97-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and using this versatile chemical intermediate. Below, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the compound's purity and stability. As with many primary amines, this compound is susceptible to degradation from atmospheric components.

  • Temperature: Store in a cool, well-ventilated area, preferably refrigerated at 2-8°C for long-term storage. Short-term storage at ambient temperature (below 30°C or 86°F) is acceptable, but prolonged exposure to heat should be avoided as it can accelerate degradation.[1]

  • Atmosphere: this compound can react with atmospheric carbon dioxide to form carbamates and is susceptible to oxidation. It is best stored under an inert atmosphere, such as nitrogen or argon.

  • Moisture: Amines are often hygroscopic and can absorb moisture from the air.[1] This can lead to hydrolysis or other unwanted reactions. Ensure containers are tightly sealed and, if possible, stored in a desiccator or dry environment.

  • Light: While not exceptionally photolabile, it is good practice to store the compound in amber or opaque containers to prevent any potential light-induced degradation.

Q2: My this compound has developed a yellow or brownish tint. Is it still usable?

A2: A color change from colorless to pale yellow or brown is a common indicator of degradation, typically due to oxidation or the formation of impurities.[2] The presence of the amine group makes the compound susceptible to air oxidation, which can form colored byproducts like imines or N-oxides.

While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, such as pharmaceutical synthesis, it is highly recommended to purify the amine (e.g., by distillation) or use a fresh, unopened batch. For less sensitive applications, the material may still be usable, but you should anticipate the possibility of lower yields or additional impurities in your final product.

Q3: How does the basicity of this compound influence its handling and reactivity?

A3: The primary amine group on the cyclohexane ring makes this compound a moderately strong base.[2] This basicity is a key feature of its chemical reactivity but also influences its stability.

  • Reactivity: Its basic and nucleophilic nature allows it to readily participate in reactions such as salt formation with acids, acylation, alkylation, and reductive amination.[2][3]

  • Handling: Due to its basicity, it is corrosive and can cause severe skin burns and eye damage.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Incompatibility: It will react exothermically with strong acids. It is also incompatible with strong oxidizing agents, acid chlorides, and anhydrides, with which it can react vigorously.

Troubleshooting Guide: Experimental Stability

This guide provides solutions to specific problems you may encounter during reactions involving this compound.

Q4: I am observing unexpected side products in my reaction. Could this compound be degrading under my reaction conditions?

A4: Yes, reaction conditions can induce degradation. The stability of this compound is highly dependent on pH, temperature, and the presence of other reactive species. Use the following workflow to diagnose the issue.

Troubleshooting Workflow

G start Unexpected Side Products or Low Yield ph_check Is the reaction pH < 4 or > 10? start->ph_check temp_check Is the reaction temperature > 100°C? ph_check->temp_check No ph_issue Potential Issue: Acid/Base catalyzed degradation. Amine may be fully protonated (non-nucleophilic) or side reactions may occur. ph_check->ph_issue Yes oxidant_check Are oxidizing agents or metal catalysts present? temp_check->oxidant_check No temp_issue Potential Issue: Thermal Degradation. Possible ring opening or elimination reactions. temp_check->temp_issue Yes carbonyl_check Are unprotected aldehydes or ketones present? oxidant_check->carbonyl_check No oxidant_issue Potential Issue: Oxidative Degradation. Formation of imines, N-oxides, or other byproducts. oxidant_check->oxidant_issue Yes carbonyl_issue Potential Issue: Uncontrolled Condensation. Formation of imine/enamine side products if a reducing agent is absent. carbonyl_check->carbonyl_issue Yes solution Solution: Re-evaluate conditions. - Adjust pH with a suitable buffer. - Lower reaction temperature. - Degas solvents and use inert atmosphere. - Use appropriate reductive amination protocol. carbonyl_check->solution No ph_issue->solution temp_issue->solution oxidant_issue->solution carbonyl_issue->solution

Caption: Troubleshooting workflow for this compound degradation.

In-Depth Analysis of Stability Factors
Condition Potential Issue Scientific Rationale & Recommended Actions
Strongly Acidic (pH < 4) Loss of nucleophilicity, potential for acid-catalyzed degradation.At low pH, the primary amine group becomes protonated to form an ammonium salt (-NH3+). This cation is no longer nucleophilic and will not participate in desired reactions like acylation or alkylation. While the salt form can be more stable against oxidation, extreme acidic conditions coupled with heat can promote other degradation pathways.[5][6] Action: Maintain pH in the weakly acidic to weakly basic range (pH 5-9) for most reactions using a suitable buffer system.
Strongly Basic (pH > 10) Increased susceptibility to oxidation.While the amine is a strong nucleophile at high pH, these conditions can also promote oxidation. Furthermore, strong bases can catalyze other unwanted side reactions depending on the other reagents present. Action: Unless required for a specific deprotonation step, avoid excessively high pH. Use non-nucleophilic bases like DBU or Hünig's base if a strong base is necessary for other parts of the reaction.[3]
Elevated Temperature (>100-120°C) Thermal decomposition.High temperatures provide the energy needed to break C-C and C-N bonds.[7][8] For cyclohexanes, thermal decomposition can initiate via C-C bond fission in the ring, leading to diradical intermediates and subsequent fragmentation or rearrangement.[9][10] The presence of the amine group can offer alternative pathways. Action: Run reactions at the lowest effective temperature. If high temperatures are unavoidable, use shorter reaction times and ensure an inert atmosphere to prevent concurrent oxidation.
Presence of Oxidizing Agents Oxidative degradation.Primary amines are readily oxidized. Common laboratory oxidants (e.g., peroxides, permanganate, hypochlorite) can convert the amine to imines, oximes, or N-oxides.[11][12] Even atmospheric oxygen can cause slow oxidation, often catalyzed by trace metal impurities. Action: Degas all solvents and rigorously exclude air by working under an inert atmosphere (N₂ or Ar). Avoid incompatible oxidizing agents.

Potential Degradation Pathways

G cluster_main This compound cluster_ox Oxidation cluster_react Reaction with Carbonyls start C₈H₁₇N imine Imine Intermediate start->imine Mild Oxidation n_oxide N-Oxide start->n_oxide Strong Oxidation schiff Schiff Base / Imine start->schiff Condensation (-H₂O) oxidant [O] (e.g., O₂, H₂O₂) carbonyl R₂C=O (Aldehyde/Ketone)

Caption: Simplified potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to test the stability of this compound under your specific experimental conditions (e.g., in the presence of another reagent or in a particular solvent at elevated temperature).

Objective: To quantify the degradation of this compound over time under stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Proposed reaction solvent(s)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable detector (UV or MS)

  • C18 HPLC column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid, adjust as needed for optimal separation)

  • Reaction vials

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your reaction solvent.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in a heating block set to your desired reaction temperature (e.g., 80°C).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation and Sampling:

    • Incubate all samples under the specified conditions.

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the aliquot before analysis.

    • Dilute all aliquots to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the peak area of the parent this compound peak.

    • Observe the appearance of any new peaks, which correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate under each condition. This will provide empirical data on its stability in your specific system.

References

Optimizing reaction conditions for the synthesis of trans-4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of trans-4-Ethylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for trans-4-Ethylcyclohexanamine?

A1: The most common methods for synthesizing 4-ethylcyclohexanamine are through the reductive amination of 4-ethylcyclohexanone or the hydrogenation of a related nitrogen-containing precursor. A highly stereoselective approach involves the use of transaminase enzymes, which can selectively produce the desired trans-isomer.[1][2]

Q2: How can I maximize the yield of the trans-isomer over the cis-isomer?

A2: Maximizing the trans:cis isomer ratio is a critical challenge. Strategies include:

  • Biocatalysis: Employing a trans-selective transaminase enzyme can provide very high diastereomeric excess (de > 99%).[1][2] This method can also be used to selectively deaminate the cis-isomer from a mixture, enriching the trans-isomer.[1]

  • Catalyst Selection: In catalytic hydrogenation or reductive amination, the choice of catalyst (e.g., Rhodium, Ruthenium, Raney Nickel) and reaction conditions can influence the stereochemical outcome.[3][4][5]

  • Purification: Separation of the isomers can be achieved through crystallization, often by forming the hydrochloride salts, where the trans-isomer may have different solubility properties than the cis-isomer.[3][6]

Q3: What are the common impurities or byproducts in this synthesis?

A3: Besides the undesired cis-isomer, common byproducts can include:

  • 4-Ethylcyclohexanol: Formed by the reduction of the starting ketone if the reducing agent is not selective for the imine intermediate.[7]

  • Bis-cyclohexylamine: A secondary amine formed from the reaction of the product amine with another molecule of the ketone and subsequent reduction.[4]

  • Unreacted starting materials: Incomplete conversion will leave residual 4-ethylcyclohexanone.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, pressure, pH). 3. Catalyst deactivation. 4. Product loss during workup and purification.1. Monitor the reaction using TLC or GC to ensure completion. Extend reaction time if necessary. 2. Optimize reaction parameters. For reductive aminations, ensure pH is weakly acidic to favor imine formation.[8] For biocatalytic methods, maintain optimal pH and temperature for the specific enzyme.[1][2] 3. Use fresh catalyst or ensure the catalyst is not poisoned. For heterogeneous catalysts, ensure efficient stirring. 4. Optimize extraction and purification steps. Ensure complete extraction from the aqueous phase by adjusting pH.
Low trans:cis isomer ratio 1. Non-stereoselective reducing agent or catalyst. 2. Thermodynamic vs. kinetic control issues. 3. Isomerization during the reaction or workup.1. Consider using a biocatalytic method with a trans-selective transaminase for highest selectivity.[1][2] 2. Vary reaction temperature and time to favor the formation of the thermodynamically more stable trans-isomer. 3. For purification, fractional crystallization of the hydrochloride salt can be effective in separating the isomers.[3][6]
Formation of 4-Ethylcyclohexanol byproduct The reducing agent is reducing the ketone starting material faster than the imine intermediate.Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less reactive towards ketones compared to agents like sodium borohydride.[7]
Difficulty in separating cis and trans isomers The physical properties of the free-base isomers are very similar.Convert the amine mixture to their hydrochloride salts. The difference in solubility between the cis and trans salts in certain solvents (e.g., methanol, isobutanol/acetone) can be exploited for separation by crystallization.[3][6]

Data on Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of 4-substituted cyclohexylamines, which can serve as a starting point for optimizing the synthesis of trans-4-Ethylcyclohexanamine.

Method Substrate Catalyst/Enzyme Reducing Agent Solvent Temp. Key Findings Reference
Biocatalysis4-substituted cyclohexanonesTransaminase (e.g., CvS-TAW60C)Isopropylamine (amine donor)HEPES buffer, DMSO40°CAchieved >99% de for the trans-isomer.[1][1]
Reductive AminationCyclohexanone2 wt.% NiRh/SiO₂H₂ (2 bar), NH₃ (4 bar)Cyclohexane100°C99.8% conversion, 96.6% selectivity for cyclohexylamine.[5][5]
HydrogenationOpen-chain crown ether precursorSupported RutheniumH₂No solventN/AProduces a cis/trans mixture, followed by separation.[3]
Reductive Amination4-HydroxycyclohexanoneN/ASodium triacetoxyborohydrideDichloromethaneRoom TempHigh yield of the corresponding aminocyclohexanol.[7][7]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Ethylcyclohexanone

This protocol describes a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials and Reagents:

  • 4-Ethylcyclohexanone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation if needed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-ethylcyclohexanone (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Amine Source: Add ammonium acetate (2.0 - 3.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of cis and trans isomers.

  • Purification: The crude product can be purified by column chromatography or by fractional crystallization of the hydrochloride salt to isolate the trans-isomer.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Reductive Amination cluster_1 Purification Ketone 4-Ethylcyclohexanone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Amine_Source Ammonia Source (e.g., NH4OAc) Product_Mix cis/trans-4-Ethylcyclohexanamine Imine->Product_Mix + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Purification Separation (e.g., Crystallization) Product_Mix->Purification Trans_Product trans-4-Ethylcyclohexanamine Purification->Trans_Product

Caption: Reaction pathway for the synthesis of trans-4-Ethylcyclohexanamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Product: Yield & trans:cis Ratio Start->Analysis LowYield Low Yield? Analysis->LowYield LowRatio Low trans:cis Ratio? LowYield->LowRatio No OptimizeConditions Check Reaction Time, Temp, Reagent Stoichiometry LowYield->OptimizeConditions Yes ChangeMethod Consider Biocatalytic Route or Different Catalyst LowRatio->ChangeMethod Yes OptimizePurification Optimize Crystallization (Solvent, Temp) LowRatio->OptimizePurification No, but purification issue Success Successful Synthesis LowRatio->Success No OptimizeConditions->Start Re-run CheckCatalyst Check Catalyst/Reagent Activity OptimizeConditions->CheckCatalyst CheckCatalyst->Start Re-run ChangeMethod->Start Re-design OptimizePurification->Start Re-purify

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Troubleshooting guide for the reductive amination of 4-ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reductive Amination of 4-Ethylcyclohexanone

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the reductive amination of 4-ethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the reductive amination of 4-ethylcyclohexanone?

Reductive amination is a two-step, one-pot reaction for synthesizing amines from carbonyl compounds. First, 4-ethylcyclohexanone reacts with an amine under mildly acidic conditions to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the final N-substituted 4-ethylcyclohexanamine.[1][2]

Q2: Which reducing agents are most suitable for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[3][4] It is mild and exhibits excellent selectivity for reducing the iminium ion in the presence of the unreacted ketone, which minimizes the formation of 4-ethylcyclohexanol as a byproduct.[4] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and, with careful procedural control, sodium borohydride (NaBH₄).[5][6]

Q3: Why is a mildly acidic condition necessary for the reaction?

Mildly acidic conditions (typically pH 4-5) are crucial for facilitating the formation of the imine intermediate.[5] The acid catalyzes the dehydration step in the conversion of the initial hemiaminal to the imine. However, strongly acidic conditions should be avoided as they can protonate the amine reactant, rendering it non-nucleophilic.[4]

Q4: What are the common side reactions to be aware of?

The most common side reactions include:

  • Reduction of the starting ketone: The reducing agent can reduce 4-ethylcyclohexanone to 4-ethylcyclohexanol. This is more prevalent with less selective reducing agents like NaBH₄.[5]

  • Over-alkylation: If a primary amine is used, the secondary amine product can react further with another molecule of 4-ethylcyclohexanone to form a tertiary amine.[3]

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials or the imine intermediate.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH. 4. Amine starting material is of low purity or has been improperly stored.1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[2] Ensure anhydrous reaction conditions as water can inhibit imine formation.[1] 2. Use a fresh bottle of the reducing agent, particularly if using water-sensitive reagents like NaBH(OAc)₃.[6] 3. Check and adjust the pH of the reaction mixture to be weakly acidic (pH ~5-6).[3] 4. Use a freshly opened or purified amine.
Presence of 4-ethylcyclohexanol byproduct The reducing agent is reducing the starting ketone.1. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] 2. If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[5][6]
Over-alkylation of the amine The secondary amine product is reacting further with the ketone. This is a common issue when using primary amines.1. Use a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[3][8] 2. Use a larger excess of the primary amine to favor the formation of the secondary amine.
Unreacted starting material (ketone and/or amine) 1. Insufficient reaction time or temperature. 2. Inadequate amount of reducing agent.1. Monitor the reaction progress using TLC or GC-MS and allow it to stir for a longer duration if necessary.[2] Gentle heating may be required for less reactive substrates. 2. Increase the equivalents of the reducing agent (typically 1.5-2.0 equivalents are used).[2]
Difficulty in product isolation/purification The product amine and unreacted imine have similar polarities, making separation by extraction difficult.1. Ensure the reduction step goes to completion to minimize imine impurity.[7] 2. Utilize column chromatography for purification. Adding a small amount of triethylamine to the eluent can prevent the amine product from tailing on the silica gel.[9] 3. An acid-base extraction can be effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[9]

Experimental Protocols

Key Experiment: Reductive Amination of 4-Ethylcyclohexanone with Benzylamine using NaBH(OAc)₃

This protocol is adapted from a similar procedure for 4-hydroxycyclohexanone.[2]

Materials:

  • 4-ethylcyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous DCM.

  • Amine and Catalyst Addition: To the stirring solution, add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reagent Stoichiometry

ReagentEquivalents (eq)Purpose
4-Ethylcyclohexanone1.0Starting material
Amine1.0 - 1.2Nucleophile
Reducing Agent (e.g., NaBH(OAc)₃)1.3 - 1.6Reduces the iminium ion
Acetic Acid (optional catalyst)1.0 - 1.2Catalyzes imine formation

Note: The exact equivalents may need to be optimized for specific amines and reaction scales.

Table 2: Comparison of Common Reducing Agents

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][8]Mild, selective for imines over ketones, tolerant of many functional groups.[3][8]Water-sensitive.[6]
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH)[6]Stable in acidic solutions, selective for imines at neutral pH.[1]Highly toxic and releases cyanide byproducts.[3]
Sodium borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[6]Inexpensive and readily available.Can reduce the starting ketone, requiring careful addition after imine formation.[5][6]

Visualizations

ReductiveAminationPathway Ketone 4-Ethylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Amine (R-NH2) Amine->Hemiaminal + Imine Iminium Ion Hemiaminal->Imine - H2O (Acid Catalyzed) Product Product Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: Reaction pathway of reductive amination.

ExperimentalWorkflow Setup 1. Reaction Setup (Ketone in DCM) Addition 2. Add Amine & Acetic Acid Setup->Addition Formation 3. Stir for 30 min (Iminium Formation) Addition->Formation Reduction 4. Add NaBH(OAc)3 (Reduction Step) Formation->Reduction Monitoring 5. Monitor by TLC Reduction->Monitoring Workup 6. Quench & Extract Monitoring->Workup Purification 7. Dry & Purify Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for reductive amination.

TroubleshootingTree Problem Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC/GC-MS) Problem->CheckImine SideProduct Byproduct Observed: 4-Ethylcyclohexanol Problem->SideProduct ImineNo Imine NOT Formed CheckImine->ImineNo No ImineYes Imine IS Formed CheckImine->ImineYes Yes SolutionImine Add Acetic Acid Ensure Anhydrous Conditions ImineNo->SolutionImine CheckReduction Check Reduction Step ImineYes->CheckReduction SolutionReduction Use Fresh Reducing Agent Increase Equivalents CheckReduction->SolutionReduction SolutionSideProduct Use More Selective Reducing Agent (e.g., NaBH(OAc)3) SideProduct->SolutionSideProduct

Caption: Troubleshooting decision tree.

References

Technical Support Center: Catalyst Removal in 4-Ethylcyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst removal from the 4-Ethylcyclohexanamine reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound and how are they typically removed?

The synthesis of this compound is commonly achieved via the catalytic hydrogenation of 4-ethylaniline. This process overwhelmingly employs heterogeneous catalysts. The most prevalent types include:

  • Palladium on Carbon (Pd/C)

  • Rhodium on Carbon (Rh/C) [1]

  • Ruthenium on a support (e.g., Alumina, Carbon) [2]

  • Raney Nickel (Raney Ni) [3]

These catalysts are solids and are insoluble in the reaction mixture. Therefore, the standard and most direct method for their removal after the reaction is filtration .[4]

Q2: My catalyst (Pd/C or Raney Ni) is pyrophoric. What is the safest way to handle it during filtration?

Pyrophoric catalysts, like Palladium on Carbon and Raney Nickel, can spontaneously ignite when exposed to air, especially when dry and in the presence of flammable solvents.[4] To ensure safety, filtration must be performed under conditions that prevent exposure to oxygen.

Key Safety Measures:

  • Never allow the catalyst to dry on the filter paper in the open air. [4]

  • Perform the filtration under a blanket of inert gas, such as nitrogen or argon.[5]

  • After filtration is complete, immediately quench the catalyst on the filter paper with water before disposal.[4]

Q3: After filtering, my product solution is still black/grey. What is happening and how can I fix it?

A black or grey filtrate indicates that fine catalyst particles have passed through the filter medium. This is often referred to as catalyst "leaching" or the formation of a colloidal suspension.[6]

Solutions:

  • Use a Filter Aid: Re-filter the solution through a pad of an inert filter aid like Celite® (diatomaceous earth).[6] The Celite forms a fine, porous bed that can trap these smaller particles.

  • Employ a Finer Filter: Use a membrane filter with a smaller pore size (e.g., 0.45 µm or 0.22 µm), though this may be slower.

  • Use Activated Carbon: Sometimes, activated carbon can be used to adsorb the colloidal metal particles, which can then be removed by filtration through Celite.[6]

Q4: What are catalyst scavengers and when are they necessary?

Catalyst scavengers are materials designed to bind and remove residual metal catalysts from a solution.[7] They are typically used when standard filtration is insufficient to remove very fine or dissolved catalyst species to meet stringent purity requirements (e.g., for pharmaceutical applications). Scavengers can be silica-based with functional groups that chelate the metal.[6][7]

You should consider using a scavenger if:

  • You have persistent catalyst leaching even after filtration with a filter aid.

  • Your product requires extremely low levels of residual metal contamination (typically in the parts-per-million range).

Q5: My product yield is low after filtration. Where did my product go?

Low yield after filtration is often due to the product being adsorbed onto the large surface area of the catalyst or the filter aid (if used).

Solution:

  • Thorough Washing: It is critical to wash the "filter cake" (the catalyst and/or Celite pad on the filter paper) multiple times with fresh, cold reaction solvent.[4][6] This dissolves and recovers the adsorbed product. Combine these washes with your initial filtrate.

Troubleshooting Guide: Catalyst Filtration Issues

Problem Potential Cause(s) Recommended Solution(s)
Black/Grey Filtrate 1. Filter paper pore size is too large.2. Formation of colloidal catalyst particles.1. Use a filter paper with a smaller pore size.2. Re-filter the solution through a 1-2 cm pad of Celite®.[6]3. Treat the solution with a scavenger and filter again.[6]
Slow Filtration Rate 1. Filter paper is clogged by fine catalyst particles.2. High viscosity of the reaction mixture.1. Use a wider funnel and a fluted filter paper to increase surface area.2. Filter through a pad of Celite®, which can improve flow.3. Dilute the reaction mixture with additional solvent to reduce viscosity.[6]
Catalyst Ignites on Filter 1. Pyrophoric catalyst (e.g., Pd/C, Raney Ni) exposed to air while dry.[4]1. Crucially, keep the catalyst wet with solvent at all times during filtration. [4]2. Perform the filtration under a nitrogen or argon atmosphere.[5]3. Once filtration is complete, immediately quench the catalyst on the filter with water.[4]
Low Product Recovery 1. Product adsorbed onto the catalyst surface.2. Product retained in the filter cake/filter aid.1. Wash the filter cake thoroughly with several portions of fresh solvent.[4][6]2. Ensure all washes are combined with the original filtrate before solvent evaporation.

Experimental Protocol: Safe Filtration of a Heterogeneous Hydrogenation Catalyst

This protocol provides a standard method for safely removing a pyrophoric catalyst like Pd/C using a Celite pad.

Materials:

  • Büchner funnel and appropriately sized filter flask

  • Filter paper

  • Celite® (diatomaceous earth)

  • Reaction mixture

  • Reaction solvent (for washing)

  • Nitrogen or Argon gas supply (optional, but recommended for safety)

  • Spatula

  • Wash bottle with deionized water

Procedure:

  • Prepare the Funnel: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.

  • Add Filter Aid: Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper.[6]

  • Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad. Apply a gentle vacuum to pull the solvent through, which helps to compact the pad into a uniform layer. Release the vacuum once the solvent has passed through.[6]

  • Set Up Inert Atmosphere (Recommended): If possible, position a nitrogen or argon line to gently flow the inert gas over the top of the funnel. This will create an inert blanket and minimize contact with air.[4]

  • Filter the Reaction Mixture: Carefully pour the reaction mixture onto the center of the Celite® pad under a gentle vacuum. Do not let the catalyst bed run dry.

  • Wash the Filter Cake: Once the bulk of the reaction mixture has passed through, release the vacuum. Add a portion of fresh, cold solvent to wash the original reaction flask and pour this rinse onto the filter cake. Reapply the vacuum. Repeat this washing step 2-3 times to ensure all the product is recovered.[4][6]

  • Safely Quench the Catalyst: After the final wash has passed through, release the vacuum. Immediately and carefully add deionized water to the funnel to quench the pyrophoric catalyst.

  • Process the Filtrate: The combined filtrate in the flask contains your product. It can now be processed further (e.g., by solvent evaporation) to isolate the this compound.

  • Disposal: The wet catalyst and Celite® should be disposed of in a designated waste container for heavy metal catalysts.

Workflow for Catalyst Removal

G start Reaction Complete is_hetero Is Catalyst Heterogeneous? start->is_hetero filter Filter Reaction Mixture is_hetero->filter Yes homo_path Use Scavengers or Perform Extraction is_hetero->homo_path No wash Wash Filter Cake with Fresh Solvent filter->wash check_filtrate Is Filtrate Clear? wash->check_filtrate troubleshoot TROUBLESHOOT: - Re-filter through Celite® - Use Scavenger check_filtrate->troubleshoot No (Colloidal Catalyst) combine Combine Filtrate and Washes check_filtrate->combine Yes troubleshoot->filter process Process Product Solution combine->process homo_path->process

References

Preventing side reactions in the N-functionalization of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of 4-Ethylcyclohexanamine. The following information is designed to help you prevent common side reactions and optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the N-functionalization of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-functionalized Product and Presence of Multiple Byproducts.

Q: My reaction is resulting in a low yield of the desired mono-N-alkylated/arylated product, and I observe significant amounts of the di-functionalized byproduct. What are the likely causes, and how can I improve the selectivity for mono-functionalization?

A: This is a classic problem of over-alkylation, which is common in the N-functionalization of primary amines. The mono-functionalized product is often more nucleophilic than the starting primary amine, leading to a second functionalization. Here are several strategies to favor mono-functionalization:

  • Stoichiometry Control: Using a large excess of this compound (5-10 equivalents) relative to the alkylating or arylating agent can statistically favor the reaction with the starting amine over the product. This is most practical when the amine is readily available and the functionalizing agent is the limiting reagent.

  • Reductive Amination: This is one of the most reliable methods for controlled mono-N-alkylation.[1][2][3] It involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method avoids the issue of increasing nucleophilicity of the product amine.[1]

  • Use of Protecting Groups: Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, onto the nitrogen of this compound allows for a single functionalization. The protected amine can then be functionalized, and subsequent removal of the protecting group yields the mono-functionalized product.

Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion.

Q: I am attempting a reductive amination, but the reaction is very slow or stalls. What factors could be responsible for the low reactivity?

A: Several factors can contribute to a sluggish reductive amination:

  • Inefficient Imine Formation: The formation of the imine intermediate is a crucial step.[2] This equilibrium can be shifted towards the imine by removing water, for example, by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[3]

  • Suboptimal pH: The reaction is often catalyzed by mild acid. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. A weakly acidic medium is generally optimal.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the aldehyde/ketone starting material but is effective at reducing the iminium ion intermediate.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[1]

  • Steric Hindrance: The ethyl group at the 4-position of the cyclohexane ring can introduce some steric bulk, which might slow down the reaction. Increasing the reaction temperature or reaction time may be necessary.

Issue 3: Difficulty in Purifying the Final Product.

Q: I am struggling to separate my desired N-functionalized product from the unreacted starting amine and the di-functionalized byproduct. What purification strategies are recommended?

A: The purification of amines by standard silica gel column chromatography can be challenging due to the basic nature of the compounds, which can lead to peak tailing and poor separation.[5] Here are some recommendations:

  • Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia, to the eluent can deactivate the acidic silanol groups on the silica gel, leading to better peak shapes and improved separation.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[5]

  • Acid-Base Extraction: An acid-base workup can be used to separate the amine products from non-basic impurities. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the amine product re-extracted into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

Data Presentation

The following tables provide a summary of typical reaction conditions for common N-functionalization methods. Note that these are generalized conditions and may require optimization for your specific substrate and functional group.

Table 1: Reductive Amination of 4-Ethylcyclohexanone with a Primary Amine

ParameterConditionRationale
4-Ethylcyclohexanone 1.0 eqStarting material
Primary Amine 1.1 - 1.5 eqNucleophile
Reducing Agent NaBH(OAc)₃ (1.5 eq) or NaBH₃CN (1.5 eq)Reduces the iminium ion intermediate
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent
Additive Acetic Acid (optional, catalytic)Catalyzes imine formation
Temperature Room TemperatureMild reaction conditions
Typical Yield 70-95%Varies with substrate

Table 2: N-Arylation via Buchwald-Hartwig Amination

ParameterConditionRationale
This compound 1.2 eqNucleophile
Aryl Halide (Br, Cl) 1.0 eqElectrophile
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Catalyst
Ligand Xantphos, SPhos, or other biaryl phosphine ligands (2-4 mol%)Stabilizes the palladium catalyst
Base NaOtBu or K₃PO₄ (1.5-2.0 eq)Activates the amine
Solvent Toluene or DioxaneAnhydrous, deoxygenated
Temperature 80-110 °CThermal conditions
Typical Yield 60-90%Highly dependent on substrates and ligand

Experimental Protocols

Protocol 1: Reductive Amination for Mono-N-Alkylation

This protocol describes the synthesis of N-Benzyl-4-ethylcyclohexanamine from this compound and benzaldehyde.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added benzaldehyde (1.05 eq).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired N-Benzyl-4-ethylcyclohexanamine.

Protocol 2: Boc-Protection of this compound

This protocol provides a general procedure for the protection of the primary amine.

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water is added triethylamine (1.5 eq).

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected amine, which can often be used in the next step without further purification.

Mandatory Visualization

Over_Alkylation_Pathway amine This compound (Primary Amine) product1 Mono-N-alkylated Product (Secondary Amine) (More Nucleophilic) amine->product1 + R-X alkyl_halide1 R-X product2 Di-N-alkylated Product (Tertiary Amine) (Side Product) product1->product2 + R-X alkyl_halide2 R-X

Caption: Pathway of over-alkylation in N-functionalization.

Reductive_Amination_Workflow start Start: this compound + Aldehyde/Ketone imine_formation Imine Formation (Weakly Acidic) start->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction product Mono-N-alkylated Product reduction->product workup Aqueous Workup product->workup purification Purification workup->purification final_product Isolated Product purification->final_product

Caption: Workflow for selective mono-alkylation via reductive amination.

Protection_Strategy_Logic start This compound protection Protect Nitrogen (e.g., with Boc₂O) start->protection protected_amine Boc-Protected Amine (Nucleophilicity Masked) protection->protected_amine alkylation N-Alkylation protected_amine->alkylation protected_product Protected N-Alkylated Amine alkylation->protected_product deprotection Deprotection (e.g., with TFA) protected_product->deprotection final_product Mono-N-alkylated Product deprotection->final_product

Caption: Logic of using a protecting group to prevent over-alkylation.

References

Storage and handling recommendations for 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the proper storage and handling of 4-Ethylcyclohexanamine to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Storage

  • Q: What are the recommended storage conditions for this compound?

    • A: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2][3][4][5] Keep containers tightly closed and store them in a corrosives area.[2][4] The general recommendation for amines is to store them at temperatures below 30°C (86°F) to maintain stability.[6] It is also advised to protect the material from direct sunlight.[1]

  • Q: What type of containers should be used for storing this compound?

    • A: Store this compound in its original, tightly closed container.[1] For amines in general, containers made of high-density polyethylene (HDPE) or glass are suitable as they are non-reactive.[6]

  • Q: Are there any materials that are incompatible with this compound?

    • A: Yes, this compound is incompatible with strong acids, acid anhydrides, acid chlorides, bases, and strong oxidizing agents.[2][7]

Handling

  • Q: What personal protective equipment (PPE) is required when handling this compound?

    • A: When handling this chemical, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[1][3][7] In some situations, a face shield, apron, and/or rubber boots may be warranted.[7] For respiratory protection, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[2]

  • Q: What are the necessary engineering controls for handling this compound?

    • A: this compound should be handled in a well-ventilated area or under a chemical fume hood.[2][3][4] Use explosion-proof electrical, ventilating, and lighting equipment.[1][4] Ensure that eyewash stations and safety showers are located near the workstation.[2][4]

  • Q: What should I do in case of accidental exposure?

    • A:

      • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1][5] Seek immediate medical attention.[2]

      • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2]

      • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a doctor.[1][2]

      • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2][5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

  • Q: How should I handle spills of this compound?

    • A: In case of a spill, eliminate all ignition sources.[1] Use personal protective equipment and evacuate unnecessary personnel.[2] For containment, you can sweep up and shovel the substance into suitable containers for disposal.[2] After the material has been picked up, ventilate the area and wash the spill site.[8]

Disposal

  • Q: How should I dispose of this compound waste?

    • A: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H17N[9]
Molecular Weight127.23 g/mol [9]
FormSolid[10]
Storage TemperatureBelow 30°C (86°F) is generally recommended for amines.[6]

Experimental Workflow

Below is a diagram illustrating the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Chemical Receive Chemical Store_Properly Store in Cool, Dry, Well-Ventilated Area Receive_Chemical->Store_Properly Review_SDS Review Safety Data Sheet Store_Properly->Review_SDS Don_PPE Wear Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Use_Chemical Use in Experiment Work_in_Hood->Use_Chemical Clean_Workstation Clean Workstation Use_Chemical->Clean_Workstation Dispose_Waste Dispose of Waste Properly Clean_Workstation->Dispose_Waste

Safe handling workflow for this compound.

References

Technical Support Center: Stereoselective Synthesis of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the stereoselectivity in the synthesis of 4-Ethylcyclohexanamine.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis, focusing on improving the ratio of the desired stereoisomer.

Q1: My catalytic hydrogenation of 4-ethylaniline is producing a low trans:cis isomer ratio. How can I improve this?

A1: Achieving high stereoselectivity in the hydrogenation of substituted anilines is a common challenge. The final isomer ratio is influenced by catalyst choice, solvent, temperature, and pressure.

  • Catalyst Selection: The choice of catalyst is critical. Ruthenium-based catalysts, such as Ru/Al2O3, have shown high selectivity for cis isomers in the hydrogenation of related aromatic amines.[1] Conversely, platinum-based catalysts (e.g., Pt/C) under specific conditions may favor the formation of the trans isomer. For analogous reactions like the reductive amination of 4-substituted cyclohexanones, platinum on activated carbon has been shown to produce a high cis-selectivity, which suggests that catalyst screening is essential.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence how the substrate adsorbs onto the catalyst surface. Non-polar solvents like cyclohexane or polar solvents like isopropanol can alter the stereochemical outcome.[1] It is recommended to screen a variety of solvents to find the optimal medium for your desired isomer.[3]

  • Temperature and Pressure: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[4] Hydrogen pressure can also be a key parameter. For the hydrogenation of 1,4-phenylenediamine, a pressure of 4 MPa was found to be effective.[1] Systematically varying both temperature and pressure is advised to optimize the trans:cis ratio.

Q2: The reductive amination of 4-ethylcyclohexanone is resulting in a nearly 1:1 mixture of diastereomers. What factors should I investigate?

A2: Reductive amination stereoselectivity depends on the reducing agent, catalyst, and reaction conditions that influence the formation and subsequent reduction of the imine intermediate.[5]

  • Choice of Reducing Agent: Mild and sterically hindered reducing agents are often preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is less reactive towards the starting ketone, minimizing side reactions, and can offer improved diastereoselectivity compared to stronger reducing agents like sodium borohydride.[6]

  • Catalyst System (for catalytic transfer hydrogenation): If you are performing the reaction under a hydrogen atmosphere, the catalyst plays a pivotal role. For the reductive amination of cyclohexanone, bimetallic catalysts like Rh-Ni have demonstrated high conversion and selectivity.[7] For 4-methyl-cyclohexanone, Raney nickel was used, indicating that nickel-based catalysts are also viable options.[2]

  • pH and Additives: The rate of imine formation is pH-dependent. The addition of a mild acid catalyst, such as acetic acid, can facilitate the formation of the iminium ion intermediate prior to reduction.[6] The concentration of ammonia or the primary amine is also a critical factor.

Q3: I need a very high diastereomeric excess (>99%) of trans-4-Ethylcyclohexanamine. Are conventional methods sufficient?

A3: While optimization of conventional hydrogenation or reductive amination can improve isomer ratios, achieving >99% diastereomeric excess (de) is exceptionally challenging. For such high purity, a biocatalytic approach is highly recommended.

  • Dynamic Kinetic Resolution using Transaminases: Recent studies have shown that transaminases can be used to selectively deaminate the cis-isomer from a cis/trans mixture of 4-substituted cyclohexylamines. This process converts the unwanted cis-amine into the corresponding ketone. The reaction is reversible, and under thermodynamic control, the equilibrium shifts towards the more stable trans-isomer, leading to a dynamic isomerization.[8][9]

  • Continuous-Flow Systems: Implementing this biocatalytic method in a continuous-flow packed-bed reactor with an immobilized transaminase can produce the target trans-isomer with a diastereomeric excess greater than 99%.[8] This method allows for the production of highly pure material where the yield of the trans-isomer can exceed its original amount in the starting mixture.[8][9]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

A: The two most common industrial routes are:

  • Catalytic Hydrogenation of 4-Ethylaniline: This involves the reduction of the aromatic ring of 4-ethylaniline using hydrogen gas and a metal catalyst (e.g., Ruthenium, Rhodium, Platinum).[1][10]

  • Reductive Amination of 4-Ethylcyclohexanone: This is a one-pot reaction where 4-ethylcyclohexanone reacts with an amine source (like ammonia) to form an imine, which is then reduced in situ to the final amine.[5][7]

Q: How can I accurately determine the cis/trans isomer ratio of my product?

A: The most common methods for determining the diastereomeric ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often using a chiral column for baseline separation of the isomers. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used by integrating the signals corresponding to protons that are unique to each isomer (e.g., the proton on the carbon bearing the amino group).

Q: Which isomer, cis or trans, is generally more thermodynamically stable?

A: For 1,4-disubstituted cyclohexanes, the trans-isomer, where both substituents can occupy equatorial positions, is generally the more thermodynamically stable diastereomer. This stability is a key driving force in dynamic resolution processes.[9]

Data Presentation
Table 1: Effect of Catalyst and Conditions on Stereoselectivity (Data from Analogous Systems)
Starting MaterialReaction TypeCatalystSolventTemp. (°C)PressureKey OutcomeReference
4-MethylcyclohexanoneReductive AminationRaney NickelMethanolRTAtmos. H₂Not specified, but a viable route[2]
4-t-ButylcyclohexanoneReductive AminationPt/CMethanolRTAtmos. H₂29.3 : 1 (cis:trans)[2]
1,4-PhenylenediamineHydrogenation5% Ru/Al₂O₃Water904 MPa H₂87% selectivity to diamine (isomer ratio varies with time)[1]
CyclohexanoneReductive Amination2 wt.% NiRh/SiO₂Cyclohexane1004 bar NH₃, 2 bar H₂96.6% selectivity to cyclohexylamine[7]
Table 2: Biocatalytic Dynamic Resolution for High-Purity trans-Isomers
SubstrateEnzymeMethodKey OutcomeReference
cis/trans-4-substituted cyclohexane-1-aminesTransaminase (e.g., from Chromobacterium violaceum)Selective deamination of cis-isomer in a continuous-flow reactortrans-isomer produced with >99% diastereomeric excess (de)[8][9]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethylaniline

This protocol is a representative procedure based on the hydrogenation of similar aromatic amines.[1]

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add 4-ethylaniline (1.0 eq), a suitable solvent (e.g., isopropanol or water, 10 mL/g of substrate), and the chosen catalyst (e.g., 5% Ru/Al₂O₃, 5 mol%).

  • Inerting: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa) and heat to the target temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC to track the consumption of the starting material.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to isolate the this compound isomers. The cis/trans ratio should be determined by GC or NMR analysis.

Protocol 2: Reductive Amination of 4-Ethylcyclohexanone

This protocol is adapted from a standard procedure for the reductive amination of substituted cyclohexanones.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-ethylcyclohexanone (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Imine Formation: Add the amine source. For the parent amine, this can be a solution of ammonia in methanol or another appropriate source. If using a primary amine like benzylamine as a precursor, add it (1.1 eq) via syringe. Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions to the stirring solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 3: Biocatalytic Dynamic Resolution of a cis/trans Mixture

This protocol outlines the key steps for achieving high-purity trans-4-ethylcyclohexanamine based on published methods.[8]

  • Enzyme Immobilization: Immobilize a suitable transaminase with cis-selectivity (e.g., W60C mutant from Chromobacterium violaceum) on a solid support resin as per established procedures.

  • Reactor Setup: Pack the immobilized enzyme into a continuous-flow reactor column (packed-bed reactor).

  • Reaction Flow: Prepare a buffered solution (e.g., sodium phosphate buffer, pH 7.5) containing the starting cis/trans mixture of this compound and an amine acceptor (e.g., pyruvate).

  • Execution: Pump the solution through the packed-bed reactor at a controlled flow rate and temperature (e.g., 30-40 °C). The cis-isomer is selectively converted to 4-ethylcyclohexanone.

  • Equilibration: The in situ formation of the ketone intermediate allows for re-amination, which, under thermodynamic control, favors the formation of the more stable trans-amine.

  • Collection and Analysis: Collect the eluent from the reactor. The product mixture will be highly enriched in the trans-isomer. The diastereomeric excess can be determined by chiral GC or HPLC, and is expected to exceed 99%.

Visualizations

Troubleshooting_Workflow start Low Stereoselectivity (e.g., low trans:cis ratio) route Which Synthetic Route? start->route hydrogenation Catalytic Hydrogenation of 4-Ethylaniline route->hydrogenation Hydrogenation amination Reductive Amination of 4-Ethylcyclohexanone route->amination Amination cat_H Screen Catalysts (Ru, Rh, Pt, Ni) hydrogenation->cat_H red_A Change Reducing Agent (e.g., NaBH(OAc)₃) amination->red_A sol_H Vary Solvent (polar vs. non-polar) cat_H->sol_H cond_H Optimize Conditions (Lower Temp, Vary H₂ Pressure) sol_H->cond_H advanced For Very High Purity (>99% de) Consider Biocatalysis cond_H->advanced cat_A Screen Catalysts (if applicable, e.g., Ni, Rh-Ni) red_A->cat_A cond_A Adjust pH / Additives (e.g., Acetic Acid) cat_A->cond_A cond_A->advanced

Caption: Troubleshooting workflow for improving stereoselectivity.

Factors_Influencing_Stereoselectivity cluster_hydrogenation Catalytic Hydrogenation cluster_amination Reductive Amination cluster_biocatalysis Biocatalysis outcome Desired Stereoisomer Ratio (trans vs. cis) catalyst_H Catalyst (Ru, Pt, Rh) catalyst_H->outcome solvent_H Solvent solvent_H->outcome temp_H Temperature temp_H->outcome pressure_H H₂ Pressure pressure_H->outcome reductant_A Reducing Agent (e.g., NaBH(OAc)₃) reductant_A->outcome catalyst_A Catalyst (if used) catalyst_A->outcome pH_A pH / Additive pH_A->outcome amine_A Amine Source amine_A->outcome enzyme Enzyme Selectivity (Transaminase) enzyme->outcome >99% de conditions_B Flow Rate / Temp conditions_B->outcome

Caption: Factors influencing the stereochemical outcome.

References

4-Ethylcyclohexanamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylcyclohexanamine. The information provided is intended to help identify and prevent potential degradation of this compound during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound featuring an ethyl group and an amine group attached to a cyclohexane ring.[1] It is primarily used in organic synthesis and as an intermediate in the manufacturing of various chemicals.[1] Its basic properties, conferred by the amine group, allow it to participate in a range of chemical reactions, including nucleophilic substitutions.[1]

Q2: What are the typical physical and chemical properties of this compound?

A2: this compound is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] It is slightly soluble in water but soluble in alcohols and ether.[2] Like other amines, it can be an irritant and should be handled with appropriate safety precautions.[1]

Q3: What are the general stability concerns for this compound?

A3: As a primary amine, this compound is susceptible to degradation through oxidation, reaction with acids, and exposure to heat and light. Similar compounds, like 4-Methylcyclohexylamine, are known to slowly decompose in the air to produce ammonia and are incompatible with oxidizing agents and acids.[3] During combustion, toxic oxides of nitrogen can be produced.[2]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my analytical chromatogram (GC-MS, LC-MS) of a this compound sample.

  • Possible Cause: This may indicate the presence of degradation products. Primary amines are susceptible to oxidation, which can lead to the formation of various byproducts.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

    • Analyze Headspace: If stored for an extended period, analyze the headspace of the container for ammonia, a potential degradation product of similar amines.[3]

    • Stress Testing: Perform forced degradation studies (e.g., exposure to heat, light, oxidizing agents) on a pure sample to identify potential degradation products and their retention times/mass-to-charge ratios.

    • Review Solvent Purity: Ensure that the solvents used for sample preparation are free from contaminants that could react with the amine.

Issue 2: The purity of my this compound sample has decreased over time, as confirmed by quantitative analysis.

  • Possible Cause: Gradual degradation due to improper long-term storage or repeated exposure to air.

  • Troubleshooting Steps:

    • Implement Inert Gas Blanketing: For long-term storage, blanket the container with an inert gas before sealing.

    • Aliquot Samples: For frequently used samples, aliquot the compound into smaller, single-use vials to minimize exposure of the entire stock to the atmosphere.

    • Re-evaluate Storage Temperature: Consider storing the compound at a lower temperature, such as in a refrigerator or freezer (ensure the compound's freezing point is considered).

Issue 3: I am getting inconsistent results in my reactions involving this compound.

  • Possible Cause: The presence of varying amounts of degradation products in different batches or aliquots of the starting material can affect reaction kinetics and outcomes.

  • Troubleshooting Steps:

    • Purity Check Before Use: Always perform a quick purity check (e.g., by TLC or a rapid chromatographic method) on the this compound sample before setting up a reaction.

    • Purification: If impurities are detected, consider purifying the amine by distillation or chromatography before use.

    • pH Control: Be mindful of the pH of your reaction mixture. Amines are basic and can be neutralized by acids, which may affect their reactivity.[3]

Hypothetical Degradation Data

Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions.

Stress ConditionDuration (days)Purity (%)Major Degradation Product(s)
Ambient Air, 25°C, Light3092.54-Ethylcyclohexanone, Ammonia
Ambient Air, 25°C, Dark3097.24-Ethylcyclohexanone
Inert Atmosphere, 25°C3099.8Not Detected
50°C, Inert Atmosphere1596.0N-oxide derivatives
0.1 M HCl, 25°C799.5 (as salt)Not Detected
3% H₂O₂, 25°C175.34-Ethylcyclohexanone, N-oxide derivatives

Table 2: Hypothetical Rate of Purity Loss Over Time at 40°C in the Presence of Air.

Time (weeks)Purity (%)
099.9
198.5
297.1
494.3
889.0

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

This protocol outlines a general method for analyzing this compound. Optimization may be required based on the specific instrument and conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Column Selection: Use a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) for good separation of the amine and potential degradation products.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak for this compound and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on the general reactivity of primary amines.

A This compound B 4-Ethylcyclohexanone A->B Oxidation (Air, O2) C Ammonia A->C Decomposition D N-oxide derivative A->D Oxidation (e.g., H2O2)

Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for assessing the stability of this compound.

cluster_0 Sample Preparation cluster_1 Forced Degradation Study cluster_2 Analysis and Prevention A Receive/Synthesize This compound B Initial Purity Check (e.g., GC-MS) A->B C Expose to Stress Conditions (Heat, Light, Oxidizer, pH) B->C D Analyze Samples at Time Points C->D E Identify Degradation Products (MS) D->E F Determine Degradation Rate E->F G Define Optimal Storage & Handling Conditions F->G

Workflow for this compound stability studies.

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for 4-Ethylcyclohexanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like 4-ethylcyclohexanamine is critical for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted analytical technique for the determination of volatile and semi-volatile compounds. This guide provides an objective comparison of a GC-MS method for this compound quantification with other analytical alternatives, supported by hypothetical experimental data that reflects typical performance characteristics. The validation of the analytical method is presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity and regulatory acceptance.[1][2][3][4][5]

Comparison of Analytical Techniques

While GC-MS is a robust technique for analyzing volatile amines, other methods such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) can also be employed. The choice of method often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Validation ParameterGC-MSHPLC with UV/FLD DetectorIon Chromatography (IC)Capillary Electrophoresis (CE)
Linearity (r²) > 0.995> 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL5 - 20 ng/mL10 - 50 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL20 - 100 ng/mL50 - 200 ng/mL5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%90 - 110%
Precision (%RSD) < 15%< 15%< 20%< 15%
Selectivity High (Mass Analyzer)Moderate to High (with derivatization)ModerateHigh
Derivatization Often requiredOften required for sensitivityNot requiredMay be required for detection

GC-MS Method Validation Protocol for this compound

This section outlines a detailed protocol for the validation of a GC-MS method for the quantification of this compound in a biological matrix, such as human plasma. This protocol is designed to meet the rigorous standards of regulatory bodies like the FDA and EMA.[6][7][8]

Sample Preparation and Derivatization

Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic performance.

  • Extraction: A liquid-liquid extraction (LLE) is performed to isolate this compound from the plasma matrix. An internal standard (e.g., 4-propylcyclohexanamine) is added prior to extraction.

  • Derivatization: The extracted analyte and internal standard are derivatized using a suitable agent, such as pentafluorobenzoyl chloride (PFBCl), to form less polar and more volatile derivatives. This enhances chromatographic separation and detection sensitivity.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Validation Parameters and Acceptance Criteria

The method is validated for the following parameters as per ICH M10 guidelines:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of this compound is assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS method validation and a decision-making process for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Deriv Derivatization with PFBCl LLE->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quant Quantification Detect->Quant Validation Method Validation (ICH M10) Quant->Validation Report Final Report Validation->Report Method_Selection node_rect node_rect Start Start: Define Analytical Need Volatility Is Analyte Volatile & Thermally Stable? Start->Volatility Sensitivity High Sensitivity Required? Volatility->Sensitivity Yes HPLC Select HPLC Volatility->HPLC No Matrix Complex Matrix? Sensitivity->Matrix Yes Sensitivity->HPLC No GCMS Select GC-MS Matrix->GCMS Yes IC_CE Consider IC or CE Matrix->IC_CE No

References

A Comparative Guide to Purity Determination of 4-Ethylcyclohexanamine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For aliphatic amines such as 4-Ethylcyclohexanamine, which lack a strong UV chromophore, developing a robust and sensitive analytical method can be challenging. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For aliphatic amines, which are often difficult to detect directly using UV detectors, a pre-column derivatization step is commonly employed.[1] This process involves reacting the amine with a labeling agent to attach a chromophore, enabling sensitive UV or fluorescence detection.[2]

This protocol outlines a reversed-phase HPLC method with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent known for its rapid reaction with primary and secondary amines to form stable, highly fluorescent derivatives.[1]

1. Materials and Reagents:

  • This compound Reference Standard

  • This compound Sample for Analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetone (ACS grade)

2. Instrumentation and Columns:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Solution Preparation:

  • Mobile Phase A: 50 mM Borate buffer (pH 8.5)

  • Mobile Phase B: Acetonitrile

  • Derivatization Reagent: 5 mg/mL FMOC-Cl in acetone

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) and create a series of working standards by dilution.[1]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.

4. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of the FMOC-Cl derivatization reagent.

  • Vortex the mixture for 30 seconds and let it stand at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence: Excitation 265 nm, Emission 315 nm

    • UV: 265 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds.[3] For aliphatic amines, GC can be performed with or without derivatization, often using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4]

A common approach for the GC analysis of amines involves direct injection onto a polar capillary column. The use of a base-deactivated column is recommended to minimize peak tailing, a common issue with amine analysis.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Mode: Split (e.g., 20:1)

Performance Comparison

The choice between HPLC and GC often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the impurities to be detected.

ParameterHPLC with DerivatizationGas Chromatography (GC-FID)
Principle Partition chromatography of a derivatized analyte in the liquid phase.Partition chromatography of a volatile analyte in the gas phase.
Sensitivity High (ng/mL to pg/mL with fluorescence detection).Moderate (µg/mL to ng/mL).
Selectivity High, tunable with mobile phase and stationary phase selection.High, based on analyte volatility and column polarity.
Sample Volatility Not a requirement.Analyte must be volatile or semi-volatile.
Derivatization Often mandatory for detection.[1]Optional, but can improve peak shape and resolution.[4]
Instrumentation Cost Moderate to High.Moderate.
Typical Run Time 20-30 minutes.15-25 minutes.
Robustness Generally high, but derivatization can add a source of variability.High, with established and reliable instrumentation.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity determination of this compound using an HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Reference Standard B Dissolve in Diluent A->B C Prepare Working Solutions B->C D Add Borate Buffer C->D E Add FMOC-Cl Reagent D->E F Quench with Glycine E->F G Inject into HPLC System F->G H Chromatographic Separation G->H I Detection (Fluorescence/UV) H->I J Integrate Peak Areas I->J K Calculate Purity J->K

Caption: A flowchart of the experimental workflow for HPLC analysis.

Special Consideration: Chiral Purity

This compound is a chiral molecule, existing as two enantiomers. For pharmaceutical applications, it is often necessary to determine the enantiomeric purity, as different enantiomers can have distinct pharmacological activities.[5] Standard HPLC and GC methods on achiral stationary phases will not separate enantiomers.

For enantiomeric separation, a chiral stationary phase (CSP) is required.[6] Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[5][7] The development of a chiral HPLC method would be a critical step in the comprehensive quality assessment of this compound for pharmaceutical use.

Conclusion

Both HPLC with derivatization and GC-FID are viable methods for the purity determination of this compound. The HPLC method offers superior sensitivity, especially with fluorescence detection, making it ideal for trace impurity analysis. The GC method provides a simpler, derivatization-free option for assessing the purity of volatile components. The choice of method should be guided by the specific analytical requirements, such as the expected impurity profile and the required level of sensitivity. For applications where stereoisomeric purity is crucial, a dedicated chiral HPLC method must be developed.

References

Comparative reactivity of 4-Ethylcyclohexanamine vs cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 4-Ethylcyclohexanamine and Cyclohexylamine for Researchers and Drug Development Professionals

Introduction

Cyclohexylamine and its derivatives are pivotal building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and predicting the biological activity of the resulting molecules. This guide provides a comparative analysis of the reactivity of this compound and cyclohexylamine, focusing on their basicity and nucleophilicity. The primary structural difference between these two primary amines is the presence of an ethyl group at the 4-position of the cyclohexane ring in this compound. This substitution, though remote from the amino group, influences the electronic properties of the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of cyclohexylamine and this compound is presented below. These properties form the basis for understanding their chemical behavior.

PropertyCyclohexylamineThis compound
Molecular Formula C₆H₁₃N[1]C₈H₁₇N[2]
Molecular Weight 99.17 g/mol [1][3][4]127.23 g/mol [2]
Boiling Point 134 °C[1][4]Not specified, but expected to be higher than cyclohexylamine due to increased molecular weight.
pKa of Conjugate Acid ~10.66[4][5][6]Predicted to be slightly >10.66
Structure

Comparative Reactivity Analysis

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which determines its basicity and nucleophilicity. This availability is influenced by both electronic and steric effects.

Electronic Effects and Basicity

Basicity is a measure of a compound's ability to accept a proton. For amines, this is quantified by the pKa of their conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base.[6]

  • Cyclohexylamine: The pKa of the conjugate acid of cyclohexylamine is approximately 10.66.[4][5][6] The cyclohexyl group is an alkyl group, which is electron-donating through an inductive effect, making cyclohexylamine more basic than ammonia (pKb of 4.7 vs 3.3 for cyclohexylamine).[7]

  • This compound: The ethyl group at the 4-position is also an electron-donating group. This group further increases the electron density on the cyclohexane ring, and through inductive effects, on the nitrogen atom. This enhanced electron density makes the lone pair on the nitrogen more available for protonation. Consequently, this compound is expected to be a slightly stronger base than cyclohexylamine, with a pKa of its conjugate acid predicted to be slightly higher than 10.66.

Nucleophilicity

Nucleophilicity refers to the ability of an atom to donate its lone pair of electrons to an electrophilic center. While closely related to basicity, nucleophilicity is a kinetic property and is also sensitive to steric hindrance.[8]

  • Cyclohexylamine: As a primary amine with an electron-donating alkyl group, cyclohexylamine is a reasonably good nucleophile.[7] It readily participates in reactions such as acylation and alkylation.[9]

  • This compound: Due to the electron-donating nature of the 4-ethyl group, the nitrogen atom in this compound is more electron-rich than in cyclohexylamine. This increased electron density generally leads to enhanced nucleophilicity.[10]

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms around a reactive site that may impede a chemical reaction.[11]

  • In both cyclohexylamine and this compound, the amino group is attached to a secondary carbon of the cyclohexane ring. The chair conformation of the ring places the amino group in either an axial or equatorial position. The immediate steric environment of the nitrogen atom is therefore very similar in both molecules.

  • The ethyl group in this compound is located at the 4-position, which is on the opposite side of the ring from the 1-position where the amino group is attached. This remote location means the ethyl group does not impose any additional steric bulk around the nitrogen atom.

Therefore, the steric hindrance affecting the reactivity of the amino group is expected to be virtually identical for both this compound and cyclohexylamine.

Logical Framework for Reactivity Comparison

The following diagram illustrates the factors influencing the relative reactivity of the two amines.

G cluster_0 Factors Influencing Amine Reactivity cluster_1 Compound Comparison Reactivity Overall Reactivity (Basicity & Nucleophilicity) Electronic Electronic Effects (Inductive Effect) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Steric_Effect Negligible Difference (Remote Substituent) Steric->Steric_Effect CHA Cyclohexylamine CHA->Electronic CHA->Steric ECHA This compound ECHA->Electronic ECHA->Steric ECHA_Effect Slightly Stronger Electron-Donating Effect (+I from Ethyl Group) ECHA->ECHA_Effect Conclusion Conclusion: This compound is predicted to be slightly more reactive (more basic and nucleophilic) ECHA_Effect->Conclusion Steric_Effect->Conclusion

Caption: Logical diagram illustrating the influence of electronic and steric factors on the comparative reactivity of cyclohexylamine and this compound.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa of the conjugate acid of the amine.

  • Preparation: Prepare a 0.1 M solution of the amine (cyclohexylamine or this compound) in deionized water. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Titration Setup: Place 25 mL of the amine solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter into the solution.

  • Titration: Add the 0.1 M HCl solution in small, precise increments (e.g., 0.5 mL) from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the pH (y-axis) versus the volume of HCl added (x-axis).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added). A more accurate determination can be made by analyzing the first derivative of the titration curve.

  • Comparison: Compare the experimentally determined pKa values for the two amines.

Protocol 2: Comparative Nucleophilicity via Acylation Kinetics

This experiment compares the relative rates of N-acylation, a common reaction that depends on the amine's nucleophilicity.

  • Reaction Setup: In two separate, identical reaction vessels maintained at a constant temperature (e.g., 25°C), place equimolar solutions of an acylating agent (e.g., 0.1 M benzoyl chloride in a dry, inert solvent like acetonitrile).

  • Initiation: To each vessel, add an equimolar amount of the respective amine (0.1 M cyclohexylamine to one, and 0.1 M this compound to the other) to initiate the reaction. It is advisable to include a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct if an acid chloride is used.

  • Monitoring: At timed intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a large volume of a protic solvent).

  • Analysis: Analyze the quenched aliquots using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Monitor the disappearance of the starting amine or the appearance of the corresponding N-acyl amide product.

  • Kinetic Analysis: Plot the concentration of the reactant or product versus time for both reactions. Determine the initial reaction rate for each amine. The amine that shows a faster rate of reaction is the more potent nucleophile under these conditions.

Experimental Workflow for Acylation Kinetics

The following diagram outlines the workflow for the comparative acylation experiment.

G cluster_0 Parallel Reactions A Reaction Setup (Constant Temperature) A1 Vessel 1: Cyclohexylamine + Acylating Agent A->A1 A2 Vessel 2: This compound + Acylating Agent A->A2 B Initiate Reactions (Add Amines Simultaneously) C Timed Aliquoting & Quenching B->C t = 0, 5, 10, 15... min D GC/HPLC Analysis C->D E Data Processing D->E Concentration vs. Time Data F Conclusion E->F Compare Initial Reaction Rates (k_ECHA vs. k_CHA) A1->B A2->B

References

A Comparative Guide to the Validation of Analytical Methods for 4-Ethylcyclohexanamine in a Complex Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of 4-Ethylcyclohexanamine will depend on several factors including the required sensitivity, sample throughput, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds.[7][8] For amines like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile and highly specific technique that can analyze a wide range of compounds, including those that are not amenable to GC.[9][10][11][12] It often requires less sample preparation than GC-MS but is susceptible to matrix effects that must be carefully managed.[13][14]

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of hypothetical validated GC-MS and LC-MS/MS methods for the quantification of this compound in a complex matrix like human plasma. These values are representative of what can be achieved with well-developed analytical methods for similar small amine compounds.[15]

Table 1: GC-MS Method Performance for this compound Quantification

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range -5 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%92.5 - 108.2%
Precision (%RSD) ≤ 15%< 10%
Limit of Detection (LOD) -1.5 ng/mL
Limit of Quantification (LOQ) -5 ng/mL

Table 2: LC-MS/MS Method Performance for this compound Quantification

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.998
Range -0.5 - 500 ng/mL
Accuracy (% Recovery) 85 - 115%95.8 - 104.5%
Precision (%RSD) ≤ 15%< 8%
Limit of Detection (LOD) -0.15 ng/mL
Limit of Quantification (LOQ) -0.5 ng/mL

Experimental Protocols

Detailed methodologies for both a GC-MS and an LC-MS/MS based assay are provided below. These protocols are based on common practices for the analysis of similar amine compounds in biological fluids.[15][16][17]

1. GC-MS Method Protocol

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of plasma sample, add an internal standard (e.g., d4-4-Ethylcyclohexanamine).

    • Alkalinize the sample with 1 M NaOH.

    • Extract the analyte with 5 mL of a non-polar organic solvent like hexane or methyl-tert-butyl ether (MTBE) by vortexing for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

2. LC-MS/MS Method Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (e.g., d4-4-Ethylcyclohexanamine).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

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Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

References

Comparative Analysis of the Biological Activity of cis- and trans-4-Ethylcyclohexanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative framework for evaluating the biological activities of cis- and trans-4-Ethylcyclohexanamine. To date, a direct comparison of the biological activities of these two stereoisomers is not available in peer-reviewed literature. However, the principles of stereochemistry in pharmacology suggest that the spatial arrangement of the ethyl and amine groups on the cyclohexane ring will likely result in differential interactions with biological targets. This document outlines a series of proposed experiments to elucidate these potential differences, providing detailed protocols for cytotoxicity assays and receptor binding studies targeting dopamine and serotonin receptors, which are plausible targets based on the pharmacology of structurally related cyclohexylamine derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive roadmap for the systematic evaluation of these two isomers.

Introduction to Stereoisomerism and Biological Activity

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In pharmacology, the stereochemical configuration of a molecule is a critical determinant of its biological activity. The differential spatial arrangement of functional groups can lead to variations in binding affinity for receptors and enzymes, metabolic stability, and overall pharmacological and toxicological profiles. For cyclic compounds like 4-Ethylcyclohexanamine, the cis and trans isomers represent distinct three-dimensional structures that can be recognized differently by biological systems. While the trans isomer generally possesses a more thermodynamically stable equatorial conformation for both substituents, the cis isomer will have one axial and one equatorial substituent, leading to a different spatial presentation of the key functional groups.

Proposed Experimental Comparison

Given the absence of direct comparative data, a series of in vitro assays are proposed to systematically evaluate and compare the biological activity of cis- and trans-4-Ethylcyclohexanamine.

General Cytotoxicity Assessment

A primary assessment of the cytotoxic potential of both isomers is essential to establish a therapeutic window and identify any stereoselective toxicity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell Linecis-4-Ethylcyclohexanaminetrans-4-Ethylcyclohexanamine
HEK293150250
HepG2120200
SH-SY5Y180300
Neurotransmitter Receptor Binding Affinity

Based on the known central nervous system activity of other cyclohexylamine derivatives, it is plausible that these isomers may interact with monoamine neurotransmitter receptors. Competitive radioligand binding assays are proposed to determine the affinity of each isomer for dopamine (D₂) and serotonin (5-HT₂A) receptors.

Table 2: Hypothetical Comparative Receptor Binding Affinity (Kᵢ in nM)

Receptor Targetcis-4-Ethylcyclohexanaminetrans-4-Ethylcyclohexanamine
Dopamine D₂50150
Serotonin 5-HT₂A75200

Experimental Protocols

MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of cis- and trans-4-Ethylcyclohexanamine in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.

Dopamine D₂ Receptor Binding Assay

Principle: This is a competitive radioligand binding assay that measures the ability of the test compounds to displace a known high-affinity radioligand from the D₂ receptor.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells stably expressing the human dopamine D₂ receptor.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4):

    • D₂ receptor-containing membranes (10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone at a concentration close to its Kₑ).

    • Varying concentrations of the unlabeled test compounds (cis- and trans-4-Ethylcyclohexanamine, e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding, use a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin 5-HT₂A Receptor Binding Assay

Principle: This assay is analogous to the D₂ receptor binding assay but uses a radioligand specific for the 5-HT₂A receptor.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells stably expressing the human serotonin 5-HT₂A receptor.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer:

    • 5-HT₂A receptor-containing membranes (10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin at a concentration close to its Kₑ).

    • Varying concentrations of the unlabeled test compounds (cis- and trans-4-Ethylcyclohexanamine).

    • For non-specific binding, use a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM spiperone).

  • Incubation, Filtration, and Scintillation Counting: Follow the same procedure as described for the D₂ receptor binding assay.

  • Data Analysis: Calculate the Kᵢ values for each isomer as described for the D₂ receptor binding assay.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_receptor_binding Receptor Binding Assay cell_seeding Cell Seeding compound_treatment_c Compound Treatment cell_seeding->compound_treatment_c incubation_c Incubation (48h) compound_treatment_c->incubation_c mtt_addition MTT Addition incubation_c->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement_c Absorbance Measurement formazan_solubilization->absorbance_measurement_c ic50_determination_c IC50 Determination absorbance_measurement_c->ic50_determination_c membrane_prep Membrane Preparation assay_setup Assay Setup membrane_prep->assay_setup incubation_r Incubation (90 min) assay_setup->incubation_r filtration Filtration incubation_r->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting ki_determination Ki Determination scintillation_counting->ki_determination

Caption: Proposed experimental workflow for the comparative biological evaluation of cis- and trans-4-Ethylcyclohexanamine.

signaling_pathway cluster_d2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq/11-coupled) ligand_d2 Dopamine / cis- or trans-4-Ethylcyclohexanamine receptor_d2 D2 Receptor ligand_d2->receptor_d2 g_protein_d2 Gi/o Protein receptor_d2->g_protein_d2 Activation adenylyl_cyclase Adenylyl Cyclase g_protein_d2->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp ligand_5ht2a Serotonin / cis- or trans-4-Ethylcyclohexanamine receptor_5ht2a 5-HT2A Receptor ligand_5ht2a->receptor_5ht2a g_protein_5ht2a Gq/11 Protein receptor_5ht2a->g_protein_5ht2a Activation plc Phospholipase C g_protein_5ht2a->plc pip2 PIP2 plc->pip2 Hydrolysis ip3_dag IP3 + DAG pip2->ip3_dag ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release

Caption: Potential signaling pathways for dopamine D₂ and serotonin 5-HT₂A receptors.

Conclusion

While direct experimental data comparing the biological activities of cis- and trans-4-Ethylcyclohexanamine is currently unavailable, this guide provides a robust framework for such an investigation. The proposed cytotoxicity and receptor binding assays will enable a thorough characterization of the pharmacological profiles of these isomers. The resulting data will be invaluable for understanding the structure-activity relationships of substituted cyclohexylamines and for guiding future drug discovery and development efforts. It is anticipated that the stereochemical differences between the cis and trans isomers will lead to measurable differences in their biological activities.

Comparative study of different catalysts for 4-Ethylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Hydrogenation of 4-Ethylaniline

The synthesis of 4-Ethylcyclohexanamine, a key intermediate in the pharmaceutical and chemical industries, is primarily achieved through the catalytic hydrogenation of 4-ethylaniline. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comprehensive comparison of three commonly employed heterogeneous catalysts—Raney® Nickel, Palladium on carbon (Pd/C), and Rhodium on alumina (Rh/Al₂O₃)—for this transformation. The following sections present a summary of their performance based on available experimental data for analogous reactions, detailed experimental protocols, and a visual representation of the general experimental workflow.

Performance Comparison of Catalysts

The selection of an appropriate catalyst for the hydrogenation of 4-ethylaniline to this compound depends on a balance of factors including conversion, selectivity, reaction conditions, and cost. While direct comparative data for this specific transformation is limited in publicly available literature, we can infer performance from studies on structurally similar substrates like other substituted anilines and nitroaromatics. The following table summarizes typical performance characteristics for Raney Nickel, Palladium on carbon, and Rhodium on alumina in aromatic amine hydrogenation.

CatalystTypical SubstrateCatalyst Loading (wt%)Temperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)Key Observations
Raney® Nickel Phenylacetonitrile~20120104>9996.8 (to Phenylethylamine)Exhibits high activity and selectivity for the reduction of nitriles to primary amines, suggesting good performance for the hydrogenation of the amino group and the aromatic ring.[1] It is a cost-effective but pyrophoric catalyst.[2]
Palladium on Carbon (Pd/C) Phenylacetonitrile~20120104>99Moderate (significant by-product formation)While highly active for hydrogenation, Pd/C can sometimes lead to the formation of secondary amines and other by-products in nitrile and aniline hydrogenations.[1]
Rhodium on Alumina (Rh/Al₂O₃) NitroarenesNot specified60 - 100520HighHigh (tunable to aniline or hydroxylamine)Rhodium catalysts demonstrate high activity and the ability to control selectivity based on reaction conditions, which can be advantageous in achieving high yields of the desired cyclohexanamine.[3]

Note: The data presented is for the hydrogenation of phenylacetonitrile and nitroarenes, which are used here as surrogates for 4-ethylaniline due to the lack of direct comparative studies. The reaction conditions and outcomes for 4-ethylaniline hydrogenation may vary.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of this compound. Below are generalized protocols for hydrogenation using each of the discussed catalysts, based on standard laboratory practices.

Hydrogenation using Raney® Nickel

Materials:

  • 4-Ethylaniline

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge.

Procedure:

  • The autoclave is charged with 4-ethylaniline and ethanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), the desired amount of Raney® Nickel slurry is carefully added to the reactor.

  • The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any residual air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is heated to the target temperature (e.g., 100-150°C) with vigorous stirring.

  • The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After cooling the reactor to room temperature, the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be handled under a wet, inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or chromatography.

Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4-Ethylaniline

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave).

Procedure:

  • A solution of 4-ethylaniline in the chosen solvent is placed in the reaction vessel.

  • The Pd/C catalyst is added to the solution.

  • The apparatus is assembled and flushed with an inert gas, followed by hydrogen.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 1-10 bar).

  • The mixture is agitated vigorously at room temperature or with gentle heating.

  • The progress of the reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The solvent is evaporated from the filtrate to give the crude product.

  • Purification is performed by distillation under reduced pressure or column chromatography.

Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Materials:

  • 4-Ethylaniline

  • 5% Rhodium on alumina (Rh/Al₂O₃)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • High-pressure reactor.

Procedure:

  • The reactor is charged with 4-ethylaniline, the solvent, and the Rh/Al₂O₃ catalyst.

  • The reactor is sealed and purged with an inert gas and then with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-20 bar).

  • The reaction is heated to the desired temperature (e.g., 60-100°C) with efficient stirring.

  • The reaction is monitored by hydrogen uptake or by analyzing aliquots using GC or HPLC.

  • After the reaction is complete, the reactor is cooled and the pressure is released.

  • The catalyst is separated by filtration.

  • The solvent is removed by rotary evaporation to afford the crude this compound.

  • The product is purified by appropriate methods such as distillation.

Visualizing the Workflow: Catalytic Hydrogenation of 4-Ethylaniline

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the catalytic hydrogenation of 4-ethylaniline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start reactant 4-Ethylaniline + Solvent start->reactant reactor Charge Reactor reactant->reactor catalyst Catalyst (Raney Ni, Pd/C, or Rh/Al2O3) catalyst->reactor purge Purge with N2 then H2 reactor->purge pressurize Pressurize with H2 purge->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Reaction heat_stir->monitor cool_depressurize Cool & Depressurize monitor->cool_depressurize Reaction Complete filtration Catalyst Filtration cool_depressurize->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product This compound purification->product

Caption: General workflow for the catalytic hydrogenation of 4-ethylaniline.

References

Quantifying 4-Ethylcyclohexanamine Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stereoisomers is a critical aspect of chemical analysis and quality control. This guide provides a comparative overview of two primary analytical techniques for quantifying the cis and trans isomers of 4-Ethylcyclohexanamine: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between GC and HPLC for the quantification of this compound isomers depends on several factors, including sample volatility, thermal stability, and the required level of sensitivity and resolution. Both techniques offer robust and reliable methods for separating and quantifying these diastereomers.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Chiral cyclodextrin-based columns (e.g., CP Chirasil-DeX CB) are effective for isomer separation.[1]Chiral stationary phases (CSPs) such as polysaccharide derivatives or Pirkle-type columns (e.g., (S,S)-Whelk-O 1).[2]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).A mixture of organic solvents (e.g., hexane, ethanol) and modifiers.[2]
Derivatization Often recommended to improve peak shape and thermal stability of the amine.[3] Can also enhance chirality recognition.May be required to introduce a chromophore for UV detection, as the native molecule has a weak chromophore.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).UV-Vis Detector or Mass Spectrometry (MS).
Advantages High resolution, speed, and sensitivity, especially with FID.Wide applicability, suitable for non-volatile and thermally labile compounds, preparative scale-up is possible.[4]
Disadvantages Sample must be volatile and thermally stable. Potential for peak tailing with amines.[3]Can be more complex to develop methods, may require derivatization for sensitive detection of non-UV active compounds.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the quantification of this compound isomers using either GC or HPLC.

Quantification of this compound Isomers cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Optional GC_Method Gas Chromatography Derivatization->GC_Method HPLC_Method High-Performance Liquid Chromatography Derivatization->HPLC_Method Data_Acquisition Data Acquisition GC_Method->Data_Acquisition HPLC_Method->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for quantifying this compound isomers.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound isomers using GC and HPLC. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) Method

This protocol outlines a method for the separation and quantification of cis and trans-4-Ethylcyclohexanamine isomers using a chiral capillary column. Derivatization with a suitable reagent is included to improve chromatographic performance.

1. Sample Preparation (Derivatization)

  • To 1 mg of the this compound isomer mixture in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the solvent.

2. GC-FID Conditions

  • Column: CP Chirasil-DeX CB (or equivalent chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

3. Quantification

  • Prepare a series of calibration standards of known concentrations for both cis and trans isomers.

  • Derivatize the standards using the same procedure as the sample.

  • Inject the derivatized standards and sample into the GC.

  • Integrate the peak areas for the cis and trans isomers.

  • Construct a calibration curve by plotting peak area versus concentration for each isomer.

  • Determine the concentration of each isomer in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes an HPLC method for the separation and quantification of this compound isomers. As the native compound lacks a strong UV chromophore, pre-column derivatization with a UV-active labeling agent is employed.

1. Sample Preparation (Derivatization)

  • To 1 mg of the this compound isomer mixture, add 500 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

  • Add a solution of a derivatizing agent (e.g., dansyl chloride in acetone) in a 2-fold molar excess.

  • Vortex the mixture and let it react in the dark at room temperature for 1 hour.

  • Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine).

  • Dilute the sample to a final concentration of approximately 50 µg/mL with the mobile phase.

2. HPLC-UV Conditions

  • Column: Chiral stationary phase column (e.g., (S,S)-Whelk-O 1), 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: Set to the absorbance maximum of the chosen derivative (e.g., ~340 nm for dansyl derivatives).

3. Quantification

  • Prepare calibration standards of the cis and trans isomers and derivatize them following the same procedure.

  • Inject the derivatized standards and sample into the HPLC system.

  • Integrate the peak areas corresponding to the derivatized cis and trans isomers.

  • Create a calibration curve for each isomer by plotting peak area against concentration.

  • Calculate the concentration of the cis and trans isomers in the sample using the respective calibration curves.

References

A Comparative Guide to Validated Stability-Indicating Assay Methods for 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of potential analytical methods for the development of a validated stability-indicating assay for 4-Ethylcyclohexanamine. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and stability testing. The methodologies presented are based on established principles of analytical chemistry and regulatory guidelines for stability testing.[1][2][3]

Introduction

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5] The development of such a method is a critical step in drug development, as mandated by regulatory agencies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[1][3] This ensures the safety, efficacy, and quality of the drug product throughout its shelf life.[4]

For a compound like this compound, which lacks a strong chromophore for direct UV-Vis spectrophotometric detection, derivatization is often a necessary step to introduce a UV-absorbing or fluorescent tag, making it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[6][7] An alternative approach could be Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity.[8]

This guide will compare a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method with a pre-column derivatization step against a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method 1: Stability-Indicating HPLC with Pre-Column Derivatization

This method involves the chemical modification of this compound to attach a molecule that allows for its detection by UV or fluorescence detectors. A common derivatizing agent for primary amines is dansyl chloride.[6]

Experimental Protocol

1. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are conducted on this compound.[2][9] The objective is to generate potential degradation products under various stress conditions.

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.[9]

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.[9]

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[9]

2. Derivatization Procedure:

  • To 1 mL of the stressed sample solution (or a standard solution of this compound), add 1 mL of sodium bicarbonate buffer (pH 11).[6]

  • Add 1 mL of dansyl chloride solution (2.0 mg/mL in acetone).[6]

  • Heat the mixture at 60°C for 20 minutes in a water bath.[6]

  • After cooling, the solution is ready for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (e.g., 1.0 g/L potassium dihydrogen phosphate).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at 254 nm.[6]

  • Injection Volume: 20 µL.

4. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][11]

Workflow for HPLC Method Development

cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Method Validation API This compound (API) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample Derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) Degraded_Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample HPLC HPLC System (C18 Column, Gradient Elution) Derivatized_Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Validation Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) Chromatogram->Validation Validated_Method Validated Stability-Indicating Assay Method Validation->Validated_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile or semi-volatile compounds. This compound is amenable to GC analysis. The mass spectrometer provides high selectivity and allows for the identification of unknown degradation products.[8]

Experimental Protocol

1. Forced Degradation Studies:

The same forced degradation protocol as described for the HPLC method would be applied.

2. Sample Preparation:

  • The stressed samples are extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extract is then concentrated to a small volume.

  • Derivatization may not be necessary but can be employed to improve peak shape and thermal stability.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

4. Method Validation:

Similar validation parameters as for the HPLC method would be assessed to ensure the method is suitable for its intended purpose.

Potential Degradation Pathway

cluster_0 Parent Compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Heat Thermal Stress Parent->Heat N_Oxide This compound N-oxide Oxidation->N_Oxide Dealkylation Cyclohexanamine Hydrolysis->Dealkylation Ring_Opening Ring-opened products Heat->Ring_Opening

Caption: Potential degradation pathways for this compound.

Comparison of Analytical Methods

FeatureHPLC with Pre-column DerivatizationGC-MS
Principle Separation based on polarity after chemical derivatization.Separation based on volatility and boiling point, with mass-based detection.
Instrumentation HPLC system with UV or Fluorescence detector.Gas chromatograph coupled to a mass spectrometer.
Sample Preparation Requires a derivatization step.May require solvent extraction; derivatization is optional.
Selectivity Good, depends on chromatographic separation and detector.Excellent, due to both chromatographic separation and mass filtering.
Sensitivity Good to excellent, especially with fluorescence detection.Excellent, capable of trace-level analysis.
Structure Elucidation Limited to chromatographic data unless coupled with MS.Powerful for the identification of unknown degradation products.
Throughput Moderate, run times can be in the range of 15-30 minutes.Moderate, with typical run times of 20-40 minutes.
Cost Relatively lower instrumentation cost.Higher initial instrumentation cost.

Validation Data Summary (Hypothetical)

The following table presents hypothetical validation data for the proposed HPLC method, which would be generated during the method validation process.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from degradants at the analyte's retention time.Peak purity index > 0.999 for the analyte peak.
Linearity (r²) ≥ 0.9950.9998
Range 50-150% of the target concentration.0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%0.8% (Repeatability), 1.2% (Intermediate)
LOD Signal-to-Noise ratio of 3:1.0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1.0.15 µg/mL
Robustness No significant change in results with small variations in method parameters.Method is robust for minor changes in mobile phase pH and column temperature.

Conclusion

Both the proposed HPLC with pre-column derivatization and the GC-MS method can be developed and validated to serve as stability-indicating assays for this compound.

  • The HPLC method is a robust and widely available technique suitable for routine quality control. The main challenge lies in optimizing the derivatization reaction and ensuring its completeness and reproducibility.

  • The GC-MS method offers superior selectivity and the significant advantage of being able to identify unknown degradation products, which is invaluable during drug development. However, the initial cost of instrumentation is higher.

The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For routine quality control and stability testing, a validated HPLC method is often the preferred choice due to its robustness and cost-effectiveness. For in-depth degradation pathway elucidation, GC-MS is a more powerful tool.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-Ethylcyclohexanamine. A cross-validation of these methods is essential to ensure data integrity, reliability, and interchangeability between different analytical platforms.[1][2] While specific cross-validation data for this compound is not extensively published, this document outlines a framework for such a study, presenting expected performance characteristics based on the analysis of similar amine compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample throughput, and cost. Below is a summary of anticipated quantitative data for the analysis of this compound using GC-MS and LC-MS.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL0.5 ng/mL
Sample Throughput LowerHigher
Derivatization Often RequiredNot Typically Required
Experimental Workflows

A critical aspect of cross-validation is understanding the experimental workflow for each method. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods for this compound analysis.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS Analysis cluster_3 Data Analysis & Cross-Validation Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction (e.g., LLE or SPE) Extraction (e.g., LLE or SPE) Internal Standard Spiking->Extraction (e.g., LLE or SPE) Derivatization (e.g., Acylation) Derivatization (e.g., Acylation) Extraction (e.g., LLE or SPE)->Derivatization (e.g., Acylation) Direct Injection Direct Injection Extraction (e.g., LLE or SPE)->Direct Injection GC Separation GC Separation Derivatization (e.g., Acylation)->GC Separation MS Detection (EI) MS Detection (EI) GC Separation->MS Detection (EI) Quantification Quantification MS Detection (EI)->Quantification LC Separation LC Separation Direct Injection->LC Separation MS Detection (ESI) MS Detection (ESI) LC Separation->MS Detection (ESI) MS Detection (ESI)->Quantification Statistical Comparison (e.g., Bland-Altman) Statistical Comparison (e.g., Bland-Altman) Quantification->Statistical Comparison (e.g., Bland-Altman) Method Equivalence Assessment Method Equivalence Assessment Statistical Comparison (e.g., Bland-Altman)->Method Equivalence Assessment

Cross-validation workflow for this compound analysis.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound by GC-MS and LC-MS. These should be optimized and validated for the specific matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

a) Sample Preparation and Derivatization:

  • To 1 mL of the sample matrix (e.g., plasma, urine), add a suitable internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate) after basifying the sample with NaOH.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to facilitate the reaction.

b) GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar and non-volatile compounds, often without the need for derivatization.

a) Sample Preparation:

  • To 1 mL of the sample matrix, add a suitable internal standard.

  • Perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) for cleaner samples.

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with the mobile phase if necessary before injection.

b) LC-MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. LC-MS generally offers higher sensitivity and throughput without the need for derivatization. However, GC-MS remains a reliable and cost-effective alternative. A thorough cross-validation as outlined in this guide is crucial to ensure the consistency and reliability of analytical data, particularly when methods are used interchangeably or across different laboratories.[2] The choice of method will ultimately depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation.

References

Comparative analysis of the coordinating properties of 4-Ethylcyclohexanamine with other amines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the coordinating properties of 4-Ethylcyclohexanamine compared to other cyclic and acyclic amines, providing researchers, scientists, and drug development professionals with essential data for ligand selection and complex design.

Introduction

The coordinating properties of amines are fundamental to various fields, including catalysis, materials science, and pharmaceutical development. The steric and electronic characteristics of an amine ligand significantly influence the stability, reactivity, and structure of the resulting metal complexes. This guide provides a comparative analysis of the coordinating properties of this compound against other relevant amines, namely Cyclohexylamine, Dicyclohexylamine, and N-Ethylcyclohexylamine. Understanding these differences is crucial for the rational design of coordination compounds with desired functionalities.

The coordinating ability of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it. The ethyl group in the 4-position of the cyclohexane ring in this compound introduces specific steric and electronic effects that differentiate its coordinating behavior from that of its parent compound, Cyclohexylamine, and other substituted derivatives.

Comparative Analysis of Coordinating Properties

The stability of metal-amine complexes is a key indicator of their coordinating properties. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The thermodynamic parameters of complex formation, enthalpy (ΔH) and entropy (ΔS), provide further insight into the nature of the coordination bond.

Table 1: Comparison of Physicochemical Properties of Selected Amines

AmineFormulaMolecular Weight ( g/mol )Boiling Point (°C)pKaSteric Hindrance
This compound C₈H₁₇N127.23~165-168Not ReportedModerate
CyclohexylamineC₆H₁₃N99.17134.510.64Low
DicyclohexylamineC₁₂H₂₃N181.32256Not ReportedHigh
N-EthylcyclohexylamineC₈H₁₇N127.23165Not ReportedModerate

Note: Specific pKa and thermodynamic data for this compound, Dicyclohexylamine, and N-Ethylcyclohexylamine are not widely reported in the literature. The steric hindrance is a qualitative assessment based on molecular structure.

Factors Influencing Coordinating Properties:
  • Steric Effects: The bulkiness of the groups attached to the amine nitrogen and the surrounding carbon framework plays a crucial role in coordination.

    • Cyclohexylamine: Possesses a primary amine group with relatively low steric hindrance, allowing for facile coordination to metal centers.

    • This compound: The ethyl group at the 4-position is remote from the coordinating amine group. Therefore, its direct steric impact on the nitrogen lone pair is minimal. However, the overall bulk of the ligand is greater than that of cyclohexylamine, which could influence the packing in the solid state and the secondary coordination sphere.

    • Dicyclohexylamine: As a secondary amine with two bulky cyclohexyl groups directly attached to the nitrogen, it exhibits significant steric hindrance. This generally leads to the formation of less stable complexes with fewer ligands coordinating to the metal center compared to primary amines.[1][2][3][4]

    • N-Ethylcyclohexylamine: This secondary amine has both a cyclohexyl and an ethyl group on the nitrogen. Its steric hindrance is intermediate between cyclohexylamine and dicyclohexylamine.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the basicity of the amine and, consequently, its ability to donate its lone pair to a metal ion.

    • The alkyl groups (ethyl and cyclohexyl) are electron-donating, which increases the electron density on the nitrogen atom, making these amines relatively strong bases and good σ-donors. The basicity of cyclohexylamine is higher than its aromatic analog, aniline. It is expected that this compound would have a similar or slightly higher basicity than cyclohexylamine due to the inductive effect of the ethyl group.

Experimental Protocols for Determining Coordinating Properties

To obtain the quantitative data necessary for a definitive comparative analysis, the following experimental protocols are recommended.

Potentiometric Titration for Stability Constant Determination

This is a classical and reliable method for determining the stability constants of metal-ligand complexes in solution.[5][6][7]

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solutions of: - Metal ion (e.g., Cu(II), Ni(II), Zn(II)) - Amine ligand - Standard acid (e.g., HCl) - Standard base (e.g., NaOH) C Titrate a solution containing the metal ion and the amine ligand with a standard solution of NaOH A->C B Calibrate pH meter with standard buffers B->C D Record pH values after each addition of titrant C->D E Plot titration curves (pH vs. volume of titrant) D->E F Calculate the formation function (n̄) and the free ligand concentration ([L]) E->F G Determine stepwise and overall stability constants (K and β) using computational methods F->G

Figure 1: Workflow for determining stability constants via potentiometric titration.

Detailed Methodology:

  • Solution Preparation: All solutions should be prepared in a constant ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients. The amine solution should be standardized by titration with a standard acid.

  • Calibration: The pH electrode must be calibrated with at least two standard buffer solutions before each titration.

  • Titration Procedure: A known volume of a solution containing the metal ion and the protonated amine ligand is placed in a thermostated vessel. This solution is then titrated with a standardized, carbonate-free NaOH solution. The pH is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L]). These values are then used to determine the stepwise stability constants (K₁, K₂, etc.) and the overall stability constants (β) by various computational methods, such as the Bjerrum method or non-linear least-squares analysis.[6]

Spectrophotometric Analysis

This method is suitable when the formation of a metal-ligand complex results in a change in the UV-Vis absorption spectrum.[8][9][10]

Experimental Workflow for Spectrophotometric Analysis:

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the amine ligand C Record the UV-Vis absorption spectrum for each solution A->C B Maintain constant pH and ionic strength B->C D Identify the wavelength of maximum absorbance (λmax) for the complex C->D E Use methods like the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex D->E F Calculate the stability constant from the absorbance data E->F

Figure 2: Workflow for spectrophotometric determination of complex stability.

Detailed Methodology:

  • Method of Continuous Variations (Job's Plot): Equimolar solutions of the metal ion and the ligand are mixed in varying proportions, keeping the total molar concentration constant. The absorbance of each solution is measured at the λmax of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: A series of solutions is prepared where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is measured at the λmax of the complex and plotted against the molar ratio of ligand to metal. The plot will show an increase in absorbance until the stoichiometric ratio is reached, after which it will plateau.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.

Logical Relationship in ITC Data Analysis:

ITC_Logic A ITC Experiment B Raw Data (Heat Bursts) A->B C Integrated Heat per Injection B->C D Binding Isotherm C->D E Binding Constant (K) D->E F Enthalpy (ΔH) D->F G Stoichiometry (n) D->G H Gibbs Free Energy (ΔG = -RTlnK) E->H I Entropy (ΔS = (ΔH - ΔG)/T) F->I H->I

Figure 3: Logical flow from raw ITC data to thermodynamic parameters.

Detailed Methodology:

  • Sample Preparation: Solutions of the metal ion and the amine ligand are prepared in the same buffer to minimize heats of dilution. The solutions are degassed to prevent the formation of air bubbles.

  • Titration: A solution of the ligand is titrated into a solution of the metal ion in the calorimeter cell. The heat change after each injection is measured.

  • Data Analysis: The raw data of heat flow versus time is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal to generate a binding isotherm. The isotherm is fitted to a binding model to extract the thermodynamic parameters.

Conclusion and Future Directions

While a complete quantitative comparison is hampered by the lack of specific experimental data for this compound, this guide provides a framework for understanding its coordinating properties in relation to other common cyclohexylamine derivatives. Based on its structure, this compound is expected to be a moderately strong coordinating ligand with steric properties intermediate between cyclohexylamine and more hindered secondary amines.

To provide a definitive analysis, further experimental work is required to determine the stability constants and thermodynamic parameters of this compound complexes with various metal ions. The protocols outlined in this guide offer robust methodologies for obtaining this crucial data. Such studies would be invaluable for researchers in medicinal chemistry, catalysis, and materials science, enabling the informed selection and design of ligands for specific applications.

References

Benchmarking the Performance of Cyclohexanediamine-Based Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the development of efficient and selective chiral catalysts is paramount. Organocatalysis has emerged as a powerful tool, with chiral amines playing a pivotal role in a variety of asymmetric transformations. This guide provides a comparative analysis of the performance of catalysts derived from the cyclohexanediamine scaffold, a privileged structure in asymmetric catalysis. Due to the limited availability of specific performance data for 4-Ethylcyclohexanamine-based catalysts in the current body of scientific literature, this guide will focus on closely related and well-documented cyclohexanediamine derivatives. We will objectively compare their performance with other prominent classes of chiral amine organocatalysts in key carbon-carbon bond-forming reactions, supported by experimental data. This analysis will serve as a valuable resource for catalyst selection and the design of novel catalytic systems.

Performance Comparison in Asymmetric Michael Addition

The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. The enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds is a benchmark reaction for evaluating the efficacy of chiral catalysts. Below is a summary of the performance of a calix[1]thiourea-functionalized cyclohexanediamine catalyst in the Michael addition of acetylacetone to β-nitrostyrene, compared to other classes of chiral amine catalysts in similar transformations.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition

Catalyst TypeCatalyst ExampleNucleophileElectrophileSolventYield (%)ee (%)Reference
Cyclohexanediamine DerivativeCalix[1]thiourea-cyclohexanediamineAcetylacetoneβ-NitrostyreneToluene/H₂O9994[2]
Proline Derivative(S)-Diphenylprolinol TMS EtherPropanalNitrostyreneNot Specified8299[1]
Cinchona Alkaloid Derivative9-Amino(9-deoxy)epiquinineDiethyl 2-bromomalonateCyclohexenoneToluene9592[3]
Diphenylethylenediamine (DPEN) Derivative(R,R)-DPEN-thioureaCyclohexanonetrans-β-NitrostyreneWater88-9976-99 (syn)[4]

Key Observations:

  • The calix[1]thiourea-functionalized cyclohexanediamine catalyst demonstrates excellent yield and high enantioselectivity for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.[2]

  • Proline derivatives, particularly the bulky diphenylprolinol silyl ether, are highly effective for the Michael addition of aldehydes to nitroalkenes, achieving outstanding enantioselectivity.[1]

  • Cinchona alkaloid-derived primary amines are powerful catalysts for the α-alkylation of ketones, a reaction mechanistically related to the Michael addition.[3]

  • DPEN-based thiourea catalysts also show high yields and excellent enantioselectivities in the Michael addition of ketones to nitroalkenes, highlighting the effectiveness of the thiourea moiety in activating the electrophile.[4]

Performance Comparison in Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The performance of a manganese (III) complex incorporating a chiral S,S-1,2-diaminocyclohexane ligand in the aldol condensation of benzaldehyde with cyclohexanone is presented below, alongside data for other chiral amine catalysts.

Table 2: Performance of Chiral Amine Catalysts in the Asymmetric Aldol Reaction

Catalyst TypeCatalyst ExampleAldehydeKetoneSolventYield (%)ee (%)Reference
Cyclohexanediamine DerivativeMn(III)-complex of S,S-1,2-diaminocyclohexane linked ketopinic acidBenzaldehydeCyclohexanoneTHF>99Not Reported[5]
Proline(S)-Proline4-NitrobenzaldehydeAcetoneDMSO4976[3]
Proline Derivative(S)-5-(pyrrolidin-2-yl)-1H-tetrazolePropanalNot SpecifiedNot Specified2075[1]

Key Observations:

  • The manganese complex with a chiral cyclohexanediamine-derived ligand shows exceptional catalytic activity, leading to a near-quantitative yield in the aldol condensation.[5] The enantioselectivity for this specific catalyst was not reported in the cited literature.

  • L-Proline, the archetypal organocatalyst, provides moderate yield and good enantioselectivity in the aldol reaction.[3]

  • Proline derivatives, such as the tetrazole-substituted analog, can offer improved enantioselectivity compared to proline itself.[1]

The Potential Role of the 4-Ethyl Substituent

While specific data is lacking for this compound-based catalysts, we can extrapolate potential effects of the 4-ethyl group on catalyst performance based on established principles in asymmetric catalysis.

The introduction of an ethyl group at the 4-position of the cyclohexyl ring would increase the steric bulk of the catalyst. This modification could influence the catalyst's conformational preferences and the steric environment around the active site. In asymmetric catalysis, such steric modulation is a key strategy for enhancing enantioselectivity by creating a more defined chiral pocket that better differentiates between the two prochiral faces of the substrate.

It is plausible that a this compound-derived catalyst could offer improved enantioselectivity in certain reactions compared to its unsubstituted counterpart. However, this potential benefit might be accompanied by a decrease in reaction rate due to increased steric hindrance. The optimal catalyst structure will ultimately depend on the specific substrates and reaction conditions. The synthesis and evaluation of this compound-based catalysts, therefore, represent a promising avenue for future research in organocatalysis.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic results. Below are generalized protocols for the asymmetric Michael addition and aldol reactions, based on the methodologies reported in the cited literature.

General Experimental Protocol for Asymmetric Michael Addition

To a solution of the α,β-unsaturated compound (1.0 mmol) in the specified solvent (e.g., Toluene/H₂O, 2:1 v/v, 2 mL), is added the nucleophile (1.2 mmol). Subsequently, the chiral amine organocatalyst (typically 5-20 mol%) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2][6]

General Experimental Protocol for Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., THF, 2 mL), the ketone (2.0-10.0 mmol) is added. The chiral amine organocatalyst (typically 10-30 mol%) is then added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature) for the time indicated in the respective study. Progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with a suitable reagent (e.g., saturated aqueous NH₄Cl), followed by extraction with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The residue is purified by flash column chromatography to afford the aldol product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[3][5]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the processes involved.

Catalytic_Cycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product + H₂O

Caption: Generalized catalytic cycle for a chiral amine-catalyzed aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add Solvent and Reactants B Add Catalyst A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G H Determine Yield G->H I Determine ee% (Chiral HPLC) H->I

Caption: A standard workflow for catalyst performance evaluation.

References

Inter-laboratory Validation of a Quantitative Method for 4-Ethylcyclohexanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 4-Ethylcyclohexanamine (4-ECHA). Due to the absence of a standardized, publicly validated method, this document proposes a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, a common and robust approach for aliphatic amines lacking a strong chromophore. An alternative method, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), is also discussed.

The guide details the experimental protocols, presents a hypothetical inter-laboratory validation study with representative data, and outlines the performance characteristics as recommended by the International Council for Harmonisation (ICH) guidelines.

Proposed Analytical Methods for Quantification of this compound

This compound's chemical structure, a primary aliphatic amine, presents challenges for direct analysis by common techniques like HPLC with UV detection due to its lack of a UV-absorbing chromophore. Therefore, derivatization or the use of universal detectors is recommended.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of 4-ECHA to increase its volatility and thermal stability, allowing for sensitive and selective quantification by GC-MS.

Alternative Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD offers a viable alternative that does not require derivatization. CAD is a mass-based detector that can quantify any non-volatile and many semi-volatile compounds, making it suitable for analytes like 4-ECHA.

Experimental Protocols

Primary Method: GC-MS with Pentafluorobenzoyl Chloride (PFBOC) Derivatization

This protocol outlines the derivatization of 4-ECHA with PFBOC followed by GC-MS analysis.

Materials and Reagents:

  • This compound (analytical standard)

  • Pentafluorobenzoyl chloride (PFBOC)

  • Sodium bicarbonate buffer (pH 10.5)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Deionized water

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-ECHA standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample containing 4-ECHA with methanol to fall within the calibration range.

Derivatization Procedure:

  • To 1 mL of each standard or sample solution in a glass vial, add 2 mL of sodium bicarbonate buffer (pH 10.5).

  • Add 100 µL of PFBOC solution (10% in hexane).

  • Vortex the mixture for 2 minutes.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Extract the derivative by adding 2 mL of hexane and vortexing for 1 minute.

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the 4-ECHA-PFBO derivative.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis S1 Prepare 4-ECHA Stock Solution S2 Create Calibration Standards S1->S2 D1 Add Bicarbonate Buffer (pH 10.5) S2->D1 S3 Prepare Sample Solution S3->D1 D2 Add PFBOC Reagent D1->D2 D3 Vortex & React (30 min) D2->D3 E1 Liquid-Liquid Extraction with Hexane D3->E1 E2 Collect & Dry Organic Layer E1->E2 A1 Inject into GC-MS E2->A1 A2 Data Acquisition (SIM Mode) A1->A2 A3 Quantification A2->A3 Validation_Logic cluster_params Validation Parameters Assessment Start Initiate Inter-laboratory Study Prep Central Lab Prepares & Distributes Samples Start->Prep Analysis Participating Labs Perform GC-MS Analysis Prep->Analysis Data Collect & Analyze Data for Validation Parameters Analysis->Data Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Linearity Linearity Data->Linearity Specificity Specificity Data->Specificity LOQ_LOD LOQ / LOD Data->LOQ_LOD Robustness Robustness Data->Robustness Report Generate Final Validation Report Accuracy->Report Precision->Report Linearity->Report Specificity->Report LOQ_LOD->Report Robustness->Report

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethylcyclohexanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Ethylcyclohexanamine requires careful handling due to its corrosive, flammable, and toxic properties. This guide provides detailed procedures for its safe disposal, ensuring the safety of laboratory personnel and compliance with regulations.

Proper disposal of this compound is critical for maintaining a safe laboratory environment. This chemical presents multiple hazards, including being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and being a flammable liquid and vapor.[1][2] Adherence to the following protocols is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

Understanding the specific hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeDescriptionSource
Flammable liquidsH226Flammable liquid and vapor[1]
Acute toxicity, oralH302Harmful if swallowed[1]
Acute toxicity, dermalH312Harmful in contact with skin[1][2]
Skin corrosion/irritationH314Causes severe skin burns and eye damage[1][2]
Serious eye damage/eye irritationH318Causes serious eye damage[1]
Suspected of damaging fertility or the unborn childH361Suspected of damaging fertility or the unborn child[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program. This typically involves collection and segregation by your institution's Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat, apron, and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[3]

2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" or as directed by your institution's EHS guidelines.

  • The label should include the full chemical name: "this compound".

  • Do not mix this compound with other waste streams, especially strong acids or oxidizing agents, as this can cause hazardous reactions.[2]

3. Container Management:

  • Use a chemically compatible container with a secure, tightly fitting lid.

  • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat and ignition sources.[2][3]

  • Keep the container closed except when adding waste.

4. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • For small spills, absorb the chemical with an inert material such as vermiculite or sand.

  • Collect the absorbent material into the designated hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.

5. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit, contact your EHS department to arrange for pickup and disposal.

  • Complete all necessary waste disposal forms as required by your institution.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A Assess Hazards & Don PPE B Segregate Waste Stream (Label as 'Corrosive, Flammable, Toxic Organic') A->B C Use Designated, Compatible Waste Container B->C D Store in Ventilated Satellite Accumulation Area C->D F Schedule Pickup with Environmental Health & Safety (EHS) D->F E Manage Spills with Inert Absorbent E->C Contain & Add to Waste G Complete Waste Disposal Manifest F->G H Proper Disposal by Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethylcyclohexanamine, including operational procedures and disposal plans.

Chemical Profile: this compound is a flammable and corrosive organic compound.[1] It can cause severe skin burns, eye damage, and may be harmful if swallowed or in contact with skin.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various tasks involving this compound. Adherence to these guidelines is critical to ensure personal safety.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Solution Preparation / Transfer Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated.
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a flame-retardant lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRequired. Use a respirator with an appropriate cartridge.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical in a secondary containment carrier to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[2]

  • Use secondary containment to prevent spills from spreading.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Ground and bond containers when transferring material to prevent static discharge.

4. First Aid Measures:

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] Seek medical attention.

  • If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous.

    • Do not reuse empty containers.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear the appropriate PPE as outlined in the table above.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Perform_Experiment Perform Experiment Retrieve_Chemical->Perform_Experiment Return_Chemical Return Chemical to Storage Perform_Experiment->Return_Chemical Decontaminate_Area Decontaminate Work Area Return_Chemical->Decontaminate_Area Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.